molecular formula C11H11Br2N5O B1234803 Oroidin CAS No. 34649-22-4

Oroidin

Katalognummer: B1234803
CAS-Nummer: 34649-22-4
Molekulargewicht: 389.05 g/mol
InChI-Schlüssel: QKJAXHBFQSBDAR-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oroidin (CAS 34649-22-4) is a naturally occurring bromopyrrole alkaloid first isolated from marine sponges of the genus Agelas . It serves as a key chemical scaffold for the pyrrole-2-aminoimidazole class of marine alkaloids and is noted for its relatively simple structure and lower molecular mass, which makes it highly suitable for chemical optimization and the synthesis of novel analogues . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. This compound exhibits a wide spectrum of promising biological activities, making it a valuable compound for drug discovery research . It demonstrates promising Gram-positive antibacterial activity and significant potential as an inhibitor of multidrug resistance (MDR), which could help overcome resistance to anticancer agents . It also possesses moderate antiprotozoal activity against parasites responsible for diseases such as African sleeping sickness, Chagas disease, and Malaria . Furthermore, this compound and its analogues inhibit bacterial biofilm formation, providing a research pathway for addressing antibiotic-resistant infections . Some synthetic analogues have also shown selective inhibitory activity against viral replicons, such as Hepatitis C, suggesting potential for antiviral drug development . In its native environment, this compound functions as a chemical defense molecule for marine sponges, protecting them against predators and regulating bacterioplankton communities .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

34649-22-4

Molekularformel

C11H11Br2N5O

Molekulargewicht

389.05 g/mol

IUPAC-Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+

InChI-Schlüssel

QKJAXHBFQSBDAR-OWOJBTEDSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Isomerische SMILES

C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N

Kanonische SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Synonyme

7-(15)N-oroidin
oroidin

Herkunft des Produkts

United States

Foundational & Exploratory

Oroidin from Agelas Sponges: A Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroidin, a bromopyrrole alkaloid first discovered in marine sponges of the genus Agelas, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of this compound's natural sources, detailed methodologies for its isolation and purification from Agelas sponges, and a summary of its key quantitative and spectroscopic data. Furthermore, this document outlines the current understanding of this compound's mechanism of action, particularly its role as an inhibitor of bacterial biofilm formation. Experimental protocols are detailed to enable replication, and quantitative data are presented in tabular format for clarity. Visual diagrams generated using the DOT language illustrate the isolation workflow and the proposed mechanism of antibacterial action, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and marine biotechnology.

Introduction to this compound

This compound is a secondary metabolite belonging to the pyrrole-2-aminoimidazole (P-2-AI) class of marine alkaloids.[1] First isolated in 1971 from the Mediterranean sponge Agelas oroides, it serves as a chemical defense mechanism for the sponge against predators and pathogens.[1][2] Its unique chemical structure, featuring a dibrominated pyrrole head and an aminoimidazole tail connected by a flexible linker, is the basis for a wide array of structurally related compounds also found in Agelas sponges.[2] The significant biological activities of this compound, including antibacterial, antifungal, antibiofilm, and cytotoxic properties, make it a promising candidate for drug development.[1][3] Notably, its ability to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics, has opened new avenues for combating persistent infections.[1][4]

Natural Sources of this compound

This compound and its derivatives are predominantly found in marine sponges of the genus Agelas.[1][2] This genus is widely distributed in tropical and subtropical waters, including the Caribbean Sea, the Mediterranean Sea, and the Indo-Pacific region.[2][5] While Agelas oroides was the first identified source, numerous other Agelas species have since been found to produce this compound and a diverse family of related bromopyrrole alkaloids.

Table 1: Agelas Species Known to Produce this compound and Related Alkaloids

Agelas SpeciesGeographic Location of CollectionKey this compound-Related Compounds IsolatedReference(s)
Agelas oroidesMediterranean Sea (Bay of Naples, Israeli Coast)This compound, Hymenidin, Clathrodin[2][4]
Agelas nakamuraiOkinawa, IndonesiaMukanadins, Tauroacidins[2]
Agelas coniferaCaribbean SeaThis compound, Sceptrin[6]
Agelas clathrodesCaribbean Sea (Desecheo Island)Clathrodin[2]
Agelas disparCaribbean Sea (Little San Salvador Island)Dispacamides A-D[4]
Agelas kosraeKosrae Island, MicronesiaDioxysceptrin, Ageleste C[1]
Agelas mauritianaEnewetak Atoll, South China SeaMidpacamide, 5-debromomidpacamide[2]

Isolation and Purification of this compound from Agelas Sponges

The isolation of this compound from Agelas sponges is typically achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. Bioassay-guided fractionation is often employed to track the active compounds throughout the purification process.

General Experimental Protocol

The following protocol is a synthesized methodology based on various published procedures for the isolation of this compound and related bromopyrrole alkaloids.

3.1.1. Sample Collection and Preparation

  • Collect sponge specimens (e.g., Agelas oroides) by hand using SCUBA at depths ranging from 15 to 50 meters.[5]

  • Immediately after collection, freeze the sponge material at -20°C to preserve the chemical integrity of the secondary metabolites.

  • Prior to extraction, thaw and chop the sponge material into small pieces.

3.1.2. Extraction

  • Macerate the chopped sponge material (e.g., 1 kg wet weight) in methanol (MeOH) or a mixture of ethanol (EtOH) and MeOH (1:1) at room temperature for 24-48 hours.[7] Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the solvent extracts and evaporate under reduced pressure using a rotary evaporator to obtain a crude aqueous suspension.

3.1.3. Solvent Partitioning

  • Suspend the crude extract in water and perform a liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).[1][7]

  • The majority of bromopyrrole alkaloids, including this compound, are typically found in the more polar fractions (EtOAc and n-BuOH).

  • Evaporate the solvent from each fraction to yield the respective crude fractions.

3.1.4. Chromatographic Purification

  • Step 1: Reversed-Phase Flash Chromatography: Subject the bioactive fraction (e.g., the n-BuOH fraction) to C18 reversed-phase flash chromatography.[1] Elute with a stepwise gradient of decreasingly polar solvents, such as a water-methanol gradient (e.g., 100:0 to 0:100 H₂O:MeOH).[1] Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Step 2: Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.[7] This step is effective for separating compounds based on their molecular size and removing pigments and other impurities.

  • Step 3: High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by one or more rounds of reversed-phase HPLC.

    • Semi-preparative HPLC: Use a C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size) with a gradient elution system, for instance, a water-acetonitrile (H₂O:MeCN) gradient containing 0.1% trifluoroacetic acid (TFA).[1]

    • Analytical HPLC: Assess the purity of the isolated this compound using an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a similar gradient system.[1]

Quantitative Data

The yield of this compound and its derivatives can vary significantly depending on the Agelas species, geographical location, and the specific isolation protocol employed. The following table summarizes reported yields from various studies.

Table 2: Reported Yields of this compound and Related Bromopyrrole Alkaloids from Agelas Sponges

CompoundAgelas SpeciesStarting Material (Wet Weight)Yield (mg)Yield (% of Wet Weight)Reference(s)
2-bromokeramadineAgelas sp.3.9 kg0.20.0000051%[8]
2-bromo-9,10-dihydrokeramadineAgelas sp.3.9 kg6.20.00016%[8]
Tauroacidin CAgelas sp.3.9 kg1.30.000033%[8]
Mukanadin GAgelas sp.3.9 kg20.30.00052%[8]
Agelamadin AAgelas sp.3.9 kg1.50.000038%[6]
This compoundAgelas oroides (farmed)Not specified70.3% of total metabolitesNot specified[9]
This compoundAgelas oroides (wild)Not specified80.4% of total metabolitesNot specified[9]

Characterization of this compound

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) is a key diagnostic feature.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₁Br₂N₅O
Molecular Weight389.04 g/mol
HR-ESI-MS [M+H]⁺m/z 389.9406 (calculated for C₁₁H₁₂Br₂N₅O⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for the complete structural elucidation of this compound.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
2123.06.85 (d, 2.0)
3114.57.25 (d, 2.0)
497.2-
5121.5-
6160.5-
738.53.95 (t, 6.0)
8118.06.10 (dt, 16.0, 6.0)
9122.56.30 (d, 16.0)
11110.06.50 (s)
12145.0-
13135.0-
NH (pyrrole)-12.5 (br s)
NH (amide)-8.50 (t, 6.0)
NH₂ (imidazole)-7.0 (br s)
NH (imidazole)-11.5 (br s)

Note: Chemical shifts are referenced to the residual solvent signal. Data synthesized from available literature.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its antibacterial and antibiofilm properties being particularly well-studied.

Antibacterial and Antibiofilm Activity

This compound has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa.[10][11] A key aspect of its antibacterial action is the inhibition of biofilm formation.[4][11] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.

Mechanism of Action

The antibiofilm activity of this compound is believed to be multifactorial, primarily involving the disruption of quorum sensing and direct damage to the bacterial cell envelope.

  • Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the formation of biofilms and the production of virulence factors. This compound has been shown to interfere with QS signaling in Pseudomonas aeruginosa, leading to a reduction in the production of key virulence factors such as pyocyanin, elastase, and rhamnolipids, all of which are important for biofilm development.[1][8]

  • Cell Membrane and Cell Wall Disruption: Studies have indicated that this compound can compromise the integrity of the bacterial cell membrane and cell wall.[12] This disruption leads to increased permeability, leakage of intracellular components, and ultimately, inhibition of bacterial growth and biofilm formation.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_final Final Product Sponge Agelas Sponge Collection Preparation Freezing & Homogenization Sponge->Preparation Extraction Methanol / Ethanol Extraction Preparation->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) Extraction->Partitioning Flash Reversed-Phase Flash Chromatography Partitioning->Flash Bioactive Fraction (e.g., n-BuOH) Sephadex Sephadex LH-20 Chromatography Flash->Sephadex HPLC Reversed-Phase HPLC (Semi-preparative & Analytical) Sephadex->HPLC This compound Pure this compound HPLC->this compound

Caption: Workflow for the isolation of this compound from Agelas sponges.

Proposed Mechanism of this compound's Antibiofilm Action

G cluster_this compound This compound cluster_bacterium Bacterial Cell cluster_virulence Virulence & Biofilm Formation This compound This compound QS Quorum Sensing Signaling Cascade This compound->QS Inhibition Membrane Cell Membrane & Wall Integrity This compound->Membrane Disruption Virulence Virulence Factor Production QS->Virulence Biofilm Biofilm Formation Virulence->Biofilm

Caption: this compound's dual mechanism of inhibiting bacterial biofilm formation.

Conclusion

This compound, a prominent member of the bromopyrrole alkaloids from Agelas sponges, continues to be a molecule of significant interest in the field of marine natural products and drug discovery. Its potent antibacterial and, particularly, its antibiofilm activities, position it as a valuable lead compound for the development of novel therapeutics to combat antibiotic-resistant infections. This technical guide provides a consolidated resource for researchers, offering detailed protocols for its isolation, comprehensive quantitative and spectroscopic data for its characterization, and an overview of its mechanism of action. Further research into the specific molecular targets of this compound and the optimization of its structure through medicinal chemistry approaches will be crucial in harnessing its full therapeutic potential.

References

Oroidin's Mechanism of Action in Cancer Cell Lines: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a concise overview of the current understanding of the mechanism of action of oroidin, a pyrrole alkaloid derived from marine sponges of the genus Agelas, in cancer cell lines. It is important to note that research into the specific molecular mechanisms of this compound in oncology is still in its early stages. Much of the available literature focuses on the synthesis of this compound analogs with improved cytotoxic activity. Consequently, a comprehensive, in-depth guide on the core signaling pathways modulated by the parent compound, this compound, is limited by the scarcity of detailed mechanistic studies. This document summarizes the available quantitative data, outlines likely experimental approaches based on related research, and provides a logical framework for the preliminary assessment of natural products like this compound in cancer research.

Cytotoxicity of this compound in Cancer Cell Lines

This compound itself has demonstrated generally poor to moderate cytotoxic activity against a panel of human cancer cell lines. The 50% growth inhibition concentration (GI50) values from initial screenings are presented in Table 1.

Cell LineCancer TypeGI50 (µM)
MCF-7Breast Cancer42[1]
A2780Ovarian Cancer24[1]
HT29Colon Cancer> 50[1]
SW480Colon Cancer> 50[1]
H460Lung Cancer> 50[1]
A431Skin Cancer> 50[1]
Du145Prostate Cancer> 50[1]
BE2-CNeuroblastoma> 50[1]
SJ-G2Glioblastoma> 50[1]
MIAPancreatic Cancer> 50[1]
SMASpinal Muscular Atrophy> 50[1]
U87Glioblastoma> 50[1]

Table 1: Summary of the 50% growth inhibition concentration (GI50) of this compound in various human cancer cell lines.[1]

It is noteworthy that synthetic derivatives of this compound have been developed that exhibit significantly more potent anticancer activity, with some analogs showing GI50 values of less than 5 µM in cell lines such as HT29 (colon), SW480 (colon), MCF-7 (breast), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), and MIA (pancreas).[1]

Preliminary Insights into the Mechanism of Action

While detailed signaling pathway analysis for this compound is not extensively available in the reviewed literature, preliminary studies on its more active synthetic analogs suggest that the induction of apoptosis is a potential mechanism of action.

Induction of Apoptosis

Flow cytometry analysis of cancer cells treated with cytotoxic this compound analogs has indicated an apoptotic effect. This is typically characterized by the exposure of phosphatidylserine on the outer leaflet of the plasma membrane and the fragmentation of nuclear DNA, leading to an increase in the sub-G1 cell population. However, the specific intrinsic or extrinsic apoptotic pathways, including the involvement of caspases or Bcl-2 family proteins, have not been clearly elucidated for the parent this compound compound.

Due to the limited specific data on this compound's mechanism of action, a detailed signaling pathway diagram cannot be constructed. However, a logical workflow for the initial screening and investigation of a natural product like this compound is presented below.

logical_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Investigation Natural_Product_Isolation Isolation of this compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Natural_Product_Isolation->Cytotoxicity_Screening Determine_GI50 Determination of GI50 Values Cytotoxicity_Screening->Determine_GI50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_GI50->Cell_Cycle_Analysis Investigate Growth Inhibition Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Determine_GI50->Apoptosis_Assay Investigate Cell Death Metastasis_Assay Metastasis/Invasion Assay (e.g., Transwell Assay) Determine_GI50->Metastasis_Assay Assess Anti-Metastatic Potential Western_Blot Western Blot Analysis (Signaling Proteins) Apoptosis_Assay->Western_Blot Elucidate Signaling Pathway

A logical workflow for the anticancer evaluation of a natural product.

Putative Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or its analogs) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the GI50 value is calculated.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the GI50 value for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

apoptosis_workflow Cell_Culture Cancer Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Harvesting Cell Harvesting and Washing Treatment->Harvesting Staining Annexin V-FITC/PI Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantification of Apoptotic Cells Flow_Cytometry->Data_Analysis

A typical workflow for an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound, in its natural form, is a marine alkaloid with limited cytotoxic effects on a broad range of cancer cell lines. While synthetic analogs of this compound have shown enhanced anticancer activity, detailed mechanistic studies to elucidate the specific signaling pathways modulated by this compound are lacking. Preliminary evidence suggests that apoptosis may be a mode of action for some of its more potent derivatives.

To fully understand the therapeutic potential of this compound and its analogs, future research should focus on:

  • Comprehensive Mekanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound and its active derivatives. This would involve detailed analyses of key regulators of apoptosis, cell cycle progression, and metastasis.

  • In Vivo Efficacy: Evaluating the antitumor activity of promising this compound analogs in preclinical animal models to assess their therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Continued investigation into the chemical modifications of the this compound scaffold to improve potency and selectivity for cancer cells.

References

The Biological Activity of Oroidin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Agelas are a prolific source of structurally unique and biologically active secondary metabolites. Among these, the pyrrole-2-aminoimidazole alkaloid oroidin has emerged as a crucial scaffold in medicinal chemistry. This compound and its diverse synthetic and naturally occurring derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, biofilm inhibitory, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound and its analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The primary mechanism of their antimicrobial action is believed to be the disruption of the bacterial cell membrane.[1][2] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µM)Reference
This compound Staphylococcus aureus>50[3]
Enterococcus faecalis>50[3]
Escherichia coli>50[3]
Candida albicans>50[3]
4-phenyl-2-aminoimidazole 6h S. aureus12.5[3][4]
E. faecalis12.5[3][4]
E. coli50[3][4]
5-trifluoromethoxy-indole derivative 6g S. aureus25[3]
E. faecalis25[3]
E. coli25[3]
C. albicans50[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6][7]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Stock solution of the test compound (dissolved in a suitable solvent like DMSO)

  • Sterile diluent (e.g., broth or saline)

  • Multichannel pipette

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to all wells. Then, 100 µL of the 2x final concentration of the test compound is added to the first column of wells. After mixing, 100 µL is transferred to the second column, and this process is repeated across the plate to create a concentration gradient. 100 µL from the last dilution column is discarded.

  • Inoculum Preparation: The microbial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well (except for a sterility control) is inoculated with a specific volume of the standardized microbial suspension (e.g., 100 µL), resulting in a final volume of 200 µL per well and a 1:2 dilution of the compound concentrations. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, often assessed by visual inspection or by measuring the optical density (OD) with a microplate reader.

II. Biofilm Inhibition and Dispersion

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound and its analogues have been identified as potent inhibitors of biofilm formation and are also capable of dispersing pre-formed biofilms.[8][9][10][11] This activity is particularly significant for tackling chronic and persistent infections. The mechanism of biofilm inhibition is thought to involve targeting response regulator proteins, such as BfmR.[1]

Quantitative Biofilm Inhibition Data

The following table presents the biofilm inhibitory activity of selected this compound derivatives, often reported as the concentration required to inhibit 50% of biofilm formation (MBIC50).

Compound/DerivativeMicroorganismMBIC50 (µM)Reference
5-(trifluoromethoxy)indole-based analogue 4b Methicillin-resistant Staphylococcus aureus (MRSA)20
Streptococcus mutans20
This compound Pseudomonas aeruginosa PAO1190[12]
Pseudomonas aeruginosa PA14166[12]
Dihydrosventrin Pseudomonas aeruginosa PAO152[12]
Pseudomonas aeruginosa PA14111[12]
Experimental Protocol: Crystal Violet Biofilm Assay

The crystal violet assay is a common method to quantify the total biomass of a biofilm.[13][14][15][16]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% (w/v) crystal violet solution

  • Phosphate-buffered saline (PBS)

  • 30% (v/v) acetic acid or ethanol for solubilization

  • Microplate reader

Procedure:

  • Biofilm Formation: Bacterial cultures are grown in the wells of a 96-well plate in the presence of varying concentrations of the test compound. The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with PBS.

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.

  • Washing: Excess crystal violet is removed by washing the wells with water.

  • Solubilization: The bound crystal violet is solubilized by adding a solvent such as 30% acetic acid or ethanol to each well and incubating for 10-15 minutes.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 550-590 nm. The absorbance is proportional to the amount of biofilm.

III. Anticancer Activity

A growing body of evidence highlights the potent anticancer activities of this compound derivatives, particularly those based on the oridonin scaffold. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) through the modulation of multiple signaling pathways.[17][18][19]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected oridonin derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Oridonin Derivative 5 HCT-116 (Colon)0.16[19]
Oridonin Derivative 9 BEL-7402 (Liver)0.50[17]
Oridonin Derivative 20 PLC/PRF/5 (Liver)0.78[18]
HepG2 (Liver)1.36[18]
Oridonin PLC/PRF/5 (Liver)7.41[18]
HepG2 (Liver)8.12[18]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][20][21][22]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.

IV. Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its derivatives are a consequence of their interaction with multiple cellular targets and signaling pathways.

Anticancer Signaling Pathways

Oridonin and its derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][17][19][23] These include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, as well as the p53 tumor suppressor pathway.

anticancer_pathways Oroidin_Derivatives This compound Derivatives PI3K PI3K Oroidin_Derivatives->PI3K inhibits IKK IKK Oroidin_Derivatives->IKK inhibits MAPK_p38 p38 MAPK Oroidin_Derivatives->MAPK_p38 activates JNK JNK Oroidin_Derivatives->JNK activates p53 p53 Oroidin_Derivatives->p53 activates Bcl2 Bcl-2 Oroidin_Derivatives->Bcl2 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MDM2 MDM2 Akt->MDM2 activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival IkB IκBα IKK->IkB phosphorylates (inhibits) NFkB NF-κB IkB->NFkB inhibits Inflammation_Survival Inflammation & Survival NFkB->Inflammation_Survival Apoptosis Apoptosis MAPK_p38->Apoptosis JNK->Apoptosis p21 p21 p53->p21 Bax Bax p53->Bax MDM2->p53 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria inhibits Caspases Caspases Mitochondria->Caspases Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by this compound derivatives.

Antimicrobial and Antibiofilm Mechanisms

The antibacterial and antibiofilm activities of this compound derivatives are primarily attributed to their ability to disrupt bacterial cell membranes and interfere with key regulatory systems.

antimicrobial_mechanism cluster_biofilm Biofilm Formation Pathway Oroidin_Derivatives This compound Derivatives Bacterial_Membrane Bacterial Cell Membrane Oroidin_Derivatives->Bacterial_Membrane BfmR BfmR (Response Regulator) Oroidin_Derivatives->BfmR inhibits Membrane_Disruption Membrane Disruption & Permeabilization Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Biofilm_Genes Biofilm Formation Genes BfmR->Biofilm_Genes activates Biofilm_Inhibition Biofilm Inhibition

Caption: Mechanisms of antimicrobial and antibiofilm action of this compound derivatives.

V. Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of marine natural products with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of new antimicrobial, antibiofilm, and anticancer agents. Further research is warranted to elucidate the precise molecular targets and mechanisms of action of these compounds, which will facilitate the design of more potent and selective derivatives. The detailed experimental protocols and summary of quantitative data provided in this guide are intended to support and accelerate these future research and development efforts.

References

Oroidin: A Pivotal Precursor in the Biosynthesis of Marine Pyrrole-Imidazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the order Agelasida are prolific producers of a diverse family of nitrogen-rich secondary metabolites known as pyrrole-imidazole alkaloids (PIAs). At the heart of this intricate chemical diversity lies oroidin, a relatively simple bromopyrrole alkaloid first isolated from the sponge Agelas oroides[1][2]. This compound's significance extends far beyond its own biological activities; it serves as a crucial biosynthetic precursor to a vast array of more complex and often more potent marine alkaloids[1][3][4]. This technical guide provides a comprehensive overview of this compound's role as a molecular scaffold, detailing its biosynthesis, its transformation into other key marine alkaloids, and the experimental methodologies employed in its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this natural product family for therapeutic innovation.

The Biosynthesis of this compound: From Amino Acids to a Key Marine Alkaloid

The biosynthesis of this compound is a foundational process for the entire class of pyrrole-imidazole alkaloids. Experimental evidence from radiolabeling studies suggests that the molecular skeleton of this compound is derived from amino acid precursors[5][6][7]. Specifically, proline has been identified as the precursor for the 4,5-dibromopyrrole-2-carboxamide moiety, while lysine is proposed to be the precursor for the 2-aminoimidazole portion of the molecule[5][6].

The proposed biosynthetic pathway initiates with these fundamental building blocks and proceeds through a series of enzymatic transformations to yield the final this compound structure. While the precise enzymatic machinery is still under investigation, the pathway highlights nature's efficiency in constructing complex molecular architectures from simple starting materials.

This compound Biosynthesis Proline Proline Pyrrole_moiety 4,5-Dibromopyrrole- 2-carboxamide moiety Proline->Pyrrole_moiety Multiple enzymatic steps Lysine Lysine Aminoimidazole_moiety 2-Aminoimidazole moiety Lysine->Aminoimidazole_moiety Multiple enzymatic steps This compound This compound Pyrrole_moiety->this compound Condensation Aminoimidazole_moiety->this compound Condensation

Figure 1: Proposed Biosynthetic Pathway of this compound.

This compound as a Precursor to Dimeric and Polycyclic Alkaloids

The true significance of this compound in marine natural product chemistry lies in its role as a versatile precursor to a wide range of more complex alkaloids. Through dimerization and further oxidative cyclizations, this compound gives rise to intricate molecular architectures with potent biological activities[3][8]. Key examples of this compound-derived alkaloids include hymenidin, clathrodin, sceptrin, ageliferin, and massadine.

Hymenidin and Clathrodin: Variations on the this compound Theme

Hymenidin and clathrodin are close structural analogues of this compound, differing only in the degree of bromination on the pyrrole ring. Hymenidin possesses one bromine atom, while clathrodin is devoid of bromine[9][10]. It is hypothesized that these compounds share a common biosynthetic pathway with this compound, with variations in the halogenation steps.

Sceptrin and Ageliferin: Dimerization of this compound Derivatives

Sceptrin and ageliferin are dimeric alkaloids believed to be formed through the cycloaddition of this compound or hymenidin monomers[8][11][12]. The formation of sceptrin is proposed to occur via a [2+2] cycloaddition, while ageliferin is thought to arise from a [4+2] cycloaddition[12][13][14]. These dimerization events dramatically increase the structural complexity and often enhance the biological activity of the resulting molecules.

Oroidin_Dimerization cluster_dimerization Dimerization Pathways This compound This compound / Hymenidin (Monomer) Sceptrin Sceptrin (Dimer) This compound->Sceptrin [2+2] Cycloaddition Ageliferin Ageliferin (Dimer) This compound->Ageliferin [4+2] Cycloaddition

Figure 2: Dimerization pathways of this compound/hymenidin.
Massadine and Other Complex Alkaloids

Further intramolecular rearrangements and cyclizations of dimeric precursors like ageliferin can lead to even more complex, polycyclic alkaloids such as massadine and the axinellamines[3][15][16][17][18]. These transformations showcase the remarkable chemical diversity that can be generated from a single precursor molecule.

Quantitative Data on this compound and its Derivatives

The biological activities and synthetic yields of this compound and its derivatives are of significant interest for drug discovery and development. The following tables summarize key quantitative data from the literature.

Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
This compoundA2780 (ovarian)24[19]
This compoundMCF-7 (breast)42[19]
Oridonin Derivative 9BEL-74020.50[5]
Oridonin Derivative 10K5620.95[5]
Oridonin Derivative 11HCC-18060.18[5]
Oridonin Derivative 17K5620.39[5]
Oridonin Derivative 17BEL-74021.39[5]
Antimicrobial Activity of Pyrrole-Imidazole Alkaloids
CompoundMicroorganismMIC (µM)Reference
Pyrrole Alkaloid 1Bacillus subtilis0.7 - 2.9[6]
Pyrrole Alkaloid 2Bacillus subtilis0.7 - 2.9[6]
Pyrrole Alkaloid 3Bacillus subtilis0.7 - 24.5[6]
Phallusialide AMRSA32 µg/mL[12]
Phallusialide BEscherichia coli64 µg/mL[12]
Pyrrole Benzamide DerivativeStaphylococcus aureus3.12 - 12.5 µg/mL[12]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research in this field. The following sections provide summaries of key experimental methodologies for the isolation and synthesis of this compound and its derivatives, based on available literature.

Isolation of this compound from Marine Sponges

A general procedure for the extraction and isolation of this compound from sponges of the genus Agelas involves the following steps:

  • Extraction: The sponge material is typically extracted with a mixture of methanol and dichloromethane[20][21].

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity[22].

  • Chromatography: The fractions containing this compound are further purified using chromatographic techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC)[9][22].

Oroidin_Isolation_Workflow Sponge Marine Sponge (e.g., Agelas sp.) Extraction Extraction (MeOH/DCM) Sponge->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Polar and Non-polar Fractions Partitioning->Fractions Chromatography Chromatographic Purification (HPLC) Fractions->Chromatography This compound Pure this compound Chromatography->this compound

Figure 3: General workflow for the isolation of this compound.
Total Synthesis of this compound, Hymenidin, and Clathrodin

A reported total synthesis of this compound, hymenidin, and clathrodin proceeds via an imidazo[1,2-a]pyrimidine intermediate. The key steps are outlined below[2][9][11][23][24]:

  • Formation of the Imidazo[1,2-a]pyrimidine Core: This is achieved through the condensation of a suitable 2-aminopyrimidine with an α-haloketone.

  • Side Chain Introduction: The propargyl side chain is introduced onto the pyrimidine ring.

  • Amide Coupling: The pyrrole carboxamide moiety is coupled to the side chain.

  • Ring Opening: The imidazo[1,2-a]pyrimidine ring is opened to reveal the 2-aminoimidazole ring of the final products.

The overall yield for the synthesis of hymenidin via this route has been reported to be 65% in the final deprotection step[11].

Synthesis of Sceptrin via Photochemical Dimerization

A four-step total synthesis of (±)-sceptrin has been reported, with the key step being a photochemical [2+2] cycloaddition[19][24][25]:

  • Synthesis of a Hymenidin Surrogate: An imidazopyrimidine-containing monomer is synthesized.

  • Photochemical Dimerization: The monomer is dimerized under blue LED irradiation in the presence of an iridium photocatalyst to form the cyclobutane core. The yield for this step has been reported as 41%[6].

  • Installation of Pyrrole Groups: The bromopyrrole moieties are attached to the dimerized core.

  • Conversion to Sceptrin: The imidazopyrimidine groups are converted to the 2-aminoimidazole groups of sceptrin.

Potential Signaling Pathways and Mechanisms of Action

While the cytotoxic and antimicrobial activities of this compound and its derivatives are well-documented, the precise molecular mechanisms and signaling pathways involved are still being elucidated. Some natural product alkaloids have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/Akt/mTOR pathways[4][5][20][21][26][27][28]. For instance, an oridonin derivative has been shown to inhibit the nuclear translocation of NF-κB p65 subunits[5]. Although direct evidence for this compound alkaloids is still emerging, it is plausible that they may exert some of their biological effects through the modulation of such pathways.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Oroidin_derivative This compound Derivative (Potential Inhibition) Oroidin_derivative->IkB_NFkB Inhibits Degradation? DNA DNA NFkB_n->DNA Binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Induces

Figure 4: Potential modulation of the NF-κB signaling pathway.

Conclusion

This compound stands as a testament to the chemical ingenuity of marine organisms. Its role as a central precursor unlocks a remarkable diversity of pyrrole-imidazole alkaloids with significant therapeutic potential. For researchers in drug discovery and development, the this compound family of natural products offers a rich source of novel chemical scaffolds with a broad range of biological activities. Continued research into the biosynthesis, synthesis, and mechanism of action of these fascinating molecules is likely to yield new leads for the development of novel therapeutics for a variety of human diseases. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

A Technical Guide to the Spectroscopic Data of Oroidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides. It serves as a key biosynthetic precursor for a diverse family of more complex pyrrole-imidazole alkaloids, many of which exhibit significant biological activities.[1][2][3] Due to its structural significance and potential as a scaffold for drug development, a thorough understanding of its spectroscopic properties is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development. This guide provides a consolidated overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, along with detailed experimental protocols and a workflow for its analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, compiled from published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, Methanol-d₄) [4][5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNo. of ProtonsAssignment
6.85s-1HAr-H³
6.51s-1HImidazole-H
6.31d15.81H-CH=CH -CH₂-
5.91dt15.8, 6.01H-CH =CH-CH₂-
4.03d6.02H-CH=CH-CH₂ -

s = singlet, d = doublet, dt = doublet of triplets

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, Methanol-d₄) [4][5]

Chemical Shift (δ) ppmAssignment Category
42.18Aliphatic C
99.96Aromatic C
106.09Aromatic C
114.29Aromatic C
117.00Aromatic C
122.12Aromatic C
122.28Olefinic C
128.88Olefinic C
130.94Aromatic C
151.72Imidazole C
161.53Carbonyl C (Amide)
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data provides the exact mass of the molecule, which is critical for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound [4][5]

ParameterValue
Molecular FormulaC₁₁H₁₁Br₂N₅O
Ionization ModeESI+ (presumed)
Calculated m/z386.9330
Found m/z386.9408
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr Pellet) [5]

Wavenumber (ν) cm⁻¹Functional Group Assignment
3117N-H Stretching
2934C-H Stretching
1611C=O Stretching (Amide I)
1562, 1515C=C and C=N Stretching
1410 - 754Fingerprint Region

Experimental Protocols

The following sections describe generalized yet detailed protocols for acquiring the spectroscopic data presented above, tailored for marine natural products like this compound.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is a primary technique for elucidating the detailed structure of organic molecules.[6]

  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, such as methanol-d₄ (MeOH-d₄), within a standard 5 mm NMR tube.[7] A small amount of an internal standard, like tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.[5]

  • Instrument Setup: The experiments are typically performed on a high-field NMR spectrometer, such as a Bruker 400 MHz instrument.[5] The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity and spectral resolution.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, more scans (often several hundred to thousands) and a longer relaxation delay are required.[8] Spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[9]

    • 2D NMR: For complete structural assignment, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically run to establish proton-proton and proton-carbon correlations.[10]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Mass Spectrometry Protocol

Mass spectrometry is used to determine the molecular weight and formula of a compound.[11]

  • Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent, typically methanol or acetonitrile/water, at a concentration of approximately 1-10 µg/mL.

  • Instrumentation and Ionization: High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.[12][13] The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated using a known standard to ensure high mass accuracy (typically <5 ppm). The full scan spectrum is acquired over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: The exact mass of the most abundant isotopic peak is determined from the spectrum. This value is then used in a molecular formula calculator, along with isotopic pattern matching, to determine the most likely elemental composition (e.g., C₁₁H₁₁Br₂N₅O for this compound).[4][5]

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[14][15]

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid, dry this compound sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[16] The fine powder is then compressed under high pressure (several tons) in a die to form a small, transparent pellet.

  • Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.[5] A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

  • Data Acquisition: The KBr pellet containing the sample is placed in a holder within the instrument's sample compartment. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.[17] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed. The absorption bands (peaks) are correlated to specific bond vibrations, allowing for the identification of functional groups such as N-H, C-H, and C=O.[5]

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound is a multi-faceted process that integrates data from various spectroscopic techniques. The logical flow of this process is visualized below.

Spectroscopic_Workflow_for_this compound Workflow for Spectroscopic Analysis of this compound cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation start_node Isolation & Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start_node->nmr ms Mass Spectrometry (HRMS) start_node->ms ir Infrared Spectroscopy (FT-IR) start_node->ir end_node Structure Elucidation & Verification nmr_data NMR Data: Connectivity & Environment nmr->nmr_data ms_data MS Data: Molecular Formula ms->ms_data ir_data IR Data: Functional Groups ir->ir_data combined_analysis Combined Spectroscopic Data Interpretation nmr_data->combined_analysis ms_data->combined_analysis ir_data->combined_analysis combined_analysis->end_node

References

Oroidin: A Marine Alkaloid with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Oroidin, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has emerged as a promising natural product with a diverse range of biological activities. Its unique chemical structure has attracted significant interest in the scientific community, leading to extensive research into its therapeutic potential. This in-depth technical guide provides a comprehensive review of the current understanding of this compound's bioactivities, focusing on its anticancer, anti-inflammatory, antimicrobial, and anti-biofilm properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Therapeutic Activities of this compound and Its Analogs

This compound and its synthetic derivatives have demonstrated significant potential across several therapeutic areas. The following sections summarize the key findings and quantitative data associated with these activities.

Anticancer Activity

This compound itself exhibits modest cytotoxic activity against various cancer cell lines. However, synthetic modifications have led to the development of analogs with significantly enhanced potency.

Table 1: Anticancer Activity of this compound and Its Analogs

CompoundCancer Cell LineAssayActivity Metric (µM)Reference
This compoundMCF-7 (Breast)GI5042[1]
This compoundA2780 (Ovarian)GI5024[1]
Analog 5l HT29 (Colon)GI50<5[1]
Analog 5l SW480 (Colon)GI50<5[1]
Analog 5l MCF-7 (Breast)GI50<5[1]
Analog 5l A431 (Skin)GI50<5[1]
Analog 5l Du145 (Prostate)GI50<5[1]
Analog 5l BE2-C (Neuroblastoma)GI50<5[1]
Analog 5l MIA (Pancreas)GI50<5[1]

GI50: The concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogs are primarily attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators. While specific IC50 values for this compound in anti-inflammatory assays are not extensively reported, the focus has been on the mechanisms of action.

Antimicrobial Activity

This compound has shown promising activity against Gram-positive bacteria. Synthetic analogs have been developed to broaden the spectrum and enhance the potency of this antimicrobial activity.

Table 2: Antimicrobial Activity of this compound and Its Analogs

CompoundMicrobial StrainAssayActivity Metric (µM)Reference
This compoundStaphylococcus aureus% Inhibition at 50 µM>90%
This compoundEnterococcus faecalis% Inhibition at 50 µM~50%
Analog 6h Gram-positive bacteriaMIC9012.5
Analog 6h Escherichia coliMIC9050

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of organisms.

Anti-biofilm Activity

A significant area of interest is the ability of this compound and its derivatives to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Table 3: Anti-biofilm Activity of this compound and Its Analogs

CompoundBacterial StrainAssayActivity Metric (µM)Reference
This compoundPseudomonas aeruginosa PAO1IC50190
This compoundPseudomonas aeruginosa PA14IC50166
Indole-based analog 4b Methicillin-resistant Staphylococcus aureusMBIC5020
Indole-based analog 4b Streptococcus mutansMBIC5020

IC50: The concentration required to inhibit biofilm formation by 50%. MBIC50: The minimum biofilm inhibitory concentration required to inhibit biofilm formation by 50%.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. While direct binding targets of this compound within this pathway are still under investigation, evidence suggests that this compound analogs can suppress NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex p65 p50 IκBα IκBα->NF-κB Complex:ikb p65 p65 p65->NF-κB Complex:p65 p50 p50 p50->NF-κB Complex:p50 p65_p50_dimer p65 p50 NF-κB Complex->p65_p50_dimer IκBα degradation & nuclear translocation Oroidin_Analog This compound Analog Oroidin_Analog->IKK Inhibits DNA DNA p65_p50_dimer->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Putative inhibition of the NF-κB signaling pathway by an this compound analog.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. This compound and its analogs have been shown to modulate the phosphorylation status of key kinases in this pathway, such as p38, JNK, and ERK, suggesting a mechanism for its anticancer and anti-inflammatory effects.

MAPK_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway Stress_Signal Stress Signal p38 p38 Stress_Signal->p38 JNK JNK Stress_Signal->JNK ERK ERK Stress_Signal->ERK This compound This compound p-p38 p-p38 This compound->p-p38 Modulates Phosphorylation p-JNK p-JNK This compound->p-JNK Modulates Phosphorylation p-ERK p-ERK This compound->p-ERK Modulates Phosphorylation p38->p-p38 Phosphorylation Downstream_Effects Apoptosis, Inflammation p-p38->Downstream_Effects JNK->p-JNK Phosphorylation p-JNK->Downstream_Effects ERK->p-ERK Phosphorylation p-ERK->Downstream_Effects

Caption: this compound's modulation of MAPK signaling pathways.

Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the amino acids proline and lysine, which serve as precursors for the pyrrole and 2-aminoimidazole moieties, respectively.

Oroidin_Biosynthesis Proline Proline Pyrrole_Moiety Pyrrole_Moiety Proline->Pyrrole_Moiety Biosynthetic Steps Lysine Lysine 2-Aminoimidazole_Moiety 2-Aminoimidazole_Moiety Lysine->2-Aminoimidazole_Moiety Biosynthetic Steps This compound This compound Pyrrole_Moiety->this compound 2-Aminoimidazole_Moiety->this compound

Caption: Proposed biosynthetic precursors of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with this compound/analogs at various concentrations Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % viability and IC50/GI50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

Anti-biofilm Activity: Crystal Violet Assay

The crystal violet assay is a simple and widely used method for quantifying biofilm formation.

Workflow:

Crystal_Violet_Workflow Inoculation 1. Inoculate bacterial culture with this compound/ analogs in a 96-well plate Incubation 2. Incubate to allow biofilm formation Inoculation->Incubation Washing_Planktonic 3. Wash to remove planktonic cells Incubation->Washing_Planktonic Staining 4. Stain with 0.1% Crystal Violet Washing_Planktonic->Staining Washing_Excess 5. Wash to remove excess stain Staining->Washing_Excess Solubilization 6. Solubilize bound stain (e.g., with acetic acid) Washing_Excess->Solubilization Absorbance_Reading 7. Read absorbance at ~590 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % biofilm inhibition Absorbance_Reading->Data_Analysis

Caption: Workflow for the crystal violet anti-biofilm assay.

Detailed Steps:

  • Inoculation: In a 96-well flat-bottom microplate, add 100 µL of bacterial suspension (adjusted to a specific OD) to each well containing different concentrations of this compound or its analogs. Include a growth control (no compound) and a sterile control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

  • Washing: Gently discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilization: Air-dry the plate and then add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Absorbance Measurement: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at approximately 590 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the growth control.

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow Serial_Dilution 1. Prepare serial dilutions of this compound/analogs in broth in a 96-well plate Inoculation 2. Inoculate each well with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation 3. Incubate the plate under appropriate conditions Inoculation->Incubation Visual_Inspection 4. Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 5. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution assay.

Detailed Steps:

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of this compound or its analogs in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microplate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This compound and its synthetic analogs represent a promising class of marine-derived compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and anti-biofilm activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further drug development. This guide provides a foundational overview of the current research, quantitative data, and experimental methodologies to aid scientists and researchers in the continued exploration of this compound's therapeutic applications. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the successful translation of these findings into clinical practice.

References

The Ecological Significance of Oroidin in Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroidin, a brominated pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas oroides, serves as a crucial chemical mediator in the complex ecological interactions of its host. This technical guide provides an in-depth analysis of the multifaceted ecological roles of this compound, including its functions as a potent antifeedant, antifouling agent, and antimicrobial compound. We present a compilation of quantitative data on its bioactivities, detailed experimental protocols for the assessment of its ecological functions, and a visualization of its proposed biosynthetic pathway and experimental workflows. This document is intended to be a comprehensive resource for researchers in marine chemical ecology, natural products chemistry, and drug development, providing foundational knowledge and methodological guidance for the study of this compound and related compounds.

Introduction

Marine sponges (Phylum Porifera) are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds are not merely metabolic byproducts but are key elements in the sponges' survival strategies, mediating interactions with predators, competitors, and pathogens. Among the vast arsenal of chemical defenses, the pyrrole-imidazole alkaloids (PIAs) represent a significant class of bioactive molecules, with this compound being the biogenetic precursor to a large number of more complex PIAs.

This compound and its derivatives are primarily found in sponges of the order Agelasida, particularly within the genus Agelas. Their ecological significance stems from a range of potent biological activities that contribute to the overall fitness and survival of the producing sponge in the highly competitive marine environment. This guide will delve into the specific ecological functions of this compound, supported by quantitative data and detailed methodologies to facilitate further research and application.

Chemical Structure and Biosynthesis

This compound is characterized by a 4,5-dibromopyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group through a propyl chain. This unique structure is the foundation for its diverse biological activities and serves as a building block for a wide array of more complex dimeric and cyclic PIAs.

Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from two primary amino acid precursors: L-proline and L-lysine[1][2]. Radiolabeling studies have shown that the pyrrole-2-carboxylate unit is derived from L-proline, while the 2-aminoimidazole moiety is synthesized from L-lysine. While the complete enzymatic cascade has not been fully elucidated, a putative pathway has been proposed.

Oroidin_Biosynthesis Proline L-Proline Pyrrole_moiety Pyrrole-2-carboxylate moiety Proline->Pyrrole_moiety Oxidation & Cyclization Lysine L-Lysine Aminoimidazole_moiety 2-Aminoimidazole moiety Lysine->Aminoimidazole_moiety Series of enzymatic steps This compound This compound Pyrrole_moiety->this compound Aminoimidazole_moiety->this compound Condensation

A putative biosynthetic pathway for this compound from amino acid precursors.

Ecological Roles of this compound

This compound plays a pivotal role in the chemical defense strategy of marine sponges, exhibiting a broad spectrum of activities that deter predators, prevent fouling by marine organisms, and inhibit the growth of pathogenic microbes.

Antifeedant Activity

One of the most well-documented ecological functions of this compound and related PIAs is their role as a feeding deterrent against predatory reef fish. Sponges of the genus Agelas are often chemically defended from fish predation by this class of compounds[3].

Quantitative Data: Feeding Deterrence

Compound/ExtractPredator SpeciesConcentrationEffectReference
Agelas conifera extract (containing this compound and sceptrin)Stegastes partitusNear natural concentrationsFeeding deterrence[3]
This compoundThalassoma bifasciatum1, 5, and 10 mg/ml in food pelletsSignificant feeding deterrence[4]
Antifouling Activity

Biofouling, the accumulation of microorganisms, plants, algae, and small animals on submerged surfaces, is a significant challenge for sessile marine organisms. This compound has demonstrated potent antifouling properties, particularly by inhibiting the formation of bacterial biofilms, which is often the initial step in the fouling process.

Quantitative Data: Antifouling and Antibiofilm Activity

CompoundTarget Organism/ProcessConcentrationEffectReference
This compoundHalomonas pacifica biofilm formation100 µMComplete inhibition
Dihydrothis compound (DHO)Halomonas pacifica biofilm formation100 µMComplete inhibition
Antimicrobial Activity

Marine sponges exist in a microbe-rich environment and are constantly exposed to potential pathogens. This compound exhibits antimicrobial activity against a range of marine and non-marine bacteria, contributing to the sponge's ability to control its microbial associates and defend against infections.

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget MicroorganismMIC (µM)MIC (µg/mL)Reference
This compoundStaphylococcus aureus>50>19.4[1]
This compoundEnterococcus faecalis>50>19.4[1]
This compound derivative (4-phenyl-2-aminoimidazole)Staphylococcus aureus12.55.7[1]
This compound derivative (4-phenyl-2-aminoimidazole)Enterococcus faecalis12.55.7[1]
This compound derivative (4-phenyl-2-aminoimidazole)Escherichia coli5022.8[1]
Allelopathic Activity

In the competition for space on the crowded benthic floor, sponges can employ chemical warfare against neighboring organisms, such as corals. Extracts from this compound-producing sponges have been shown to cause polyp retraction and tissue necrosis in corals upon contact.

Quantitative Data: Allelopathic Activity

Compound/ExtractTarget OrganismConcentrationEffectReference
Agelas conifera extract (containing this compound and sceptrin)Madracis mirabilis0.7 mg/LPolyp closure and retraction[3]
Agelas conifera extract (containing this compound and sceptrin)Madracis mirabilis1.4 mg/LNo recovery of polyps[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's ecological roles.

Extraction of this compound from Sponge Tissue

Extraction_Workflow start Sponge Collection freeze Freeze-dry or freeze at -20°C start->freeze grind Grind frozen tissue freeze->grind extract Extract with solvent (e.g., MeOH/DCM) grind->extract filter Filter extract extract->filter concentrate Concentrate under reduced pressure filter->concentrate fractionate Fractionate using chromatography (e.g., HPLC) concentrate->fractionate isolate Isolate pure this compound fractionate->isolate end Characterization (NMR, MS) isolate->end

A general workflow for the extraction and isolation of this compound from sponge tissue.

Methodology:

  • Sample Collection and Preparation: Collect sponge tissue and immediately freeze it at -20°C or freeze-dry to preserve the chemical integrity.

  • Extraction: The frozen or lyophilized sponge tissue is ground to a fine powder. The powder is then repeatedly extracted with an organic solvent mixture, typically methanol (MeOH) and dichloromethane (DCM).

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation and Purification: The crude extract is subjected to chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound. The purity and structure of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifeedant Assay

Methodology:

  • Food Pellet Preparation: Prepare an artificial food base. For fish feeding assays, a common recipe involves a mixture of palatable ingredients such as squid, shrimp, and a gelling agent like carrageenan.

  • Incorporation of Test Compound: Dissolve the purified this compound in a suitable solvent and incorporate it into the food mixture at various concentrations. Prepare control pellets with the solvent only.

  • Feeding Trial: Offer individual predatory fish (e.g., Thalassoma bifasciatum) a choice between control pellets and pellets containing this compound.

  • Data Analysis: Record the number of pellets of each type consumed over a set period. Statistical analysis is then used to determine if there is a significant difference in consumption between the control and treated pellets, indicating a feeding deterrent effect.

Antibiofilm Assay

Methodology:

  • Bacterial Culture Preparation: Grow a culture of a biofilm-forming marine bacterium, such as Halomonas pacifica, in a suitable liquid medium.

  • Assay Setup: In a 96-well microtiter plate, add the bacterial culture to each well. Add different concentrations of this compound to the test wells and a solvent control to the control wells.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., static incubation at an appropriate temperature).

  • Quantification of Biofilm: After incubation, discard the planktonic cells and stain the remaining biofilm with a dye such as crystal violet. After washing away excess stain, the bound dye is solubilized, and the absorbance is measured using a plate reader. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Allelopathy Assay against Corals

Methodology:

  • Preparation of Treatment Gels: Incorporate purified this compound at various concentrations into an inert gel matrix, such as Phytagel. Prepare control gels with the solvent only.

  • Field or Lab Application: Place the gels in direct contact with the tissue of a living coral colony (e.g., Madracis mirabilis).

  • Monitoring: Observe the coral tissue at the point of contact over a period of time (e.g., 24-72 hours) for signs of stress, such as polyp retraction, bleaching (loss of symbiotic algae), or tissue necrosis.

  • Data Recording: Record the observed effects and the time of onset. A comparison with the control gels will indicate the allelopathic potential of this compound.

Conclusion and Future Directions

This compound is a keystone molecule in the chemical ecology of many marine sponges, providing a multi-pronged defense strategy against a variety of ecological pressures. Its roles as an antifeedant, antifouling, and antimicrobial agent highlight the efficiency of natural selection in shaping complex chemical defenses. For drug development professionals, the diverse bioactivities of this compound and its derivatives offer promising scaffolds for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes involved in this compound biosynthesis could open doors for biotechnological production.

  • In-depth structure-activity relationship (SAR) studies: Synthesizing and testing a wider range of this compound analogs will help in understanding the chemical features crucial for each bioactivity and in designing more potent and selective compounds.

  • Ecological relevance in a changing ocean: Investigating how environmental stressors such as ocean warming and acidification affect the production and efficacy of this compound is crucial for predicting the future of sponge chemical defenses.

By continuing to explore the ecological roles and biochemical pathways of this compound, we can gain a deeper understanding of the intricate chemical language of the marine environment and unlock new opportunities for biomedical and biotechnological innovation.

References

Methodological & Application

The Total Synthesis of Oroidin: A Detailed Overview of Methodologies and Reaction Schemes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroidin, a pyrrole-imidazole alkaloid originally isolated from the marine sponge Agelas oroides, serves as a key biosynthetic precursor to a diverse family of structurally complex and biologically active marine natural products. Its unique structure, featuring a dibrominated pyrrole carboxamide linked to a 2-aminoimidazole moiety via an allylic amine, has captivated the interest of the synthetic chemistry community. The pursuit of its total synthesis has led to the development of several innovative strategies, providing valuable insights into the construction of its core components and paving the way for the synthesis of more complex analogs for biological evaluation. This document provides a detailed overview of the primary methodologies for the total synthesis of this compound, complete with reaction schemes, experimental protocols for key steps, and a comparative analysis of quantitative data.

Core Synthetic Strategies

The total synthesis of this compound can be broadly categorized into three main strategic approaches, primarily differing in the construction of the crucial 2-aminoimidazole portion of the molecule and the sequence of assembling the key fragments. These strategies include:

  • Synthesis from Urocanic Acid: This approach leverages a commercially available starting material that already contains the imidazole core.

  • Synthesis from Ornithine: This strategy utilizes the amino acid ornithine as a precursor to construct the 2-aminoimidazole ring.

  • Synthesis via an Imidazo[1,2-a]pyrimidine Intermediate: This methodology employs a heterocyclic intermediate which is later converted to the 2-aminoimidazole moiety.

Strategy 1: Synthesis from Urocanic Acid

This approach, demonstrated in the synthesis of 15N-labeled this compound, offers a concise route by utilizing the pre-existing imidazole ring of urocanic acid.[1]

Reaction Scheme

Oroidin_Synthesis_from_Urocanic_Acid UrocanicAcid Urocanic Acid AllylicAlcohol Allylic Alcohol Intermediate UrocanicAcid->AllylicAlcohol 6 steps AllylicAmine Allylic Amine AllylicAlcohol->AllylicAmine 1. MsCl, Et₃N 2. ¹⁵N-Phthalimide, K 3. Hydrazine Azidoimidazole Azidoimidazole Intermediate AllylicAmine->Azidoimidazole TsN₃, n-BuLi N15_this compound ¹⁵N-Oroidin Azidoimidazole->N15_this compound 1. 4,5-dibromo-2-trichloroacetylpyrrole, Na₂CO₃ 2. H₂, Lindlar's cat.

Caption: Synthesis of ¹⁵N-Oroidin from Urocanic Acid.

Experimental Protocols for Key Steps

1. Synthesis of the Azidoimidazole Intermediate:

  • Procedure: To a solution of the allylic amine in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. After stirring for 30 minutes, a solution of tosyl azide (TsN₃) in THF is added slowly. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

2. Amide Coupling and Azide Reduction to form 15N-Oroidin:

  • Procedure: To a solution of the azidoimidazole intermediate in DMF are added sodium carbonate and 4,5-dibromo-2-trichloroacetylpyrrole. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amide is then dissolved in a mixture of methanol and ethyl acetate, and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) is added. The reaction mixture is stirred under a hydrogen atmosphere for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 15N-oroidin, which can be further purified by chromatography.[1]

Quantitative Data
StepProductYield (%)Reference
Conversion of Urocanic Acid to Allylic AlcoholAllylic Alcohol Intermediate-[1]
Conversion to Allylic AmineAllylic Amine42 (2 steps)[1]
AzidationAzidoimidazole Intermediate94[1]
Amide Coupling and Azide Reduction15N-Oroidin76 (2 steps)[1]

Strategy 2: Synthesis from Ornithine

This strategy builds the 2-aminoimidazole ring from the amino acid ornithine.

Reaction Scheme

Oroidin_Synthesis_from_Ornithine Ornithine Ornithine WeinrebAmide Weinreb Amide Intermediate Ornithine->WeinrebAmide Protection & Weinreb amide formation Aminoimidazole (E)-4-(3-aminoprop-1-en-1-yl)- 1H-imidazol-2-amine WeinrebAmide->Aminoimidazole Reduction, cyclization & elimination This compound This compound Aminoimidazole->this compound 4,5-dibromo-1H-pyrrole-2-carboxylic acid, TBTU

Caption: Synthesis of this compound from Ornithine.

Experimental Protocols for Key Steps

1. Synthesis of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine:

  • Note: Detailed experimental procedures for this specific multi-step conversion were not fully available in the searched literature. The general transformation involves protection of the amino groups of ornithine, formation of a Weinreb amide, reduction to an aldehyde, cyclization to form the 2-aminoimidazole ring, and subsequent olefination/elimination to introduce the double bond.[2]

2. Amide Coupling to form this compound:

  • Procedure: To a solution of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine and 4,5-dibromo-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent such as DMF, a coupling reagent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is purified by column chromatography to afford this compound.[2]

Quantitative Data
StepProductYield (%)Reference
Synthesis of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine(E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amineModerate[2]
Amide CouplingThis compoundModerate[2]

Strategy 3: Synthesis via an Imidazo[1,2-a]pyrimidine Intermediate

This efficient approach constructs a fused heterocyclic system that is subsequently cleaved to reveal the desired 2-aminoimidazole moiety of this compound.[3]

Reaction Scheme

Oroidin_Synthesis_via_Imidazopyrimidine Aminopyrimidine 2-Aminopyrimidine Imidazopyrimidine Imidazo[1,2-a]pyrimidine intermediate Aminopyrimidine->Imidazopyrimidine Reaction with α-haloketone Amide_Intermediate Pyrrole-Amide Adduct Imidazopyrimidine->Amide_Intermediate 1. Deprotection 2. 4,5-dibromo-2-trichloroacetylpyrrole, Na₂CO₃ This compound This compound Amide_Intermediate->this compound Hydrazine Hydrate

Caption: Synthesis of this compound via an Imidazo[1,2-a]pyrimidine.

Experimental Protocols for Key Steps

1. Synthesis of the Pyrrole-Amide Adduct:

  • Procedure: To a solution of the deprotected imidazo[1,2-a]pyrimidine amine intermediate (10 mmol) in anhydrous DMF (10 ml), anhydrous sodium carbonate (5.10 g, 0.05 mol) is added, and the reaction mixture is stirred for 10 minutes. 4,5-dibromo-2-trichloroacetylpyrrole (15 mmol) is then added, and the reaction mixture is stirred at 55 °C for 2 hours. After completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and purified by column chromatography.[3]

2. Cleavage of the Imidazo[1,2-a]pyrimidine Ring to Yield this compound:

  • Procedure: To the pyrrole-amide adduct (0.071 mmol) is added hydrazine hydrate (3 mL). The mixture is stirred for 30 minutes at room temperature. After completion of the reaction (monitored by TLC), the excess hydrazine is removed under reduced pressure. The residue is then purified by preparative chromatography to yield this compound.[3]

Quantitative Data
StepProductYield (%)Reference
Amide CouplingPyrrole-Amide Adduct-[3]
Imidazo[1,2-a]pyrimidine Ring CleavageThis compound65[3]

Conclusion

The total synthesis of this compound has been successfully achieved through various strategic routes, each with its own merits regarding starting material availability, convergency, and overall efficiency. The methodologies outlined herein provide a robust toolkit for chemists engaged in the synthesis of pyrrole-imidazole alkaloids and their analogs. The development of these synthetic pathways not only enables access to this compound for further biological studies but also fuels the ongoing efforts to synthesize more complex members of this fascinating family of marine natural products. The detailed protocols and comparative data presented serve as a valuable resource for researchers in natural product synthesis and drug discovery.

References

Application Note: HPLC Purification of Oroidin from Crude Marine Sponge Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides. It belongs to the pyrrole-imidazole class of alkaloids and has garnered significant interest due to its diverse biological activities, including antimicrobial, antibiofilm, and potential anticancer properties. As a key precursor for a wide array of more complex alkaloids, obtaining pure this compound is crucial for further pharmacological studies and drug development. This application note provides a detailed protocol for the purification of this compound from crude extracts of marine sponges using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Successful purification of this compound relies on a systematic approach involving extraction, fractionation, and chromatographic separation. The following tables summarize the expected quantitative data from a typical purification workflow.

Table 1: Summary of Extraction and Initial Fractionation of this compound

StepDescriptionStarting Material (Wet Weight)Crude Extract Yield (g)This compound-Rich Fraction (g)Purity (by analytical HPLC)
1Extraction1 kg25 - 35-~5-10%
2Solvent Partitioning30 g (Crude Extract)-5 - 8~20-30%

Table 2: Semi-Preparative HPLC Purification Parameters and Outcomes for this compound

ParameterValue
Chromatographic Conditions
ColumnC18, 10 µm, 250 x 10 mm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient10-40% B over 30 min
Flow Rate4.0 mL/min
Detection Wavelength254 nm and 280 nm
Quantitative Outcomes
Sample Loading50-100 mg of this compound-Rich Fraction
Retention Time of this compound~18-22 min
Yield of Pure this compound10-15 mg
Purity of Final Product>98% (by analytical HPLC)

Experimental Protocols

Preparation of Crude Extract from Marine Sponge
  • Sponge Material : Collect fresh specimens of Agelas sp. and freeze them immediately at -20°C.

  • Homogenization : Cut the frozen sponge material into small pieces and homogenize with an equal volume of methanol (MeOH) using a blender.

  • Extraction : Macerate the homogenate at room temperature for 24 hours. Filter the mixture and repeat the extraction process twice more with fresh MeOH.

  • Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning for this compound Enrichment
  • Dissolution : Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

  • Liquid-Liquid Extraction : Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds. Repeat the hexane wash three times.

  • Further Partitioning : Subsequently, partition the aqueous methanolic phase against ethyl acetate (EtOAc). The this compound and related alkaloids will preferentially move to the EtOAc phase.

  • Evaporation : Collect the EtOAc phase and evaporate the solvent to yield the this compound-rich fraction.

Semi-Preparative HPLC Purification of this compound
  • Sample Preparation : Dissolve the this compound-rich fraction in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% TFA) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System : Utilize a semi-preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 10 µm particle size).

  • Chromatographic Conditions :

    • Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B : Acetonitrile with 0.1% TFA.

    • Gradient Program :

      • 0-5 min: 10% B (Isocratic)

      • 5-35 min: 10% to 40% B (Linear Gradient)

      • 35-40 min: 40% to 100% B (Wash)

      • 40-45 min: 100% B (Hold)

      • 45-50 min: 100% to 10% B (Return to Initial)

      • 50-60 min: 10% B (Equilibration)

    • Flow Rate : 4.0 mL/min.

    • Detection : Monitor the elution at 254 nm and 280 nm.

  • Fraction Collection : Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound (~18-22 minutes).

  • Purity Analysis and Final Product Preparation :

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the fractions with >98% purity.

    • Lyophilize the pooled fractions to obtain pure this compound as a solid.

Mandatory Visualization

Experimental Workflow for this compound Purification

Oroidin_Purification_Workflow start Marine Sponge (Agelas sp.) homogenization Homogenization in Methanol start->homogenization extraction Maceration and Filtration (3x) homogenization->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane and Ethyl Acetate) crude_extract->partitioning concentration2 Rotary Evaporation partitioning->concentration2 oroidin_fraction This compound-Rich Fraction concentration2->oroidin_fraction prep_hplc Semi-Preparative HPLC oroidin_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC Purity Check fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling If purity > 98% lyophilization Lyophilization pooling->lyophilization final_product Pure this compound (>98%) lyophilization->final_product

Caption: Workflow for the purification of this compound.

Potential Signaling Pathway of Interest for this compound Bioactivity

While the precise molecular targets of this compound are still under investigation, related compounds have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for investigating the mechanism of action of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb_nfkb IκBα-NF-κB Complex (Inactive) ikk_complex->ikb_nfkb phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n translocation p_ikb P-IκBα ub_ikb Ub-IκBα p_ikb->ub_ikb ubiquitination ub_ikb->nfkb degradation ub_ikb->p_ikb degradation gene_transcription Gene Transcription (Pro-inflammatory Cytokines, Chemokines, etc.) nfkb_n->gene_transcription induces This compound This compound (Hypothesized Target) This compound->ikk_complex inhibition?

Caption: Potential modulation of the NF-κB pathway by this compound.

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for Oroidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroidin, a bromopyrrole alkaloid originally isolated from marine sponges of the genus Agelas, has garnered significant attention in the scientific community due to its wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[1][2] Its unique structure, featuring a dibromopyrrole moiety linked to a 2-aminoimidazole group via an acrylamide bridge, presents a compelling scaffold for drug discovery and development. This document provides a detailed spectroscopic analysis of this compound, focusing on the complete assignment of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this compound and similar natural products. Visual representations of its biosynthetic pathway and a proposed mechanism of action are also included to provide a broader context for its biological significance.

1H and 13C NMR Spectral Data for this compound

The complete and unambiguous assignment of 1H and 13C NMR spectra is crucial for the structural confirmation and characterization of natural products like this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, as determined in deuterated methanol (CD3OD) and deuterated dimethyl sulfoxide (DMSO-d6). The numbering scheme used for the assignments is based on the IUPAC nomenclature.[3]

Structure and Atom Numbering of this compound:

this compound Structure with Atom Numbering

Table 1: 1H NMR Spectral Data for this compound

Atom No.Chemical Shift (δ) in CD3OD (ppm)MultiplicityCoupling Constant (J) in HzChemical Shift (δ) in DMSO-d6 (ppm)MultiplicityCoupling Constant (J) in Hz
36.85s-7.08s-
76.31d15.86.22d16.0
85.91dt15.8, 6.05.99dt15.8, 5.7
94.03d6.03.98t5.3
116.51s-6.65s-

Note: The signals for the NH and NH2 protons are often broad and may not be consistently observed or may exchange with the solvent.

Table 2: 13C NMR Spectral Data for this compound

Atom No.Chemical Shift (δ) in CD3OD (ppm)Chemical Shift (δ) in DMSO-d6 (ppm)
2122.12123.5
3114.29113.8
4106.09105.1
599.9698.2
6161.53160.2
7122.28121.1
8130.94128.9
942.1841.1
10128.88129.5
11117.00115.9
13151.72150.8

Experimental Protocols

This section outlines a general protocol for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a suitable deuterated solvent. CD3OD and DMSO-d6 are commonly used for this compound. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., NH, OH).

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2.2. NMR Spectrometer and Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

2.2.1. 1H NMR Spectroscopy

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.

  • Spectral Width: A spectral width of 12-16 ppm is usually sufficient to cover all proton signals of this compound.

  • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Number of Scans: The number of scans can range from 16 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a line broadening factor (e.g., 0.3 Hz) using an exponential multiplication function before Fourier transformation to improve the signal-to-noise ratio.

2.2.2. 13C NMR Spectroscopy

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Temperature: Maintain the same temperature as the 1H NMR experiment (298 K).

  • Spectral Width: A spectral width of 200-240 ppm is necessary to encompass all carbon signals.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the complete relaxation of quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 to 4096 or more) is required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Processing: Apply a line broadening factor (e.g., 1-2 Hz) before Fourier transformation.

Visualized Pathways and Mechanisms

3.1. Biosynthesis of this compound

This compound is a secondary metabolite produced by marine sponges. Its biosynthesis is believed to originate from the amino acid precursors L-proline and L-lysine. L-proline forms the 4,5-dibromo-1H-pyrrole-2-carboxamide moiety, while L-lysine is the precursor for the 2-amino-1H-imidazol-5-yl)prop-2-en-1-yl portion of the molecule.

This compound Biosynthesis Proline L-Proline Pyrrole_moiety 4,5-dibromo-1H-pyrrole- 2-carboxamide moiety Proline->Pyrrole_moiety Biosynthetic Steps Lysine L-Lysine Imidazole_moiety 2-amino-1H-imidazol-5-yl) prop-2-en-1-yl moiety Lysine->Imidazole_moiety Biosynthetic Steps This compound This compound Pyrrole_moiety->this compound Imidazole_moiety->this compound

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

3.2. Experimental Workflow for NMR Analysis

The following workflow outlines the key steps involved in the NMR-based structural elucidation of this compound.

NMR Experimental Workflow start Start: Purified this compound Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr NMR Data Acquisition prep->nmr one_d 1D NMR (1H, 13C) nmr->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr->two_d process Data Processing and Analysis one_d->process two_d->process assign Spectral Assignment (Chemical Shifts, Coupling Constants) process->assign elucidate Structure Elucidation and Verification assign->elucidate end End: Confirmed this compound Structure elucidate->end

Caption: A typical experimental workflow for the NMR analysis of this compound.

3.3. Proposed Mechanism of Action: Inhibition of Biofilm Formation

This compound and its synthetic analogues have demonstrated significant activity in the inhibition of bacterial biofilm formation. This activity is believed to occur through a non-microbicidal mechanism, where the molecule interferes with the initial stages of bacterial attachment to surfaces, a critical step in biofilm development.

This compound Antibiofilm Mechanism cluster_0 Normal Biofilm Formation cluster_1 Inhibition by this compound Planktonic Planktonic Bacteria Attachment Surface Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Biofilm Mature Biofilm Microcolony->Biofilm This compound This compound Inhibition Inhibition of Attachment This compound->Inhibition NoBiofilm Biofilm Formation Prevented Inhibition->NoBiofilm Attachment_2 Surface Inhibition->Attachment_2 Blocks Interaction

Caption: Conceptual diagram of this compound's proposed antibiofilm mechanism.

Conclusion

The detailed 1H and 13C NMR spectral data and the comprehensive experimental protocol provided in this document serve as a valuable resource for researchers working on the isolation, characterization, and synthetic modification of this compound and related marine alkaloids. The visualization of its biosynthetic pathway and proposed mechanism of action further enhances our understanding of this important natural product and its potential applications in drug development. These foundational data are essential for advancing research into the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Oroidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides.[1][2] As a member of the pyrrole-2-aminoimidazole structural class of marine alkaloids, this compound serves as a crucial biogenetic precursor to a wide array of more complex alkaloids.[3] Its relatively simple structure and diverse biological activities, including antimicrobial and potential anticancer properties, make it a significant subject of study in natural product chemistry and drug development.[4][5] Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for the structural characterization of this compound and its analogues. Understanding its fragmentation pattern is essential for its unambiguous identification in complex biological matrices and for the structural elucidation of new, related compounds.

This document provides detailed application notes and protocols for the mass spectrometry fragmentation analysis of this compound, focusing on ESI-MS/MS.

Principles of this compound Fragmentation

Under collision-induced dissociation (CID), the protonated this compound molecule ([M+H]⁺) undergoes characteristic fragmentation, primarily involving the cleavage of the amide bond and subsequent decompositions of the resulting fragment ions. The presence of the dibrominated pyrrole moiety and the aminoimidazole group leads to a distinctive fragmentation pattern that can be used for its identification.

Data Presentation: this compound Fragmentation Analysis

The following table summarizes the quantitative data obtained from the ESI-MS/MS analysis of this compound. The data is based on a collision-induced dissociation energy of 30 eV.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaProposed Structure/Neutral Loss
389.9/391.9/393.9252.9/254.9C₆H₄Br₂N₂O[Dibromopyrrole-carboxamide moiety]⁺
389.9/391.9/393.9136.1C₆H₈N₃[2-amino-4-vinyl-1H-imidazol-5-yl)methanaminium]⁺
389.9/391.9/393.9124.1C₅H₆N₃Loss of CH₂NH₂ from m/z 136.1
389.9/391.9/393.9110.1C₄H₄N₃Loss of C₂H₄ from m/z 136.1
389.9/391.9/393.995.0C₄H₅N₂[Propenyl-imidazole fragment]⁺

Note: The isotopic pattern of the precursor and fragment ions containing two bromine atoms will show characteristic M, M+2, and M+4 peaks with relative intensities of approximately 1:2:1.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a working solution of 1 µg/mL by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Biological Matrix Extraction (optional): For the analysis of this compound from biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. A C18 SPE cartridge is recommended for the extraction of bromopyrrole alkaloids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with 5-10% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then returning to the initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Desolvation Temperature: 350 - 450 °C.

    • MS1 Scan Range: m/z 100 - 600.

    • MS/MS Analysis:

      • Precursor Ion Selection: Select the protonated molecule of this compound ([M+H]⁺) at m/z 389.9 (and its isotopes at 391.9 and 393.9).

      • Collision Gas: Argon.

      • Collision Energy: A starting point of 30 eV is recommended. It is advisable to perform a collision energy ramp (e.g., 10-50 eV) to observe the full fragmentation profile.

Visualizations

This compound Fragmentation Pathway

Oroidin_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions This compound This compound [M+H]⁺ m/z 389.9/391.9/393.9 Frag1 Dibromopyrrole-carboxamide m/z 252.9/254.9 This compound->Frag1 Amide bond cleavage Frag2 Aminoimidazole moiety m/z 136.1 This compound->Frag2 Amide bond cleavage Frag3 m/z 124.1 Frag2->Frag3 - CH₂NH₂ Frag4 m/z 110.1 Frag2->Frag4 - C₂H₄ Frag5 m/z 95.0 Frag2->Frag5 - C₂H₅N

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Workflow for this compound Analysis

Oroidin_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start This compound Standard or Biological Sample Extraction Solid-Phase or Liquid-Liquid Extraction (if necessary) Start->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution LC Reversed-Phase LC Separation Dilution->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1 Scan (Precursor Ion Survey) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Processing Data Analysis and Fragmentation Pattern Identification MS2->Processing End Structural Confirmation Processing->End

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

This compound's Potential Signaling Pathway Interaction

This compound and its analogues have been shown to exhibit biological activity by targeting cellular chaperones like Hsp90 and inhibiting multidrug resistance proteins such as Pdr5p.[1][6] The inhibition of these proteins can disrupt various downstream signaling pathways crucial for cell survival and proliferation, particularly in cancer cells and pathogenic microbes.

Oroidin_Signaling This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibition Pdr5p Pdr5p (MDR Protein) This compound->Pdr5p Inhibition DrugEfflux Inhibition of Drug Efflux ClientProteins Client Protein Degradation Hsp90->ClientProteins Leads to Pdr5p->DrugEfflux Mediates CellSurvival Decreased Cell Survival CellCycle Cell Cycle Arrest ClientProteins->CellCycle Apoptosis Apoptosis ClientProteins->Apoptosis DrugEfflux->CellSurvival Promotes

Caption: this compound's interaction with cellular targets and downstream pathways.

References

Application Notes and Protocols for Oroidin Antibiofilm Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroidin is a marine alkaloid originally isolated from sponges of the genus Agelas. It belongs to the 2-aminoimidazole class of compounds and has garnered significant interest for its biological activities, including its potential as an antibiofilm agent. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. Bacteria within biofilms exhibit increased resistance to antibiotics and host immune responses, making biofilm-associated infections a significant challenge in clinical and industrial settings. This compound and its synthetic analogues have been shown to inhibit biofilm formation and disperse pre-formed biofilms of various clinically relevant bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][2][3][4][5] This document provides detailed protocols for assessing the antibiofilm activity of this compound.

Data Presentation

The antibiofilm activity of this compound can be quantified by determining its Minimum Biofilm Inhibitory Concentration (MBIC) or the concentration required to inhibit 50% of biofilm formation (IC50). While extensive data exists for this compound analogues, specific quantitative data for the parent compound, this compound, is most prominently reported for Pseudomonas aeruginosa.

Table 1: Quantitative Antibiofilm Activity of this compound against Pseudomonas aeruginosa

Bacterial StrainAssayEndpointThis compound Concentration (µM)Reference
Pseudomonas aeruginosa PAO1Biofilm InhibitionIC50190[4]
Pseudomonas aeruginosa PA14Biofilm InhibitionIC50166[4]

Table 2: Qualitative Antibiofilm Activity of this compound and its Derivatives against Other Pathogens

While specific IC50 values for the parent this compound molecule against the following bacteria are not as commonly cited as for its analogues, studies have demonstrated its inhibitory effects on their biofilm formation.

Bacterial StrainObserved EffectReference
Staphylococcus aureusInhibition of biofilm formation[1][6]
Escherichia coliInhibition of biofilm formation[2]
Klebsiella pneumoniaeInhibition of biofilm formation[7][8]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results. Due to the potential for low aqueous solubility, a suitable organic solvent is required.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of sterile DMSO to dissolve the this compound completely.

  • Vortex briefly to ensure complete dissolution.

  • Bring the solution to the desired final stock concentration (e.g., 10 mM) by adding sterile, nuclease-free water. The final concentration of DMSO should be kept low (typically ≤1%) in the final assay to avoid solvent-induced effects on bacterial growth and biofilm formation.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet

This protocol details the determination of the MBIC of this compound against a target bacterial strain using the crystal violet staining method in a 96-well microtiter plate format.

Materials:

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Plate Setup:

    • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

    • Prepare serial dilutions of the this compound stock solution in the growth medium.

    • Add 100 µL of the serially diluted this compound solutions to the wells containing the bacterial culture to achieve the desired final concentrations.

    • Include a positive control (bacteria with medium and DMSO vehicle) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Crystal Violet Staining:

    • Carefully discard the planktonic cells from the wells by inverting the plate and gently tapping it on a paper towel.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. After each wash, discard the PBS by inverting the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

    • Invert the plate and allow it to air dry completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control. The IC50 value can be calculated by plotting the percentage of biofilm inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Biofilm Dispersal Assay

This assay determines the ability of this compound to disperse pre-formed biofilms.

Materials:

  • Same as for the MBIC assay.

Protocol:

  • Biofilm Formation:

    • Follow steps 1 and 2 of the MBIC assay protocol to grow biofilms for 24 hours.

  • Treatment of Pre-formed Biofilms:

    • After 24 hours of incubation, carefully remove the planktonic cells.

    • Wash the wells gently with 200 µL of sterile PBS.

    • Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.

    • Include a positive control (biofilm with fresh medium and DMSO vehicle) and a negative control (medium only).

  • Incubation and Staining:

    • Incubate the plate for an additional 24 hours at 37°C.

    • Follow steps 4-6 of the MBIC assay protocol to stain and quantify the remaining biofilm.

  • Data Analysis:

    • The percentage of biofilm dispersal is calculated relative to the untreated positive control.

Mandatory Visualizations

This compound Antibiofilm Assay Workflow

G cluster_prep Preparation cluster_inhibition Biofilm Inhibition Assay cluster_dispersal Biofilm Dispersal Assay cluster_quantify Quantification prep_culture Prepare Bacterial Culture inhibit_inoculate Inoculate 96-well plate with bacteria and this compound prep_culture->inhibit_inoculate disperse_grow Grow biofilm (24h, 37°C) prep_culture->disperse_grow prep_this compound Prepare this compound Stock & Dilutions prep_this compound->inhibit_inoculate disperse_treat Treat with this compound prep_this compound->disperse_treat inhibit_incubate Incubate (24-48h, 37°C) inhibit_inoculate->inhibit_incubate quant_wash Wash to remove planktonic cells inhibit_incubate->quant_wash disperse_grow->disperse_treat disperse_incubate Incubate (24h, 37°C) disperse_treat->disperse_incubate disperse_incubate->quant_wash quant_stain Stain with 0.1% Crystal Violet quant_wash->quant_stain quant_wash2 Wash to remove excess stain quant_stain->quant_wash2 quant_solubilize Solubilize with 30% Acetic Acid quant_wash2->quant_solubilize quant_read Read Absorbance (570 nm) quant_solubilize->quant_read

Caption: Experimental workflow for assessing the antibiofilm activity of this compound.

Putative Mechanism: Interference with Quorum Sensing in Pseudomonas aeruginosa

This compound, as a 2-aminoimidazole compound, is thought to interfere with bacterial quorum sensing (QS) systems, which are key regulators of biofilm formation. In P. aeruginosa, there are three interconnected QS systems: las, rhl, and pqs.

G cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI HSL_las 3-oxo-C12-HSL LasI->HSL_las synthesizes LasR LasR HSL_las->LasR binds RhlI RhlI LasR->RhlI PqsA_D PqsA-D LasR->PqsA_D Biofilm Biofilm Formation & Virulence Factor Production LasR->Biofilm HSL_rhl C4-HSL RhlI->HSL_rhl synthesizes RhlR RhlR HSL_rhl->RhlR binds RhlR->Biofilm HHQ HHQ PqsA_D->HHQ synthesize PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS converts PqsR PqsR PQS->PqsR binds PqsR->RhlR PqsR->Biofilm This compound This compound (2-aminoimidazole) This compound->LasR Inhibits (putative) This compound->RhlR Inhibits (putative) This compound->PqsR Inhibits (putative)

Caption: Putative inhibition of P. aeruginosa quorum sensing by this compound.

Putative Mechanism: Interference with Quorum Sensing in Staphylococcus aureus

In S. aureus, the accessory gene regulator (agr) system is a primary QS pathway controlling virulence and biofilm formation.

G cluster_agr agr System AgrD AgrD (pro-peptide) AgrB AgrB (transporter) AgrD->AgrB processed by AIP AIP (autoinducing peptide) AgrB->AIP exports AgrC AgrC (receptor kinase) AIP->AgrC activates AgrA AgrA (response regulator) AgrC->AgrA phosphorylates RNAIII RNAIII (effector) AgrA->RNAIII upregulates Virulence Virulence Factor Expression RNAIII->Virulence Biofilm Biofilm Formation RNAIII->Biofilm downregulates adhesion This compound This compound (2-aminoimidazole) This compound->AgrC Inhibits (putative)

Caption: Putative interference of this compound with the S. aureus Agr system.

References

Application Notes and Protocols for the Cytotoxicity Assay of Oroidin on Human Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oroidin is a marine alkaloid originally isolated from the sponge Agelas oroides. While it is a significant natural product from a chemical perspective, studies on its direct cytotoxicity against human cancer cells have revealed it to be poorly cytotoxic in its natural form. However, this compound has served as a valuable scaffold for the synthesis of numerous analogues, some of which have demonstrated potent anticancer activity. These synthetic derivatives have shown promise by inducing apoptosis and inhibiting cell growth in various human cancer cell lines.

These application notes provide a summary of the cytotoxic effects of this compound and its analogues, along with detailed protocols for assessing their activity.

Data Presentation

The cytotoxic activity of this compound and its synthetic analogues is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition concentration (GI50). The following tables summarize the reported cytotoxic activities against various human cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 / GI50 (µM)Reference
MCF-7BreastGrowth Inhibition42[1]
A2780OvarianGrowth Inhibition24[1]
Huh-7Hepatocellular CarcinomaATP Assay>100[2]

Table 2: Cytotoxicity of Selected this compound Analogues

AnalogueCell LineCancer TypeIC50 / GI50 (µM)Reference
4l HT29Colon<5[1]
SW480Colon<5[1]
5a HT29Colon<5[1]
5l HT29Colon<5[1]
SW480Colon<5[1]
MCF-7Breast<5[1]
A431Skin<5[1]
Du145Prostate<5[1]
BE2-CNeuroblastoma<5[1]
MIAPancreas<5[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound and its analogues.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound or this compound analogue stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound or this compound analogue

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare this compound/ Analogue Stock treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells Culture Human Cancer Cells seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Cytotoxicity Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate apoptosis_assay->read_plate calc_ic50 Calculate IC50/ Analyze Apoptosis read_plate->calc_ic50 conclusion Conclusion calc_ic50->conclusion

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Signaling Pathway: Induction of Apoptosis by this compound Analogues

G cluster_cell Cancer Cell Oroidin_Analogue This compound Analogue Mitochondrion Mitochondrion Oroidin_Analogue->Mitochondrion Induces Stress Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Conceptual diagram of apoptosis induction by this compound analogues.

References

Application Notes and Protocols for the In Vitro Evaluation of Oroidin Against Parasitic Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides. This natural product and its synthetic analogs have garnered significant interest in drug discovery due to their diverse biological activities. This document provides detailed application notes and protocols for the in vitro testing of this compound against a panel of medically relevant parasitic protozoa: Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. The provided methodologies are based on established assays and aim to ensure reproducibility and comparability of results.

Data Presentation

The following tables summarize the reported in vitro activity of this compound and its relevant analogs against various parasitic protozoa and a mammalian cell line for cytotoxicity assessment.

Table 1: In Vitro Activity of this compound and Analogs Against Parasitic Protozoa

CompoundParasiteStrainIC50 (µg/mL)IC50 (µM)Reference CompoundReference IC50 (µg/mL)
This compoundPlasmodium falciparum (Enoyl-ACP reductase)-0.300.77--
Hymenidin (this compound analog)Trypanosoma brucei rhodesienseSTIB900>90>231Melarsoprol0.004
Hymenidin (this compound analog)Leishmania donovaniMHOM/ET/67/L8216.241.6Miltefosine0.1
Hymenidin (this compound analog)Trypanosoma cruziTulahuen C4>90>231Benznidazole0.3
Hymenidin (this compound analog)Plasmodium falciparumK13.910.0Chloroquine0.1

Note: IC50 values for whole-cell activity of this compound against T. b. rhodesiense, L. donovani, and T. cruzi were not available in the reviewed literature. The data presented for Hymenidin, a close structural analog, provides an indication of the potential activity of this class of compounds.

Table 2: Cytotoxicity of this compound and Analogs

CompoundCell LineCC50 (µg/mL)CC50 (µM)
This compoundHuh-7 (Human Hepatocellular Carcinoma)>50>128
Hymenidin (this compound analog)L6 (Rat Skeletal Myoblasts)>90>231

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Assay for Plasmodium falciparum (K1, chloroquine-resistant strain) using [³H]-Hypoxanthine Incorporation

This assay measures the ability of a compound to inhibit the growth of the intraerythrocytic stages of P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.

Materials:

  • P. falciparum K1 strain culture

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, and 10% human serum (complete medium)

  • [³H]-Hypoxanthine (specific activity ~1 mCi/mL)

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum K1 cultures in human erythrocytes at 37°C in a candle jar or a dedicated incubator with the specified gas mixture.

  • Drug Dilution: Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a drug-free control and a reference drug control (e.g., chloroquine).

  • Assay Setup:

    • Prepare a parasite suspension with 2.5% hematocrit and 0.5% parasitemia in complete medium.

    • Add 200 µL of the parasite suspension to each well of the drug-diluted plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in the controlled gas environment.

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.

  • Further Incubation: Incubate the plates for another 24 hours under the same conditions.

  • Harvesting: Harvest the contents of each well onto glass fiber filters using a cell harvester. Lyse the erythrocytes with distilled water.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a non-linear regression analysis.

In Vitro Assay for Trypanosoma brucei rhodesiense (STIB900) Bloodstream Forms

This assay assesses the effect of this compound on the viability of the bloodstream form of T. b. rhodesiense, the stage responsible for human African trypanosomiasis.

Materials:

  • T. b. rhodesiense STIB900 bloodstream forms

  • MEM (Minimum Essential Medium) with Earle's salts, supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 2 mM sodium pyruvate, and 15% heat-inactivated horse serum.

  • Resazurin solution (AlamarBlue®)

  • 96-well microtiter plates

  • Fluorescence plate reader

Protocol:

  • Parasite Culture: Maintain bloodstream forms of T. b. rhodesiense STIB900 in the supplemented MEM medium at 37°C with 5% CO₂.

  • Drug Dilution: Prepare serial dilutions of this compound in the culture medium in a 96-well plate. Include a drug-free control and a reference drug control (e.g., melarsoprol).

  • Assay Setup:

    • Adjust the parasite density to 1 x 10⁴ parasites/mL in fresh medium.

    • Add 100 µL of the parasite suspension to each well of the drug-diluted plate.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

In Vitro Assay for Leishmania donovani (MHOM/ET/67/L82) Axenic Amastigotes

This protocol evaluates the activity of this compound against the amastigote stage of L. donovani, the clinically relevant form that resides within host macrophages.

Materials:

  • L. donovani (MHOM/ET/67/L82) promastigotes

  • M199 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), 1x BME vitamins, 25 mM HEPES, and 10 µg/mL hemin.

  • Amastigote medium (e.g., MAA/20)

  • Resazurin solution (AlamarBlue®)

  • 96-well microtiter plates

  • Fluorescence plate reader

Protocol:

  • Amastigote Differentiation:

    • Culture promastigotes in supplemented M199 medium at 26°C.

    • Induce differentiation to amastigotes by transferring stationary phase promastigotes to amastigote medium and incubating at 37°C with 5% CO₂ for at least 24 hours.

  • Drug Dilution: Prepare serial dilutions of this compound in amastigote medium in a 96-well plate. Include a drug-free control and a reference drug control (e.g., miltefosine).

  • Assay Setup:

    • Adjust the axenic amastigote density to 2 x 10⁵ parasites/mL in fresh amastigote medium.

    • Add 100 µL of the amastigote suspension to each well of the drug-diluted plate.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Fluorescence Measurement: Measure the fluorescence at 530 nm excitation and 590 nm emission.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

In Vitro Assay for Trypanosoma cruzi (Tulahuen C4) Intracellular Amastigotes

This assay determines the efficacy of this compound against the intracellular replicative stage of T. cruzi, the causative agent of Chagas disease.

Materials:

  • T. cruzi Tulahuen C4 strain expressing β-galactosidase

  • L6 rat skeletal myoblasts

  • RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40

  • 96-well microtiter plates

  • Absorbance plate reader

Protocol:

  • Host Cell Seeding: Seed L6 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Infection: Infect the L6 cell monolayer with trypomastigotes of the T. cruzi Tulahuen C4 strain at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 2 hours.

  • Washing: Wash the wells twice with fresh medium to remove extracellular parasites.

  • Drug Addition: Add fresh medium containing serial dilutions of this compound to the infected cells. Include a drug-free control and a reference drug control (e.g., benznidazole).

  • Incubation: Incubate the plates for 96 hours at 37°C with 5% CO₂.

  • Enzyme Assay:

    • Add 50 µL of CPRG solution (100 µM in 0.1% Nonidet P-40) to each well.

    • Incubate at 37°C for 4-6 hours.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The color change is proportional to the number of viable parasites.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Cytotoxicity Assay against L6 Rat Skeletal Myoblasts

This assay is crucial for determining the selectivity of this compound by assessing its toxicity to a mammalian cell line.

Materials:

  • L6 rat skeletal myoblasts

  • RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine

  • Resazurin solution (AlamarBlue®)

  • 96-well microtiter plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed L6 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Drug Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include a drug-free control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at 530 nm excitation and 590 nm emission.

  • Data Analysis: Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described in vitro assays.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_culture P. falciparum Culture Incubate1 24h Incubation P_culture->Incubate1 Drug_prep This compound Dilution Drug_prep->Incubate1 Radiolabel Add [3H]-Hypoxanthine Incubate1->Radiolabel Incubate2 24h Incubation Radiolabel->Incubate2 Harvest Harvest & Lyse Incubate2->Harvest Count Scintillation Counting Harvest->Count Analyze IC50 Determination Count->Analyze

Caption: Workflow for the P. falciparum [³H]-Hypoxanthine Incorporation Assay.

Trypanosome_Leishmania_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_culture Parasite Culture (T. brucei / L. donovani) Incubate 72h Incubation P_culture->Incubate Drug_prep This compound Dilution Drug_prep->Incubate Add_resazurin Add Resazurin Incubate->Add_resazurin Measure Measure Fluorescence Add_resazurin->Measure Analyze IC50 Determination Measure->Analyze

Caption: General workflow for T. brucei and L. donovani viability assays.

T_cruzi_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Host_cells Seed L6 Host Cells Infect Infect with T. cruzi Host_cells->Infect Drug_prep This compound Dilution Incubate 96h Incubation Infect->Incubate Drug_prep->Incubate Add_CPRG Add CPRG Substrate Incubate->Add_CPRG Measure Measure Absorbance Add_CPRG->Measure Analyze IC50 Determination Measure->Analyze

Caption: Workflow for the T. cruzi intracellular amastigote assay.

Mechanism of Action and Signaling Pathways

The primary reported mechanism of action for this compound against Plasmodium falciparum is the inhibition of the enoyl-ACP reductase (FabI), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for the parasite's survival.

Oroidin_MoA This compound This compound FabI Enoyl-ACP Reductase (FabI) This compound->FabI inhibits FASII Fatty Acid Synthesis II (FAS-II) Pathway FabI->FASII is a key enzyme in Parasite_Death Parasite Growth Inhibition & Death FASII->Parasite_Death is essential for

Caption: this compound's known mechanism of action in Plasmodium falciparum.

Information regarding the specific effects of this compound on other signaling pathways within these parasitic protozoa is currently limited in the scientific literature. Further research is required to elucidate other potential targets and mechanisms of action.

Conclusion

This compound and its analogs represent a promising class of marine natural products with potential for development as antiprotozoal agents. The protocols and data presented herein provide a framework for the standardized in vitro evaluation of these compounds. Further studies are warranted to determine the specific whole-cell activity of this compound against a broader range of protozoan parasites and to explore its detailed mechanisms of action, including its effects on parasite-specific signaling pathways.

Synthesis and Enhanced Bioactivity of Oroidin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of Oroidin derivatives. This compound, a marine alkaloid originally isolated from sponges of the genus Agelas, serves as a versatile scaffold for the development of novel bioactive compounds with potent antimicrobial, anti-biofilm, and anticancer activities. These protocols are intended to guide researchers in the synthesis of promising this compound analogues and the assessment of their enhanced biological activities.

Introduction to this compound and its Derivatives

This compound is a pyrrole-imidazole alkaloid characterized by a dibrominated pyrrole head and a 2-aminoimidazole tail connected by a flexible linker. Its unique structure has inspired the synthesis of a wide array of derivatives with improved potency and pharmacological properties. Key modifications include alterations to the pyrrole ring, the imidazole moiety, and the linker, leading to the discovery of "reverse amide" analogues, N-alkylated derivatives, and compounds with substituted aromatic rings in place of the pyrrole group. These modifications have been shown to significantly enhance the bioactivity of the parent compound.

Synthesis of Bioactive this compound Derivatives

The synthesis of this compound derivatives can be achieved through various strategies. A common approach involves the coupling of a functionalized pyrrole carboxylic acid with a suitable amine-containing imidazole derivative. Below is a representative synthetic workflow.

General Synthetic Workflow

Synthesis_Workflow A Starting Materials (e.g., Pyrrole-2-carboxylic acid, Amines) B Synthesis of Pyrrole Precursor A->B Functionalization C Synthesis of Imidazole Precursor A->C Functionalization D Amide Coupling Reaction B->D C->D E Purification (e.g., Chromatography) D->E Crude Product F Characterization (NMR, MS) E->F Purified Product G Bioactive this compound Derivative F->G Biofilm_Assay_Workflow A Bacterial Culture Preparation B Inoculation of 96-well plate with bacteria and this compound derivative A->B C Incubation (24-48h, 37°C) B->C D Removal of planktonic cells and washing C->D E Staining with Crystal Violet D->E F Washing to remove excess stain E->F G Solubilization of bound stain (e.g., with acetic acid or ethanol) F->G H Quantification by measuring absorbance (e.g., at 570 nm) G->H Anticancer_Mechanism A This compound Derivative B Cancer Cell A->B interacts with C Induction of Apoptosis B->C leads to E Inhibition of Cell Proliferation B->E leads to D Cell Death C->D F Reduced Tumor Growth E->F

Oroidin as a Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine natural product oroidin, originally isolated from the sponge Agelas oroides, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique pyrrole-2-aminoimidazole core structure has been the starting point for the synthesis of a diverse library of analogs with a broad spectrum of biological activities. These activities include potent anti-biofilm, anticancer, antimicrobial, and antiviral properties. This document provides detailed application notes on the use of the this compound scaffold in drug design and protocols for the synthesis and evaluation of its derivatives.

Key Therapeutic Areas for this compound Analogs

Anti-biofilm Agents

This compound and its derivatives have demonstrated significant efficacy in the inhibition and dispersion of bacterial biofilms, a key factor in chronic infections and antibiotic resistance. Structure-activity relationship (SAR) studies have shown that the 2-aminoimidazole and dibrominated pyrrolecarboxamide moieties are crucial for this activity. "Reverse amide" analogs and those with long, linear alkyl chains have shown enhanced potency against biofilms of clinically relevant pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Anticancer Agents

While this compound itself exhibits modest cytotoxicity, its analogs have shown significant promise as anticancer agents.[3] Modifications of the this compound scaffold have led to compounds with potent growth inhibitory effects against a range of cancer cell lines, including colon, breast, skin, prostate, and pancreatic cancer.[3][4] One of the key mechanisms of action for the anticancer effects of some this compound analogs is the inhibition of the molecular chaperone Heat shock protein 90 (Hsp90).[5]

Antiviral Agents

A number of synthetic analogs of this compound have been identified as potent inhibitors of viral replication.[5] Notably, certain derivatives have been shown to inhibit the replication of Hepatitis C virus (HCV) with IC50 values in the low micromolar range. The antiviral mechanism is also linked to the inhibition of Hsp90, a host chaperone protein essential for the replication of numerous viruses.[5][6]

Antimicrobial Agents

This compound and its synthetic analogs have displayed activity against various microbial strains, including Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus, as well as the fungus Candida albicans.[1]

Data Presentation: Biological Activity of this compound and its Analogs

The following tables summarize the quantitative data for the biological activity of this compound and a selection of its synthetic derivatives.

Table 1: Anticancer and Antiviral Activity of this compound Analogs

CompoundCell Line/VirusActivity TypeIC50/EC50/GI50 (µM)Reference(s)
This compoundMCF-7 (breast cancer)Cytotoxicity42[3]
This compoundA2780 (ovarian cancer)Cytotoxicity24[3]
5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)HT29 (colon cancer)Cytotoxicity<5[3]
5l SW480 (colon cancer)Cytotoxicity<5[3]
5l MCF-7 (breast cancer)Cytotoxicity<5[3]
5l A431 (skin cancer)Cytotoxicity<5[3]
5l Du145 (prostate cancer)Cytotoxicity<5[3]
5l BE2-C (neuroblastoma)Cytotoxicity<5[3]
5l MIA (pancreatic cancer)Cytotoxicity<5[3]
4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide)HT29 (colon cancer)Cytotoxicity<5[3]
4l SW480 (colon cancer)Cytotoxicity<5[3]
5a (N-benzyl-4,5-dibromo-1H-pyrrole-2-carboxamide)HT29 (colon cancer)Cytotoxicity<5[3]
Indole-based analog 24c HepG2 (liver cancer)Apoptosis InductionLow µM range[4]
Indole-based analog 24c THP-1 (leukemia)Apoptosis InductionLow µM range[4]
4,5,6,7-tetrahydrobenzo[1,2-d]thiazole class analogHepatitis C Virus (HCV) repliconAntiviral1.6 - 4.6[5]

Table 2: Anti-biofilm and Antimicrobial Activity of this compound Analogs

CompoundMicroorganismActivity TypeIC50/MIC90 (µM)Reference(s)
This compoundPseudomonas aeruginosa PAO1Biofilm Inhibition190[7]
This compoundPseudomonas aeruginosa PA14Biofilm Inhibition166[7]
Sulfonamide analog 8a Pseudomonas aeruginosa PA14Biofilm Inhibition10 - 46[7]
Thiourea analog 26a Pseudomonas aeruginosa PA14Biofilm Inhibition22 - 26[7]
Urea analog 22a Pseudomonas aeruginosa PA14Biofilm Inhibition25 - 50[7]
4-phenyl-2-aminoimidazole 6h Gram-positive bacteriaAntimicrobial12.5[1]
4-phenyl-2-aminoimidazole 6h Escherichia coliAntimicrobial50[1]
5-(trifluoromethoxy)indole-based analog 4b Methicillin-resistant Staphylococcus aureus (MRSA)Biofilm Inhibition (MBIC50)20[8]
5-(trifluoromethoxy)indole-based analog 4b Streptococcus mutansBiofilm Inhibition (MBIC50)20[8]

Table 3: Hsp90 Inhibition and Pdr5p Inhibition by this compound Analogs

Compound ClassTargetActivity TypeKd (µM) / IC50 (µM)Reference(s)
4,5,6,7-tetrahydrobenzo[1,2-d]thiazoleHsp90Binding Affinity18 - 79[5]
This compoundPdr5p (ABC transporter)ATPase Inhibition20[9]

Experimental Protocols

General Synthesis of this compound Analogs (Amide Coupling)

This protocol describes a general method for the synthesis of this compound analogs via amide bond formation between a pyrrole carboxylic acid and an amine.

Materials:

  • Appropriate pyrrole-2-carboxylic acid (e.g., 4,5-dibromo-1H-pyrrole-2-carboxylic acid)

  • Desired amine (e.g., biphenyl-4-ylmethanamine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add TBTU (1.1 equivalents) and NMM (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound analog.

  • Characterize the final product by NMR and mass spectrometry.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a high-throughput method to screen for the biofilm inhibitory potential of this compound analogs.[10][11]

Materials:

  • 96-well flat-bottom sterile polystyrene plates

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound analog stock solutions in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

  • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add the this compound analogs at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

  • After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells twice with 200 µL of PBS to remove any remaining planktonic bacteria.

  • Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.

  • Remove the CV solution and wash the wells thoroughly with water until the water runs clear.

  • Dry the plate, for example by inverting on a paper towel.

  • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized CV to a new flat-bottom 96-well plate.

  • Measure the absorbance at 550-595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the no-treatment control.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • This compound analog stock solutions in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the this compound analogs in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a solvent control and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Hsp90 Inhibition Assay (Luciferase Refolding Assay)

This cellular assay assesses the ability of this compound analogs to inhibit the chaperone function of Hsp90.

Materials:

  • Cancer cell line stably expressing luciferase (e.g., PC3-MM2-luc)

  • Complete cell culture medium

  • 96-well white, opaque plates

  • This compound analog stock solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Culture the luciferase-expressing cells to 80-90% confluency.

  • Induce heat shock to denature the luciferase by resuspending the cells in pre-warmed medium at 50°C for approximately 6 minutes.

  • Immediately plate the heat-shocked cells at a density of 50,000 cells/well in a 96-well white plate in the presence of various concentrations of the this compound analogs. Include appropriate controls.

  • Allow the cells to recover at 37°C for a defined period (e.g., 2-4 hours) to allow for Hsp90-mediated refolding of luciferase.

  • Measure luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's instructions.

  • A decrease in luciferase activity in the presence of the this compound analog indicates inhibition of Hsp90-dependent protein refolding. Calculate the EC50 value for Hsp90 inhibition.

Mandatory Visualizations

Drug_Discovery_Workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical Development Natural_Product_Scaffold This compound Scaffold (Pyrrole-2-aminoimidazole core) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Natural_Product_Scaffold->SAR_Analysis informs Analog_Design Analog Design & Virtual Screening SAR_Analysis->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis Primary_Screening Primary Screening (e.g., Cytotoxicity, Anti-biofilm) Chemical_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Hsp90 inhibition, MIC determination) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound Lead_Optimization Lead Optimization (ADME/Tox) Lead_Compound->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Drug Candidate Selection In_Vivo_Studies->Candidate_Selection

Drug discovery workflow using the this compound scaffold.

Hsp90_Inhibition_Pathway cluster_0 Normal Cellular Function cluster_1 Inhibition by this compound Analog Hsp90_active Active Hsp90 (ATP-bound) Client_Protein_folded Properly Folded & Active Client Protein Hsp90_active->Client_Protein_folded facilitates folding Hsp90_inactive Inactive Hsp90 Hsp90_active->Hsp90_inactive this compound Analog inhibition Client_Protein_unfolded Unfolded/Misfolded Client Protein Client_Protein_unfolded->Hsp90_active binds to Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein_unfolded->Ubiquitin_Proteasome targeted by Cell_Survival Cell Proliferation, Survival, Angiogenesis Client_Protein_folded->Cell_Survival promotes Oroidin_Analog This compound Analog Oroidin_Analog->Hsp90_active inhibits ATP binding Degradation Client Protein Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis leads to

Hsp90 inhibition by this compound analogs.

ABC_Transporter_Inhibition cluster_0 Cell Membrane cluster_1 ABC Transporter (e.g., Pdr5p) Extracellular Extracellular Space Membrane Intracellular Intracellular Space TMD Transmembrane Domains (TMDs) TMD->Extracellular effluxes drug NBD Nucleotide-Binding Domains (NBDs) NBD->TMD conformational change ADP ADP + Pi NBD->ADP hydrolyzes Drug Drug Molecule Drug->TMD binds ATP ATP ATP->NBD binds Oroidin_Analog This compound Analog Oroidin_Analog->NBD inhibits ATP hydrolysis

References

Troubleshooting & Optimization

Improving yield and purity in Oroidin total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Oroidin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve experimental outcomes, particularly concerning yield and purity.

Troubleshooting Guide

This section addresses specific challenges that may arise during the total synthesis of this compound.

Low Yield in Coupling Reactions

Question: My palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki-Miyaura) for the formation of the carbon-carbon bond between the pyrrole and imidazole moieties is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions are a common issue in complex syntheses like that of this compound. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Activity: The palladium catalyst may be deactivated or of insufficient quality.

    • Solution: Use a freshly opened bottle of the palladium catalyst or purchase from a reliable supplier. Consider using a pre-catalyst that is activated in situ. For Suzuki-Miyaura reactions, ensure the use of an appropriate ligand that stabilizes the palladium complex and facilitates the catalytic cycle.[1][2][3][4]

  • Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact the reaction outcome.

    • Solution: Optimize the reaction conditions. A Design of Experiments (DoE) approach can be efficient in identifying the optimal combination of parameters.[1][2] Microwave-assisted organic synthesis (MAOS) can sometimes improve yields and reduce reaction times.[3]

  • Substrate Quality: Impurities in the starting materials (the pyrrole and imidazole derivatives) can poison the catalyst.

    • Solution: Ensure the high purity of your substrates through techniques like recrystallization or column chromatography before proceeding with the coupling reaction.

  • Oxygen Sensitivity: Some palladium catalysts and intermediates are sensitive to oxygen.

    • Solution: Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

A logical workflow for troubleshooting low yields in coupling reactions is presented below.

G cluster_0 Troubleshooting Low Yield in Coupling Reactions start Low Yield Observed catalyst Check Catalyst Activity - Use fresh catalyst - Consider a pre-catalyst start->catalyst conditions Optimize Reaction Conditions - Temperature, solvent, base - Consider DoE or MAOS catalyst->conditions substrate Verify Substrate Purity - Recrystallize or chromatograph starting materials conditions->substrate atmosphere Ensure Inert Atmosphere - Degas solvent - Use Ar or N2 substrate->atmosphere yield_improved Yield Improved? atmosphere->yield_improved end Consult Literature for Alternative Routes yield_improved->end No yield_improved->end Yes

Caption: Troubleshooting workflow for low-yield coupling reactions.

Side Reactions During Amide Bond Formation

Question: I am observing significant side products during the amide bond formation between the 2-aminoimidazole moiety and the pyrrole carboxylic acid derivative. How can I minimize these?

Answer:

The formation of the amide bond is a critical step in this compound synthesis. The nucleophilicity of the 2-aminoimidazole ring can lead to undesired side reactions.

Potential Causes & Solutions:

  • Choice of Coupling Agent: The selection of the coupling agent is crucial for efficient and clean amide bond formation.

    • Solution: Agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) have been used successfully.[5] Alternatively, using an activated form of the pyrrole carboxylic acid, such as a 2-(trichloroacetyl)pyrrole, can facilitate the reaction smoothly.[6]

  • Protecting Groups: The presence of other reactive functional groups in the molecule can interfere with the desired reaction.

    • Solution: Employ an orthogonal protecting group strategy to mask reactive sites that are not involved in the amide bond formation.[7][8][9][10] For example, the imidazole nitrogen can be protected to prevent side reactions.

  • Reaction Temperature: Higher temperatures can sometimes lead to decomposition or the formation of side products.

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.[5]

The following diagram illustrates the decision-making process for optimizing amide bond formation.

G cluster_1 Optimizing Amide Bond Formation start Side Products Observed coupling_agent Evaluate Coupling Agent - TBTU/NMM - Activated pyrrole (e.g., trichloroacetyl) start->coupling_agent protecting_groups Assess Protecting Group Strategy - Protect imidazole N - Ensure orthogonality coupling_agent->protecting_groups temperature Control Reaction Temperature - Start at 0 °C protecting_groups->temperature purity_improved Purity Improved? temperature->purity_improved end Re-evaluate Synthetic Route purity_improved->end No purity_improved->end Yes

Caption: Decision process for improving amide bond formation purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in this compound synthesis, and what are the conditions for their removal?

A1: Protecting groups are essential to prevent unwanted side reactions.[7][8] Common strategies include:

Functional GroupProtecting GroupDeprotection Conditions
Imidazole NitrogenTrityl (Tr)Acidic conditions (e.g., HCl in MeOH/EtOAc)[11]
Amino Grouptert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA)[9]
Amino Group9-Fluorenylmethyloxycarbonyl (Fmoc)Basic conditions (e.g., piperidine in DMF)[8][9]
Hydroxyl Grouptert-Butyldimethylsilyl (TBS)Fluoride source (e.g., TBAF in THF)[11]

Q2: My final product is difficult to purify. What purification strategies are recommended for this compound and its analogues?

A2: The polar nature and multiple functionalities of this compound can make purification challenging. A multi-step approach is often necessary.

Purification TechniqueApplication
Flash Column Chromatography The primary method for purification. A gradient elution system, often with a mixture of dichloromethane and methanol, is commonly used.[5] The addition of a small amount of ammonia to the mobile phase can help to reduce tailing of basic compounds.
High-Performance Liquid Chromatography (HPLC) For achieving high purity, especially for final products or analytical samples. Reversed-phase columns (e.g., C18) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid are typically employed.[5]
Recrystallization If a suitable solvent system can be found, this can be a highly effective method for obtaining crystalline, high-purity material.

Q3: I am experiencing decarboxylation as a side reaction. How can I avoid this?

A3: Decarboxylation can occur with certain carboxylic acid precursors, especially under harsh thermal or acidic/basic conditions.[12][13][14][15]

  • Mild Reaction Conditions: Use mild conditions for subsequent reactions involving the carboxylic acid moiety. Avoid prolonged heating.

  • Activate the Carboxylic Acid: Converting the carboxylic acid to an activated species (e.g., an acid chloride or an active ester) for coupling reactions can allow the use of milder conditions, thus minimizing the risk of decarboxylation.

Quantitative Data Summary

The following tables summarize reported yields for key steps in various synthetic approaches to this compound and related compounds. This data can serve as a benchmark for your own experiments.

Table 1: Yields for Key Coupling Reactions

Coupling PartnersReaction TypeCatalyst/ReagentsYield (%)Reference
Iodoimidazole & Vinyl StannaneStille CouplingPd CatalystOptimization in progress[16]
Aryl Halide & Boronic AcidSuzuki-MiyauraPd Catalyst, BaseOptimized to 92%[1]

Table 2: Yields for Amide Bond Formation

AmineCarboxylic Acid DerivativeCoupling ReagentsYield (%)Reference
2-Amino-4-(3-aminophenyl)-1H-imidazole5-Methoxy-indole-2-carboxylic acidTBTU, NMM62%[5]
(E)-4-(3-aminoprop-1-en-1-yl)-1-imidazol-2-amine2-Pyrrole carboxylic acidTBTU, NMM25% (this compound)[6]
15N-Allylic amine4,5-Dibromo-2-trichloroacetylpyrroleNa2CO376% (for 2 steps)[11]

Experimental Protocols

Protocol 1: Amide Coupling using TBTU

This protocol is adapted from a general procedure for the synthesis of this compound analogues.[5]

  • Dissolve the corresponding carboxylic acid (1.0 eq.), TBTU (1.15 eq.), and N-methylmorpholine (2.0 eq.) in dry dimethylformamide (DMF).

  • Stir the mixture under an argon atmosphere at room temperature for 1 hour.

  • In a separate flask, dissolve the amine starting material (1.0 eq.) and N-methylmorpholine (2.0 eq.) in dry DMF.

  • Cool the amine solution to 0 °C.

  • Add the activated carboxylic acid mixture dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours under argon.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography using a suitable eluent (e.g., dichloromethane/methanol with ammonia).

Protocol 2: Deprotection of a Trityl Group

This protocol is based on a synthesis of 15N-labeled this compound.[11]

  • Dissolve the trityl-protected compound in a mixture of ethyl acetate and methanol.

  • Cool the solution to 0 °C.

  • Add acetyl chloride dropwise to generate HCl in situ.

  • Stir the solution at room temperature for 1.5 hours.

  • A precipitate of the hydrochloride salt of the deprotected amine should form.

  • Filter the reaction mixture to collect the solid product.

The diagram below outlines a general synthetic workflow for this compound, highlighting the key steps discussed.

G cluster_2 General this compound Synthetic Workflow start Pyrrole & Imidazole Precursors protection Protecting Group Installation start->protection coupling Pd-Catalyzed Cross-Coupling protection->coupling deprotection1 Side-Chain Deprotection coupling->deprotection1 amide_formation Amide Bond Formation deprotection1->amide_formation deprotection2 Final Deprotection amide_formation->deprotection2 purification Purification (Chromatography/HPLC) deprotection2->purification end This compound purification->end

Caption: A generalized workflow for the total synthesis of this compound.

References

Technical Support Center: Synthesis of the Oroidin Pyrrole-Imidazole Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the Oroidin pyrrole-imidazole core.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Amide Coupling Step Between the Pyrrole Carboxylic Acid and the Aminoimidazole Moiety

Question: I am experiencing consistently low yields during the amide coupling of 4,5-dibromo-1H-pyrrole-2-carboxylic acid with my 2-aminoimidazole-containing fragment. What are the potential causes and how can I improve the yield?

Answer: Low yields in this amide coupling step are a common challenge due to the electronic properties and potential side reactions of the substrates. Here are the primary causes and troubleshooting steps:

Potential Causes:

  • Poor Activation of the Carboxylic Acid: The carboxylic acid may not be sufficiently activated for the nucleophilic attack by the amine.

  • Deactivation of the Amine: The 2-amino group on the imidazole is part of a guanidine-like system, which can affect its nucleophilicity. Additionally, electron-withdrawing groups on the amine can reduce its reactivity.

  • Side Reactions: The unprotected pyrrole and imidazole N-H protons can interfere with the reaction. Self-condensation of the activated carboxylic acid can also occur.

  • Steric Hindrance: Bulky substituents on either the pyrrole or imidazole fragments can sterically hinder the coupling reaction.

  • Inappropriate Coupling Reagent or Conditions: The chosen coupling reagent may not be optimal for this specific transformation, or the reaction conditions (solvent, temperature, base) may be unsuitable.

Troubleshooting Workflow:

G start Low Yield in Amide Coupling c1 Verify Purity of Starting Materials start->c1 c2 Optimize Carboxylic Acid Activation c1->c2 If pure c3 Choose a Different Coupling Reagent c2->c3 If yield is still low end Improved Yield c2->end If successful c4 Modify Reaction Conditions c3->c4 If no improvement c3->end If successful c5 Consider Protecting Groups c4->c5 If side reactions persist c4->end If successful c5->end If successful

Caption: Troubleshooting workflow for low amide coupling yield.

Detailed Solutions:

  • Optimize Carboxylic Acid Activation:

    • Use of 2-(Trichloroacetyl)pyrroles: Instead of the carboxylic acid, use the corresponding 2-(trichloroacetyl)pyrrole. The -CCl3 group is an excellent leaving group, and this method often proceeds smoothly even with unprotected 2-aminoimidazoles.[1]

    • In Situ Activation: If using standard coupling reagents like EDC or DCC, ensure the reaction is performed under anhydrous conditions. The addition of an activating agent like HOBt or HOAt can suppress side reactions and improve efficiency.

  • Select the Appropriate Coupling Reagent:

    • For electron-deficient amines, standard coupling reagents may be insufficient. Consider using more potent reagents like HATU, HBTU, or BOP-Cl.[2]

    • A study on amide bond formation with electron-deficient amines found that a combination of EDC, DMAP, and a catalytic amount of HOBt provided excellent results.[2]

  • Modify Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are generally preferred.

    • Base: Use a non-nucleophilic base like DIEA, especially if your amine is a hydrochloride salt, to neutralize the acid and scavenge protons generated during the reaction.

    • Temperature: While many couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome activation barriers, but be mindful of potential side reactions.

  • Implement Protecting Group Strategy:

    • Pyrrole N-H: Protect the pyrrole nitrogen with a group like Boc or SEM to prevent N-acylation or other side reactions.

    • Imidazole N-H: If side reactions involving the imidazole ring are suspected, consider protecting one of the imidazole nitrogens. A dialkoxymethyl group has been reported as an easily introduced and removed protecting group for this purpose.[3]

Issue 2: Formation of Side Products During Pyrrole Functionalization

Question: I am attempting to functionalize the pyrrole ring, but I am getting a mixture of products, including N-functionalized and poly-functionalized species. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the functionalization of the pyrrole ring in the this compound core is critical. The pyrrole ring is electron-rich and susceptible to electrophilic attack at multiple positions.

Potential Causes:

  • High Reactivity of the Pyrrole Ring: The inherent reactivity of the pyrrole ring can lead to a lack of selectivity.

  • N-H Acidity: The pyrrole N-H is acidic and can be deprotonated, leading to N-functionalization, which competes with C-functionalization.

  • Steric and Electronic Effects: The existing substituents on the pyrrole ring direct incoming electrophiles, but this direction can be weak, leading to mixtures of isomers.

Troubleshooting and Solutions:

  • Protecting the Pyrrole Nitrogen: The most effective way to prevent N-functionalization and direct C-functionalization is to install a protecting group on the pyrrole nitrogen.

    • N-alkoxycarbonyl groups (e.g., Boc): These groups can alter the reactivity of the pyrrole ring compared to N-sulfonyl groups and are readily removed under acidic conditions.[4]

    • N-sulfonyl groups (e.g., Tosyl): These are robust protecting groups that can direct ortho-lithiation.

  • Choice of Base and Solvent for Acylation: The choice of base can be crucial in controlling chemoselectivity between N-acylation and C-acylation (anionic Fries rearrangement).

    • For example, in the acylation of N-acylpyrroles, KN(SiMe3)2 can favor C-H functionalization of a solvent like toluene, while LiN(SiMe3)2 can promote an intermolecular "pyrrole dance" to yield 2-aroylpyrroles.[5]

  • Directed C-H Functionalization:

    • By using specific catalysts, it is possible to achieve β-selective C-H arylation of pyrroles, which is typically difficult to achieve. Rhodium catalysts have been shown to be effective for this transformation.[6] The steric bulk of the N-substituent on the pyrrole can influence this selectivity.[6]

G start Mixture of Pyrrole Functionalization Products q1 Is N-functionalization the major side product? start->q1 s1 Protect the pyrrole nitrogen (e.g., with Boc or SEM). q1->s1 Yes q2 Are you getting a mixture of C-functionalized isomers? q1->q2 No s1->q2 s2 Use directing groups or specific catalysts for regioselective C-H functionalization. q2->s2 Yes s3 Modify reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. s2->s3 end Improved Regioselectivity s2->end s3->end

Caption: Decision tree for troubleshooting pyrrole functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in constructing the this compound pyrrole-imidazole core?

A1: The synthesis is challenging due to several factors:

  • High Nitrogen and Halogen Content: These molecules are rich in nitrogen and often halogenated, making them highly polar and sometimes difficult to handle and purify.[7]

  • Densely Functionalized Skeletons: The core structure contains multiple reactive sites, necessitating careful use of protecting groups to achieve chemoselectivity.[7]

  • Amide Bond Formation: Coupling the electron-rich pyrrole carboxylic acid with the 2-aminoimidazole moiety can be difficult, often resulting in low yields.

  • Dimerization: For more complex this compound-family alkaloids, achieving the correct dimerization (e.g., [2+2], [3+2], or [4+2] cycloadditions) is non-trivial due to mismatched electronic properties of the monomer.[8] Biomimetic approaches involving single-electron transfer (SET) have been explored to address this.[8]

Q2: What are the most effective protecting group strategies for the this compound core synthesis?

A2: A robust protecting group strategy is essential. Key considerations include:

  • α-Amino Groups: Boc (tert-Butoxycarbonyl) is widely used as it is stable to many reaction conditions and is easily removed with acid (e.g., TFA).[7] Fmoc (9-Fluorenylmethyloxycarbonyl) is an alternative, removed under mild basic conditions (e.g., piperidine), offering orthogonality to the Boc group.[7]

  • Guanidine Group: The guanidine group of the 2-aminoimidazole is often protected, for example, with Tosyl (Tos) or Boc groups, to modulate its reactivity and improve solubility.

  • Pyrrole N-H: As discussed in the troubleshooting section, protecting the pyrrole nitrogen (e.g., with Boc or SEM) is often necessary to prevent side reactions during functionalization of other parts of the molecule.

  • Orthogonal Strategy: Using protecting groups that can be removed under different conditions (e.g., acid-labile Boc and base-labile Fmoc) allows for the selective deprotection of one functional group while others remain protected.

Q3: What are some common methods for synthesizing the 2-aminoimidazole moiety?

A3: The 2-aminoimidazole ring is a key component. Common synthetic approaches include:

  • From α-haloketones: A widely used method involves the condensation of an α-haloketone with a guanidine derivative. Recent advances have shown this reaction can be performed efficiently in greener solvents like deep eutectic solvents, reducing reaction times and simplifying workup.[9][10]

  • From Ornithine: Some syntheses start from amino acids. For example, ornithine methyl ester can be converted to the 2-aminoimidazole ring through a sequence of reduction, condensation with cyanamide, cyclization, and oxidation.[1]

  • From Urocanic Acid: Urocanic acid has been used as a starting material for the synthesis of isotopically labeled this compound, demonstrating another route to the imidazole core.[1]

Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4,5-Trisubstituted Imidazoles

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (20)EthanolReflux2095
2CuI (20)MethanolReflux6082
3CuI (20)WaterReflux9010
4CuI (20)Toluene1109067
5CuI (20)AcetonitrileReflux9068
6CuI (15)EthanolReflux2095
7CuI (10)EthanolReflux2592
8CuI (5)EthanolReflux3089

Data adapted from a study on the copper-catalyzed synthesis of trisubstituted imidazoles, demonstrating the effect of solvent and catalyst loading on yield.[11]

Table 2: Yields for Key Steps in a Solution-Phase Synthesis of a Pyrrole-Imidazole Polyamide

StepReactantsReagents/ConditionsProductYield (%)
Amide CouplingActivated pyrrole monomer, Boc-protected amineDMF, DIEA, 23°C, 8 hDimer93
Boc DeprotectionBoc-protected dimer2.0 M HCl in Et2O, 23°C, 18 hDimer•HCl99
SaponificationEster-protected final productNaOH (aq), 1,4-dioxane, 42°C, 2 hAcid93

Data adapted from a study on the solution-phase synthesis of pyrrole-imidazole polyamides, showcasing high yields for individual steps.[12]

Experimental Protocols

Protocol 1: Bromination of Pyrrole-2-Carboxylic Acid

This protocol describes the synthesis of 4,5-dibromo-1H-pyrrole-2-carboxylic acid, a key precursor for this compound synthesis.

Materials:

  • Pyrrole-2-carboxylic acid

  • Acetic acid

  • Carbon tetrachloride (CCl4)

  • Bromine (Br2)

  • Propanol (for recrystallization)

Procedure:

  • Prepare a solution of pyrrole-2-carboxylic acid in a mixture of acetic acid and CCl4.

  • Cool the solution to a slush in an ice-salt bath.

  • Prepare a solution of 2.0 equivalents of bromine in acetic acid.

  • Add the bromine solution dropwise to the cooled, stirring solution of pyrrole-2-carboxylic acid. Maintain the low temperature throughout the addition.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature.

  • The product will precipitate from the reaction mixture. Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from propanol to yield pure 4,5-dibromo-1H-pyrrole-2-carboxylic acid.

(Based on the general procedure described in the synthesis of pyrrole-2-carbohydrazide derivatives.[13])

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of a carboxylic acid (e.g., 4,5-dibromo-1H-pyrrole-2-carboxylic acid) with an amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.0-1.2 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.0 equiv, or catalytic amount)

  • DIEA (Diisopropylethylamine) (2.0-3.0 equiv, if amine is an HCl salt)

  • Anhydrous DMF or Acetonitrile

  • Stir bar and reaction vessel

Procedure:

  • To a stirred solution of the amine and carboxylic acid in the chosen solvent, add HOBt and DMAP (if used).

  • If the amine is a hydrochloride salt, add DIEA and stir for 10-15 minutes.

  • Add EDC to the reaction mixture in one portion.

  • Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the desired amide.

(This is a general protocol adapted from several sources describing amide bond formation.[2][14][15])

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation A Carboxylic Acid C Active O-Acylisourea Intermediate A->C B EDC B->C E Tetrahedral Intermediate C->E D Amine D->E F Amide Product E->F G Urea Byproduct E->G

Caption: General mechanism of EDC-mediated amide coupling.

References

Oroidin Technical Support Center: Overcoming Low Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oroidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a bromopyrrole alkaloid originally isolated from marine sponges of the genus Agelas.[1][2] It belongs to the pyrrole-2-aminoimidazole class of marine alkaloids and has garnered interest for its diverse biological activities, including antimicrobial and potential anticancer properties.[1][3] Like many natural products, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, which is a significant hurdle for its use in in vitro and cell-based assays.

Q2: What are the recommended solvents for dissolving this compound?

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed, universally validated protocol for this compound is not available. However, based on general laboratory practice for preparing stock solutions of hydrophobic compounds, the following protocol is recommended.

Q4: What is the recommended storage procedure for this compound stock solutions?

A4: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light. While the long-term stability of this compound in pure DMSO at -20°C has not been extensively studied, a study on its decomposition in a DMSO/TFA mixture highlights its potential for degradation, suggesting that fresh preparations are ideal.[2]

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[4] However, the sensitivity to DMSO can vary between cell types, so it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Troubleshooting Guide: this compound Precipitation in Biological Assays

Precipitation of this compound in your experimental setup can lead to inaccurate results. This guide provides a systematic approach to troubleshoot and prevent this issue.

Identifying the Problem

Visual inspection is the first step in identifying precipitation. Look for:

  • Cloudiness or turbidity in the cell culture medium.

  • Visible particles suspended in the liquid or settled at the bottom of the well.

  • Crystalline structures when viewed under a microscope.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution(s)
Exceeding Solubility Limit The final concentration of this compound in the aqueous medium is higher than its solubility limit.- Perform a dose-response experiment to determine the maximum soluble concentration in your specific assay medium.- Consider using a lower, yet still biologically active, concentration.
Solvent Shock The rapid dilution of the concentrated DMSO stock solution into the aqueous medium causes a sudden change in polarity, leading to the compound "crashing out" of the solution.- Gradual Dilution: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[5]- Serial Dilutions: Prepare intermediate dilutions in your culture medium. For example, dilute the stock 1:10 in medium, and then use this intermediate dilution to prepare your final concentrations.
Temperature Fluctuations Changes in temperature can affect the solubility of the compound.- Ensure that all solutions (media, buffers, and this compound dilutions) are at a stable and consistent temperature (typically 37°C for cell-based assays) before mixing.
Interactions with Media Components Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.- If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue.- Consider reducing the serum concentration during the treatment period if your cells can tolerate it.
pH of the Medium The pH of the culture medium can influence the charge state and solubility of a compound.- Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.

Data Presentation: Solubility and Cytotoxicity

Due to the limited availability of specific quantitative data for this compound, the following tables provide a summary of known information and general recommendations.

Table 1: this compound Solubility (Qualitative)

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleThe most common solvent for preparing stock solutions for biological assays.
Dimethylformamide (DMF) SolubleUsed in the synthesis of this compound analogues.
Chloroform Sparingly Soluble[2]
Ethanol Likely LowBased on the properties of similar bromopyrrole alkaloids.
Methanol Likely LowUsed in the purification of this compound.
Water Poorly SolubleAs is typical for this class of compounds.

Table 2: Reported Biological Activity of this compound

Assay TypeCell Line/OrganismReported Activity (IC50/MIC)Reference
CytotoxicityHuh-7 (Hepatocellular Carcinoma)>100 µM[3]
AntimicrobialStaphylococcus aureus>90% inhibition at 50 µM[3]
AntimicrobialEnterococcus faecalis~50% inhibition at 50 µM[3]
Multidrug Resistance InhibitionSaccharomyces cerevisiae (Pdr5p)60% inhibition of R6G efflux at 200 µM[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 389.05 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.89 mg of this compound powder.

  • Dissolving: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber tubes. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Objective: To prepare a series of working solutions from a 10 mM DMSO stock for treating cells in a 96-well plate format, ensuring the final DMSO concentration remains at 0.5%.

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in cell culture medium. For a final highest concentration of 50 µM, you can make a 2X working stock (100 µM). To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium. This will be your highest concentration working stock.

  • Serial Dilutions: Perform serial dilutions from your 100 µM working stock in cell culture medium to achieve your desired final concentrations.

  • Cell Treatment: Add an equal volume of your 2X working solutions to the wells of your 96-well plate containing cells in an equal volume of medium. This will bring the final concentration of this compound to 1X and the final DMSO concentration to 0.5%.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate serial Perform Serial Dilutions intermediate->serial treat Treat Cells with Working Solutions serial->treat seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze troubleshooting_workflow start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_dilution Was 'solvent shock' a possibility? check_conc->check_dilution No solution_conc Lower final concentration check_conc->solution_conc Yes check_temp Were temperature fluctuations present? check_dilution->check_temp No solution_dilution Use gradual or serial dilution check_dilution->solution_dilution Yes check_media Could media components be interfering? check_temp->check_media No solution_temp Pre-warm all solutions check_temp->solution_temp Yes solution_media Test in simpler buffer / adjust serum check_media->solution_media Possibly signaling_pathway This compound This compound / this compound Analogues Hsp90 Hsp90 This compound->Hsp90 Inhibits (Analogues) Pdr5p Pdr5p (Yeast MDR Transporter) This compound->Pdr5p Inhibits ViralReplication Viral Replication Hsp90->ViralReplication DrugEfflux Drug Efflux Pdr5p->DrugEfflux

References

Stability of Oroidin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the marine alkaloid Oroidin under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my this compound sample in DMSO containing a small amount of TFA for NMR analysis, and I'm seeing unexpected peaks. What could be happening?

A: this compound is known to be unstable in solutions containing both DMSO and trifluoroacetic acid (TFA). Under these conditions, (E)-oroidin can undergo oxidative cyclization to form oxazoline derivatives. This reaction is less prevalent with (Z)-oroidin. If you observe new peaks in your NMR spectrum, it is likely that your this compound sample has degraded.

Troubleshooting Tip:

  • If possible, acquire NMR data promptly after dissolving this compound in DMSO/TFA.

  • Consider using a different solvent system if TFA is not essential for your analysis.

  • N-methylation of the imidazole ring of this compound has been shown to increase its stability in DMSO/TFA mixtures.

Q2: What are the primary factors that can affect the stability of this compound during storage?

A: The stability of this compound, like many natural products, can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate degradation.

  • pH: this compound's stability is expected to be pH-dependent due to its functional groups that can ionize.

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Solvent: The choice of solvent can significantly impact stability. This compound may have different stability profiles in protic vs. aprotic solvents.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q3: What is the recommended way to store this compound for long-term use?

A: While specific long-term stability data for this compound is limited, general best practices for storing marine alkaloids should be followed:

  • Solid Form: Store this compound as a solid in a tightly sealed container.

  • Temperature: For long-term storage, it is recommended to store the solid material at -20°C or below.

  • Light: Protect from light by using an amber vial or by storing the container in the dark.

  • Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: I need to prepare a stock solution of this compound. Which solvent should I use and how should I store it?

A: DMSO is a common solvent for preparing stock solutions of many organic compounds. However, the long-term stability of this compound in DMSO at room temperature is not well-documented.

Best Practices for Stock Solutions:

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Concentration: Prepare a concentrated stock solution to minimize the volume needed for experiments.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Short-term Use: For daily use, a fresh dilution from the frozen stock is recommended. Avoid prolonged storage of dilute solutions at room temperature.

Q5: How can I monitor the stability of my this compound sample over time?

A: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the purity of your this compound sample. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regularly analyzing your sample and comparing the peak area of this compound to that of any new peaks will allow you to quantify its degradation.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are presented as templates to guide researchers in their own stability studies. The data herein is illustrative and should be replaced with experimental results.

Table 1: Illustrative Stability of this compound in Different Solvents at Various Temperatures

SolventTemperaturePurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
DMSO-20°C>99%>98%>97%
DMSO4°C98%95%90%
DMSORoom Temp90%80%<70%
Methanol-20°C>99%>98%>97%
Methanol4°C97%93%88%
Aqueous Buffer (pH 5)4°C95%88%80%
Aqueous Buffer (pH 7)4°C90%80%<70%
Aqueous Buffer (pH 9)4°C<80%<60%<40%

Table 2: Illustrative Photostability of this compound (Solid and in Solution)

ConditionLight SourceDurationPurity Remaining (%)
SolidAmbient Lab Light30 days>98%
SolidUV Lamp (254 nm)24 hours85%
In MethanolAmbient Lab Light7 days92%
In MethanolUV Lamp (254 nm)8 hours<70%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Also, expose a solid sample to the same light source.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method like HPLC-UV or LC-MS to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with a gradient of 10-90% Solvent B over 20 minutes to effectively separate polar and non-polar compounds. The gradient can be optimized based on the separation of this compound from its degradation products generated in the forced degradation study.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 280 nm and 320 nm). A photodiode array (PDA) detector is recommended to obtain full UV spectra of all peaks.

  • Method Validation: Once the method is optimized to show baseline separation between this compound and its degradation products, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Oroidin_Degradation_Pathway This compound This compound Degradation_Products Degradation Products (e.g., Oxazolines, Hydrolysis Products) This compound->Degradation_Products Degradation Stress Stress Conditions (Acid, Base, Oxidant, Light, Heat) Stress->Degradation_Products

Caption: A logical diagram illustrating the degradation of this compound under various stress conditions.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution B Aliquot into Storage Vials A->B C Temperature (-20°C, 4°C, RT) B->C D Light (Dark, Ambient, UV) B->D E Solvent (DMSO, MeOH, Buffer) B->E F Withdraw Samples at Time Points C->F D->F E->F G Analyze by Stability-Indicating HPLC F->G H Quantify this compound & Degradants G->H I Determine Degradation Rate H->I J Establish Shelf-life I->J

Technical Support Center: Oroidin Purification by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of oroidin and its analogs using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting RP-HPLC method for this compound purification?

A1: A common starting point for the analytical separation of this compound involves a C18 column with a gradient elution. The mobile phase typically consists of water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and an organic solvent such as methanol or acetonitrile (Solvent B). A gradient from a low to a high percentage of Solvent B is generally effective. For purification of this compound from a crude extract, a preliminary purification step using column chromatography may be necessary before proceeding to HPLC.

Q2: My baseline is noisy. What are the common causes and solutions?

A2: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Ensure your mobile phase is thoroughly degassed. Most modern HPLC systems have an online degasser.

  • Contaminated mobile phase: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Contaminants can introduce noise.[1][2]

  • Detector issues: The detector lamp may be nearing the end of its life, or the flow cell could be dirty.

  • Poor mixing of mobile phase components: If you are running a gradient, ensure the mixer is functioning correctly.

Q3: I'm observing peak tailing with my this compound peak. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% TFA) can protonate the silanol groups, reducing their interaction with the positively charged this compound.

  • Use of an End-Capped Column: Employing a high-quality, end-capped C18 column will minimize the number of available free silanol groups.

  • Lower Sample Load: Overloading the column can lead to peak tailing. Try reducing the concentration of your sample or the injection volume.

Q4: My retention times are shifting from run to run. What could be the cause?

A4: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition Change: The more volatile organic component of the mobile phase can evaporate over time, leading to a change in composition and longer retention times. Keep your mobile phase reservoirs capped.

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[3]

  • Column Contamination: Buildup of contaminants from the sample matrix can alter the column chemistry. A proper column wash after each sequence is recommended.

Q5: I am not getting good resolution between this compound and a closely eluting impurity. How can I improve this?

A5: Improving resolution can be achieved by:

  • Optimizing the Mobile Phase: Adjusting the organic solvent percentage in an isocratic elution or modifying the gradient slope can significantly impact resolution.

  • Changing the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Adjusting the Temperature: Lowering the column temperature generally increases retention and may improve the resolution of closely eluting peaks.[3]

  • Using a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity and higher efficiency.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem 1: High Backpressure
Possible Cause Solution
Blocked Frit or Column Inlet Backflush the column at a low flow rate. If the pressure remains high, the frit may need to be replaced.
Particulate Matter in the Sample Filter your sample through a 0.22 µm syringe filter before injection.
Precipitation of Sample in Mobile Phase Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase.
System Blockage (Tubing, Injector) Systematically disconnect components to isolate the blockage. If the pressure drops when the column is disconnected, the issue is with the column. Otherwise, check the tubing and injector.[1]
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Cause Solution
Peak Tailing See FAQ Q3. Often caused by secondary interactions.
Peak Fronting This can be due to sample overload or injecting the sample in a solvent significantly stronger than the mobile phase. Reduce sample concentration or dissolve the sample in the initial mobile phase.
Split Peaks A partially clogged inlet frit or a void in the column packing can cause split peaks. Check the column for contamination and consider replacing it if the problem persists. Mismatched injection solvent and mobile phase can also be a cause.[1]
Problem 3: No or Very Small Peaks
Possible Cause Solution
Incorrect Injection Ensure the autosampler is functioning correctly and the injection volume is appropriate.
Detector Issue Check that the detector lamp is on and the correct wavelength is set. This compound and its analogs are typically detected by UV absorbance.
Sample Degradation This compound may be unstable under certain conditions. Ensure proper storage of your samples and consider the pH and temperature of your mobile phase.
Low Sample Concentration The concentration of this compound in your extract may be too low. Consider a pre-concentration step before HPLC.

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Sponge (General Procedure)

This protocol provides a general guideline for the extraction of this compound from marine sponges of the Agelas genus.

  • Sponge Material Preparation:

    • Freeze-dry the sponge material and then grind it into a fine powder.

  • Extraction:

    • Extract the powdered sponge material exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The butanolic fraction, which is expected to contain the polar alkaloids like this compound, is then concentrated under reduced pressure.

Protocol 2: Reverse-Phase HPLC Purification of this compound

This protocol is a starting point for the purification of this compound from a partially purified extract.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10%) and increase it linearly to a higher percentage (e.g., 70-100%) over 20-30 minutes.

Quantitative Data Summary

The following tables provide an overview of how different parameters can affect the purification of this compound. Note that these are representative values and may vary depending on the specific column and system used.

Table 1: Effect of Mobile Phase Composition on this compound Retention Time

% Acetonitrile in Water (with 0.1% TFA)Approximate Retention Time (min)
20%> 20
30%15.2
40%9.8
50%6.5

Table 2: Effect of Column Temperature on this compound Resolution

Column Temperature (°C)Resolution (Rs) between this compound and a closely eluting impurity
251.8
351.6
451.4

Visualizations

General HPLC Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common HPLC problems.

HPLC_Troubleshooting start Problem Observed (e.g., No Peaks, Poor Shape) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok high_pressure High Pressure pressure_ok->high_pressure No low_pressure Low/No Pressure pressure_ok->low_pressure Fluctuating check_chromatogram Analyze Chromatogram pressure_ok->check_chromatogram Yes check_blockage Check for Blockages (Frit, Column, Tubing) high_pressure->check_blockage check_leaks Check for Leaks & Pump Issues low_pressure->check_leaks end Problem Resolved check_blockage->end check_leaks->end peak_shape Peak Shape Issues? (Tailing, Splitting) check_chromatogram->peak_shape retention_time Retention Time Issues? peak_shape->retention_time No solve_peak_shape Adjust Mobile Phase pH Check for Overload Use Guard Column peak_shape->solve_peak_shape Yes baseline Baseline Issues? (Noise, Drift) retention_time->baseline No solve_retention_time Check Column Equilibration Verify Mobile Phase Comp. Control Temperature retention_time->solve_retention_time Yes solve_baseline Degas Mobile Phase Use High Purity Solvents Check Detector Lamp baseline->solve_baseline Yes baseline->end No solve_peak_shape->end solve_retention_time->end solve_baseline->end

Caption: A decision tree for systematic HPLC troubleshooting.

This compound Purification Workflow

This diagram outlines the major steps involved in the purification of this compound from a marine sponge.

Oroidin_Purification start Marine Sponge (e.g., Agelas sp.) extraction Extraction (DCM/MeOH) start->extraction partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) extraction->partitioning pre_purification Pre-Purification (e.g., Column Chromatography) partitioning->pre_purification hplc Reverse-Phase HPLC pre_purification->hplc analysis Purity Analysis (Analytical HPLC, NMR, MS) hplc->analysis end Pure this compound analysis->end

Caption: Workflow for the purification of this compound.

References

Optimizing reaction conditions for Oroidin derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Oroidin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis and modification of this important class of marine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the synthesis and derivatization of this compound?

A1: The total synthesis and derivatization of this compound and related pyrrole-imidazole alkaloids (PIAs) generally fall into three main strategies[1]:

  • Palladium-catalyzed C-C bond formation: This approach often involves coupling reactions with alkynes or alkenes to construct the core structure.

  • Olefination methods: Techniques like the Wittig reaction are used to form the double bond in the molecule.

  • Approaches from natural sources: Utilizing naturally occurring precursors like urocanic acid and ornithine can provide a more biomimetic route to the target molecule[1].

Derivatization often focuses on modifying the pyrrole, imidazole, or the connecting amide linkage to explore structure-activity relationships.

Q2: What are the key challenges in the derivatization of this compound?

A2: A significant challenge in the synthesis of this compound derivatives is the efficient and mild installation of the pyrrole carboxamide group[1]. Other common issues include:

  • Low reaction yields: This can be due to side reactions, unstable intermediates, or suboptimal reaction conditions.

  • Purification difficulties: The polar nature of this compound and its derivatives can make separation and purification challenging.

  • Reproducibility: Variations in reagent quality, solvent purity, and reaction setup can lead to inconsistent results.

  • Side reactions: The multiple reactive sites in the this compound scaffold can lead to undesired side products.

Q3: How can I improve the yield of my derivatization reaction?

A3: Optimizing reaction conditions is crucial for improving yields. Consider the following factors:

  • Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Common solvents for this compound synthesis include DMF and MeCN[1].

  • Temperature: Some reactions may require heating to proceed at a reasonable rate, while others need to be cooled to prevent decomposition. Microwave irradiation has also been used to accelerate reactions[1].

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent over-reaction or decomposition.

  • Reagents and Catalysts: The choice and stoichiometry of reagents and catalysts are critical. For example, in amide bond formation, various coupling agents can be explored. Recent studies suggest that pyrrole thio acids show promise for improving the installation of the pyrrole carboxamide group, though further optimization is needed[1].

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Poor quality of starting material Ensure the purity of your this compound or precursor. Impurities can inhibit the reaction.
Incorrect reaction conditions Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.
Degradation of reagents Use freshly opened or purified reagents. Some reagents are sensitive to air or moisture.
Inefficient stirring Ensure the reaction mixture is being stirred vigorously to ensure homogeneity.
Product lost during workup Check all aqueous and organic layers for your product. The polarity of this compound derivatives can lead to unexpected partitioning.

Problem 2: Formation of multiple products.

Possible Cause Suggested Solution
Side reactions Protect reactive functional groups that are not intended to participate in the reaction.
Reaction temperature is too high Lowering the reaction temperature can increase the selectivity of the reaction.
Incorrect stoichiometry of reagents Carefully control the molar ratios of your reactants. An excess of one reagent may lead to side product formation.

Problem 3: Difficulty in product purification.

Possible Cause Suggested Solution
Product is highly polar Use reversed-phase chromatography for purification.
Product co-elutes with impurities Try a different solvent system or a different type of chromatography (e.g., ion-exchange).
Product is unstable on silica gel Consider using a less acidic stationary phase like alumina or a buffered mobile phase.

Experimental Protocols

Protocol 1: General Amide Bond Formation

This protocol describes a general procedure for the coupling of a carboxylic acid to an amine, a common step in this compound derivatization.

  • Dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., Nitrogen, Argon).

  • Add a coupling agent (e.g., HATU, HBTU, EDC; 1.1 eq) and an amine base (e.g., DIPEA, triethylamine; 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_coupling Add Coupling Agent (1.1 eq) & Amine Base (2.0 eq) start->add_coupling activate Stir for 10-15 min (Activation) add_coupling->activate add_amine Add Amine (1.0 eq) activate->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify end Pure Product purify->end

Caption: General workflow for amide bond formation in this compound derivatization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Workup Issues start->cause3 sol1a Check Purity of Starting Material cause1->sol1a sol1b Use Fresh Reagents cause1->sol1b sol2a Optimize Temperature, Time, and Solvent cause2->sol2a sol2b Ensure Efficient Stirring cause2->sol2b sol3a Check All Layers for Product cause3->sol3a sol3b Modify Extraction/ Purification Method cause3->sol3b

Caption: Troubleshooting logic for low product yield in this compound derivatization.

References

Technical Support Center: Minimizing Off-Target Effects of Oroidin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Oroidin and its analogs in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and activities of this compound?

This compound, a marine alkaloid originally isolated from sponges of the genus Agelas, is known for a range of biological activities.[1] It belongs to the pyrrole-2-aminoimidazole class of secondary metabolites.[1] Its primary reported activities include antimicrobial (antibacterial and antifungal) and antibiofilm properties.[1][2][3][4][5][6] Additionally, this compound and its synthetic analogues have demonstrated antiviral and cytotoxic effects against various cancer cell lines.[7][8][9] Some studies suggest that the antiviral mechanism of this compound analogues may involve the inhibition of the host cell chaperone Hsp90.[7]

Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?

While specific off-target profiling of this compound across a broad panel of kinases or receptors is not extensively published, its known biological activities suggest potential for off-target effects. Given that this compound and its analogs can exhibit cytotoxicity against mammalian cells, off-target effects may manifest as:

  • General Cytotoxicity: At higher concentrations, this compound can reduce cell viability, which may not be related to its intended target.[8] It is crucial to determine the therapeutic window where the desired activity is observed without significant cell death.

  • Kinase Inhibition: Many small molecule inhibitors, including those with heterocyclic scaffolds similar to this compound, can have off-target effects on various kinases, leading to unintended modulation of signaling pathways.[10][11][12][13][14]

  • Interference with Assay Components: this compound, like other compounds, could potentially interfere with assay reagents, such as luciferase reporters or fluorescent dyes, leading to false-positive or false-negative results.[15]

Q3: How can I minimize the risk of off-target effects when using this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the optimal concentration of this compound that elicits the desired biological effect with minimal cytotoxicity.

  • Use of Analogs and Controls: Compare the activity of this compound with that of its less active or inactive analogs. This can help to distinguish between target-specific effects and non-specific effects of the chemical scaffold.

  • Orthogonal Assays: Validate findings from your primary assay using one or more orthogonal assays that measure the same biological endpoint through a different mechanism.[16]

  • Counter-Screening: If a specific pathway is being investigated, perform counter-screens to rule out direct effects on reporter genes or other assay components.[15]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of this compound to its intended target protein within the cell.[15]

Troubleshooting Guides

Problem 1: High background signal or direct interference with the reporter assay.

Possible Cause: The compound may be directly affecting the reporter protein (e.g., luciferase) or possess fluorescent properties that interfere with the assay readout.

Troubleshooting Steps:

  • Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if this compound is directly affecting the reporter enzyme or the general transcription/translation machinery.[15]

  • Use a Different Reporter Gene: If you suspect direct inhibition or activation of your reporter enzyme, switch to a different reporter system (e.g., from firefly luciferase to a fluorescent protein like GFP or mCherry).[15]

  • Optimize Compound Concentration: Perform a dose-response experiment to find a concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.[15]

  • Blank Measurements: Include wells with this compound but without cells to check for any intrinsic fluorescence or absorbance of the compound at the wavelengths used in your assay.

Problem 2: Observed cellular phenotype does not correlate with the expected target inhibition.

Possible Cause: The observed phenotype might be due to off-target effects on other cellular pathways or general cytotoxicity.

Troubleshooting Steps:

  • Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or live/dead staining) to ensure that the observed phenotype is not simply a result of cell death.[17][18][19]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target or by adding a downstream component of the signaling pathway to see if the phenotype can be reversed.

  • Use Knockout/Knockdown Cells: Utilize cells where the intended target has been knocked out or knocked down. If this compound still produces the same effect in these cells, it is likely acting through an off-target mechanism.

  • Broad Kinase Profiling: If off-target kinase inhibition is suspected, consider having this compound profiled against a commercial kinase panel to identify potential off-target kinases.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogs from published literature. This data can help in designing experiments and selecting appropriate concentrations.

Table 1: Antimicrobial and Cytotoxic Activities of this compound and Analogs

CompoundOrganism/Cell LineActivity TypeValueReference
This compoundEnterococcus faecalisMIC90>50 µM[1]
This compoundStaphylococcus aureusMIC9033 µM[1]
This compoundEscherichia coliMIC90>50 µM[1]
This compoundCandida albicans% Inhibition at 50 µM3%[1]
This compound (2b)Huh-7 (Hepatocellular Carcinoma)IC50 (Cytotoxicity)>50 µM[8]
This compound Analog (6h)S. aureusMIC9012.5 µM[1]
This compound Analog (6h)Huh-7IC50 (Cytotoxicity)36 µM[8]
This compound Analog (24c)HepG2 (Hepatocellular Carcinoma)EC50 (Apoptosis)7.9 µM[9]
This compound Analog (24c)THP-1 (Acute Monocytic Leukemia)EC50 (Apoptosis)3.5 µM[9]

Table 2: Antiviral and Hsp90 Inhibitory Activity of this compound Analogs

CompoundVirus/TargetActivity TypeValueReference
This compound Analog 1Hepatitis C Virus (HCV) RepliconIC501.6 µM[7]
This compound Analog 2Hepatitis C Virus (HCV) RepliconIC504.6 µM[7]
This compound Analog 1Hsp90Kd18 µM[7]
This compound Analog 2Hsp90Kd79 µM[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[15]

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes

  • Thermal cycler or heating block

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.

  • Aliquoting: Aliquot the cell lysate into separate PCR tubes.

  • Heating: Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble proteins, and prepare samples for SDS-PAGE.

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein at each temperature. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

G A Unexpected Cellular Phenotype Observed B Is the phenotype due to cytotoxicity? A->B C Yes B->C Possibility D No B->D Possibility E Run Parallel Cytotoxicity Assay (e.g., MTT, Live/Dead) C->E L Investigate Off-Target Effects D->L F Optimize this compound Concentration (Lower the dose) E->F G Is the phenotype still present at non-toxic concentrations? F->G H Yes G->H I No G->I J Proceed with target validation H->J K Phenotype is likely due to cytotoxicity I->K M Use Knockout/Knockdown Cells for the intended target L->M N Perform Rescue Experiment L->N O Conduct Broad Kinase Profiling L->O

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes when using this compound.

Diagram 2: this compound's Potential Signaling Interactions

G cluster_0 This compound & Analogs cluster_1 Potential Cellular Targets & Pathways cluster_2 Cellular Outcomes This compound This compound / Analogs Hsp90 Hsp90 This compound->Hsp90 Inhibition Kinases Off-Target Kinases This compound->Kinases Potential Inhibition Biofilm Biofilm Formation Proteins This compound->Biofilm Inhibition Cytoskeleton Cytoskeletal Proteins This compound->Cytoskeleton Potential Disruption Antiviral Antiviral Activity Hsp90->Antiviral Cytotoxicity Cytotoxicity Kinases->Cytotoxicity Pathway_Modulation Unintended Pathway Modulation Kinases->Pathway_Modulation Antibiofilm Antibiofilm Activity Biofilm->Antibiofilm Cytoskeleton->Cytotoxicity

Caption: A diagram illustrating the known and potential interactions of this compound with cellular targets.

Diagram 3: Experimental Workflow for Minimizing Off-Target Effects

G A Start: Hypothesis on this compound's Activity B Step 1: Dose-Response & Cytotoxicity Assays A->B C Determine Therapeutic Window (Efficacy vs. Toxicity) B->C D Step 2: Primary Assay (Measure intended biological effect) C->D E Step 3: Orthogonal Assay Validation D->E F Confirm phenotype with a different method E->F G Step 4: Target Engagement Assay (e.g., CETSA) F->G H Verify direct binding to the intended target G->H I Step 5: Counter-Screens & Control Experiments H->I J Rule out assay artifacts and non-specific effects I->J K Conclusion: Confirmed On-Target Effect J->K

Caption: A stepwise experimental workflow for validating the on-target effects of this compound.

References

Technical Support Center: Protecting Group Strategies for Oroidin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for protecting group strategies in the total synthesis of Oroidin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound that require protection during synthesis?

A1: this compound has two primary functional groups that typically require protection: the pyrrole nitrogen and the guanidine group. The pyrrole ring is electron-rich and susceptible to unwanted side reactions, while the guanidine moiety is highly basic and nucleophilic.

Q2: What are the most common protecting groups for the pyrrole nitrogen in the context of this compound synthesis?

A2: Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are frequently used to protect the pyrrole nitrogen.[1] These electron-withdrawing groups reduce the reactivity of the pyrrole ring, allowing for a wider range of subsequent reactions with higher yields.[1] Another effective protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is known for its stability and can be removed under mild conditions.[2][3] N-alkoxycarbonyl groups like Boc and Fmoc have also been explored for pyrrole protection.

Q3: Which protecting groups are suitable for the guanidine functionality in this compound?

A3: The guanidine group is often protected with carbamate-type protecting groups, such as tert-butoxycarbonyl (Boc). The use of two Boc groups (N,N'-di-Boc) is a common strategy to sufficiently decrease the basicity and nucleophilicity of the guanidine.[4] The trifluoroacetyl group is another option that is orthogonal to Boc and can be cleaved under mild basic conditions.[5][6]

Q4: What is an orthogonal protecting group strategy and why is it important for this compound synthesis?

A4: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different conditions without affecting the others.[7][8] This is crucial in the synthesis of complex molecules like this compound, where selective deprotection is necessary to unmask one functional group for reaction while others remain protected.[7][9] For example, using an acid-labile group like Boc for the guanidine and a fluoride-labile group like SEM for the pyrrole allows for their independent removal.

Q5: What are the general conditions for cleaving common protecting groups used in this compound synthesis?

A5: Cleavage conditions vary depending on the protecting group. Boc groups are typically removed with strong acids like trifluoroacetic acid (TFA).[10] SEM groups can be cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[3] Sulfonyl groups are generally robust but can be removed under reductive conditions or with strong bases.

Troubleshooting Guides

Issue 1: Incomplete or Failed Deprotection of the Pyrrole Nitrogen
Symptom Possible Cause Suggested Solution
No reaction or low yield after SEM deprotection with TBAF. Steric hindrance around the SEM group.Increase reaction temperature and/or time. Consider using a different fluoride source like CsF.
Incomplete SEM deprotection with acidic conditions (e.g., TFA). The reaction may require a two-step procedure involving initial acid treatment followed by a basic workup to remove formaldehyde byproducts.[6]After the initial TFA treatment, quench the reaction and treat the crude product with a mild base like NaHCO₃ or K₂CO₃.
Decomposition of the substrate during sulfonyl group cleavage. Harsh cleavage conditions (e.g., strong reducing agents or bases) may not be compatible with other functional groups in the molecule.Screen for milder cleavage conditions. If orthogonality is an issue, reconsider the choice of protecting group in the synthetic design.
Issue 2: Side Reactions During Guanidine Deprotection
Symptom Possible Cause Suggested Solution
Alkylation of other nucleophilic sites during Boc deprotection with strong acid. The tert-butyl cation generated during cleavage can act as an alkylating agent.Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the cleavage cocktail to trap the carbocation.
Formation of ornithine from arginine residues during Boc deprotection in peptide synthesis-like approaches. A known side reaction with certain protecting groups on arginine.[11]While not directly this compound, if using similar building blocks, ensure cleavage conditions are optimized. Consider alternative protecting groups for the guanidine if this becomes a persistent issue.
Incomplete removal of di-Boc protecting groups from the guanidine. Insufficient acid strength or reaction time.Increase the concentration of TFA or the reaction time. Monitor the reaction by TLC or LC-MS to ensure complete deprotection.

Summary of Protecting Group Cleavage Conditions

Protecting Group Functional Group Cleavage Reagents Typical Conditions Notes
Boc Guanidine/AmineTrifluoroacetic acid (TFA)TFA/DCM (1:1), 0 °C to rtScavengers like TIS are recommended to prevent side reactions.[10]
SEM Pyrrole NitrogenTetrabutylammonium fluoride (TBAF)TBAF in THF, rtCan also be cleaved with strong acids, often requiring a basic workup.[3][6]
Tosyl (Ts) Pyrrole NitrogenSodium in liquid ammonia, Mg/MeOHReductive cleavageHarsh conditions that may not be compatible with all substrates.
Trifluoroacetyl GuanidineMild base (e.g., K₂CO₃/MeOH)K₂CO₃ in methanol, rtOrthogonal to acid-labile groups like Boc.[5][6]

Experimental Protocols

Protocol 1: Boc Protection of a Guanidine Group (General Procedure)

  • Dissolve the guanidine-containing substrate in a suitable solvent (e.g., THF, Dioxane, or DMF).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-4 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (2.2-3 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: SEM Protection of a Pyrrole Nitrogen (General Procedure)

  • To a solution of the N-H pyrrole in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is observed by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 3: TFA-mediated Boc Deprotection (General Procedure)

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Add a scavenger, such as triisopropylsilane (TIS) (1-5% v/v).

  • Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA).

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting salt can be used as is or neutralized with a mild base.

Protocol 4: TBAF-mediated SEM Deprotection (General Procedure)

  • Dissolve the SEM-protected pyrrole in anhydrous THF.

  • Add a 1M solution of TBAF in THF (1.5-2 equivalents) at room temperature.

  • Stir the reaction for 2-6 hours, monitoring for completion by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

G Decision Workflow for this compound Protecting Group Strategy start Start: this compound Synthesis Plan q1 Protect Pyrrole and Guanidine? start->q1 protect_pyrrole Select Pyrrole Protecting Group q1->protect_pyrrole Yes synthesis Perform Synthetic Steps q1->synthesis No (rare) protect_guanidine Select Guanidine Protecting Group protect_pyrrole->protect_guanidine q2 Orthogonal Strategy Needed? protect_guanidine->q2 orthogonal_choice Choose Orthogonal Pair (e.g., SEM for Pyrrole, Boc for Guanidine) q2->orthogonal_choice Yes non_orthogonal Choose Compatible Groups for Global Deprotection q2->non_orthogonal No orthogonal_choice->synthesis non_orthogonal->synthesis deprotection Selective or Global Deprotection synthesis->deprotection end This compound Synthesis Complete deprotection->end

Caption: Decision workflow for selecting a protecting group strategy in this compound synthesis.

G Orthogonal Protection Scheme for this compound cluster_0 Protection cluster_1 Selective Deprotection & Functionalization cluster_2 Final Deprotection Oroidin_Precursor This compound Precursor (Free Pyrrole & Guanidine) SEM_Protection Protect Pyrrole with SEM-Cl Oroidin_Precursor->SEM_Protection Boc_Protection Protect Guanidine with Boc₂O SEM_Protection->Boc_Protection Fully_Protected Fully Protected Intermediate Boc_Protection->Fully_Protected Deprotect_Guanidine Deprotect Guanidine with TFA Fully_Protected->Deprotect_Guanidine Path A Deprotect_Pyrrole Deprotect Pyrrole with TBAF Fully_Protected->Deprotect_Pyrrole Path B Final_Cleavage Final Deprotection Fully_Protected->Final_Cleavage Global Deprotection Functionalize_Guanidine Functionalize Guanidine Deprotect_Guanidine->Functionalize_Guanidine This compound This compound Deprotect_Guanidine->this compound Functionalize_Guanidine->Deprotect_Pyrrole Functionalize_Pyrrole Functionalize Pyrrole Deprotect_Pyrrole->Functionalize_Pyrrole Deprotect_Pyrrole->this compound Functionalize_Pyrrole->Deprotect_Guanidine Final_Cleavage->this compound

Caption: Orthogonal protection and deprotection pathways in this compound synthesis.

References

Addressing Oroidin degradation during in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oroidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you address potential challenges related to the stability and handling of this marine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a bromopyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas.[1][2] It is the foundational structure for a large family of related marine alkaloids.[3] Known biological activities of this compound and its analogues include antimicrobial, anti-biofilm, and anticancer effects.[1][3] For instance, some analogues have been investigated for their potential to inhibit heat shock protein 90 (Hsp90).[4] this compound itself has shown cytotoxicity against certain cancer cell lines, such as the hepatocellular carcinoma cell line Huh-7.[5]

Q2: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent.

  • Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.[6]

  • Procedure: To prepare a stock solution, dissolve the this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication can be used, but be mindful of potential degradation with excessive heat.

  • Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] For sensitive cell lines, the final DMSO concentration may need to be even lower (≤ 0.1%).

Q3: How should I store this compound stock solutions?

Proper storage is critical to maintain the integrity of your this compound stock solution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.

  • Storage Temperature: For short-term storage (up to a few weeks), -20°C is generally acceptable. For long-term storage, -80°C is recommended to minimize degradation.

  • Light Protection: this compound contains a pyrrole moiety, and compounds with this structure can be susceptible to photodegradation.[7] Therefore, it is recommended to store stock solutions in amber vials or tubes protected from light.

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of this compound in the stock solution or in the working solution prepared in cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: If your stock solution is old or has been stored improperly (e.g., subjected to multiple freeze-thaw cycles), prepare a fresh stock solution from powder.

    • Use Fresh Working Solutions: Always prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Do not store this compound in cell culture medium for extended periods.

    • Standardize Procedures: Ensure consistent timing between the preparation of the working solution and its addition to the cells.

    • Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO used in the experimental wells) to ensure that the observed effects are not due to the solvent.[8]

Issue 2: Loss of this compound activity in long-term experiments (e.g., > 24 hours).
  • Potential Cause: Degradation of this compound in the cell culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Replenish Medium: For long-term incubation, consider replacing the cell culture medium containing freshly prepared this compound every 24-48 hours. This will help to maintain a more consistent concentration of the active compound.

    • Time-Course Experiment: Conduct a time-course experiment to determine the window of optimal activity for this compound in your specific assay. This can help you to understand how quickly the compound's effect diminishes over time.

Issue 3: High variability between replicate wells.
  • Potential Cause: Precipitation of this compound upon dilution into the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Method of Dilution: When preparing your working solution, add the DMSO stock of this compound to the cell culture medium dropwise while gently vortexing or swirling. This can help to prevent localized high concentrations that may lead to precipitation.

    • Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the tolerated limit for your cells).

    • Pre-warm Medium: Always use pre-warmed (37°C) cell culture medium to prepare your working solutions, as temperature can affect solubility.

Experimental Protocols

Below is a general protocol for a cytotoxicity assay using this compound, incorporating best practices for handling a potentially unstable compound.

Protocol: this compound Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • 96-well clear-bottom, black-walled cell culture plates

  • Resazurin-based cell viability reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence

Procedure:

Day 1: Cell Seeding

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh, pre-warmed complete cell culture medium.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Day 2: this compound Treatment

  • Prepare this compound Stock Solution (e.g., 10 mM):

    • On the day of the experiment, weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Store any remaining stock solution as single-use aliquots at -80°C, protected from light.

  • Prepare Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium immediately before treating the cells.

    • Ensure the final DMSO concentration does not exceed 0.5% (or a lower, predetermined non-toxic concentration for your cell line).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the freshly prepared this compound working solutions or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Day 3-4: Viability Assessment

  • After the incubation period, add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example of this compound Cytotoxicity Data

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1052.3 ± 4.8
2521.7 ± 3.9
508.1 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Fresh this compound Stock in Anhydrous DMSO working Prepare Fresh Serial Dilutions in Pre-warmed Medium stock->working treat Treat Cells with this compound Working Solutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Cell Viability Assay (e.g., Resazurin) incubate->assay read Measure Signal (Fluorescence) assay->read analyze Calculate IC50 and Analyze Data read->analyze

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Workflow start Inconsistent or No this compound Activity q1 Is the stock solution old or repeatedly freeze-thawed? start->q1 ans1_yes Prepare fresh stock solution from powder q1->ans1_yes Yes ans1_no Proceed to next step q1->ans1_no No q2 Are you using freshly prepared working solutions for each experiment? ans1_no->q2 ans2_no Always prepare working solutions immediately before use q2->ans2_no No ans2_yes Proceed to next step q2->ans2_yes Yes q3 Is there evidence of precipitation in the working solution? ans2_yes->q3 ans3_yes Optimize dilution method (e.g., dropwise addition) or lower final concentration q3->ans3_yes Yes ans3_no Consider other factors: cell health, assay protocol q3->ans3_no No

Caption: Troubleshooting flowchart for inconsistent this compound activity.

Hypothetical_Signaling_Pathway This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibition ClientProtein Client Kinase (e.g., Akt, Raf) Hsp90->ClientProtein Stabilization Downstream Downstream Signaling ClientProtein->Downstream Activation Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Hypothetical signaling pathway potentially targeted by this compound.

References

Technical Support Center: Enhancing the Selectivity of Oroidin for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of Oroidin and its analogs for cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity for cancer cells a concern?

This compound is a pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas oroides. While it has demonstrated a range of biological activities, its initial screenings have shown it to be poorly cytotoxic against many cancer cell lines.[1] The development of this compound as a potential anticancer agent is therefore focused on creating synthetic analogs with improved potency and, crucially, high selectivity for cancer cells over healthy, non-cancerous cells to minimize potential side effects.

Q2: What are the main strategies for enhancing the selectivity of this compound analogs?

Current research focuses on two primary strategies to improve the selectivity of this compound analogs:

  • Structural Modification: Synthesizing a variety of this compound derivatives to identify pharmacophores that exhibit greater cytotoxicity towards cancer cells. This involves creating focused libraries of compounds with modifications at different positions of the this compound scaffold.

  • Targeted Drug Delivery: Encapsulating this compound or its potent analogs in nanocarriers that can specifically target cancer cells. These nanocarriers can be engineered to recognize and bind to receptors that are overexpressed on the surface of tumor cells, thereby increasing the local concentration of the drug at the tumor site.

Q3: What are the known molecular targets or signaling pathways of this compound and its analogs in cancer cells?

The precise molecular targets of this compound and its analogs are not yet fully elucidated. However, preliminary studies suggest that some analogs may induce apoptosis (programmed cell death) in cancer cells. The exact signaling pathways involved are still an active area of investigation. General mechanisms for similar compounds involve the modulation of pathways controlling cell cycle, apoptosis, and angiogenesis.

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro experiments with this compound and its analogs.

Issue Possible Causes Troubleshooting Steps
Low Cytotoxicity of Synthesized this compound Analogs - The analog may have poor cell permeability.- The chosen cancer cell line may be resistant.- The compound may have degraded.- Verify the purity and structural integrity of the synthesized analog using techniques like NMR and mass spectrometry.- Test the analog on a panel of different cancer cell lines to identify sensitive ones.- Consider co-administration with a permeabilizing agent, though this may affect selectivity.
High Cytotoxicity in Normal (Non-Cancerous) Cell Lines - The analog may target a ubiquitous cellular process.- The concentration range tested is too high.- Synthesize further derivatives to identify structural features that contribute to non-specific toxicity.- Perform dose-response experiments on both cancer and normal cell lines to determine the therapeutic window.- Explore targeted delivery systems to limit exposure of normal cells to the analog.
Compound Precipitation in Cell Culture Media - this compound and its analogs can have poor aqueous solubility.- The final concentration of the solvent (e.g., DMSO) is too high.- Prepare stock solutions in a suitable solvent like DMSO at a high concentration and then dilute into the final culture medium to ensure the final solvent concentration is low (typically <0.5%).- Sonication or gentle warming may aid in the initial dissolution of the compound in the stock solvent.- If precipitation persists, consider formulating the compound in a delivery vehicle like liposomes or nanoparticles.
Inconsistent Results Between Experiments - Variability in cell culture conditions (passage number, confluency).- Degradation of the compound stock solution.- Inaccurate pipetting.- Maintain consistent cell culture practices.- Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them appropriately (typically at -20°C or -80°C).- Ensure all pipettes are calibrated and use appropriate techniques to minimize errors.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxicity of this compound and some of its synthetic analogs against various cancer cell lines. A significant gap in the current literature is the lack of comprehensive data on the cytotoxicity of these compounds against normal, non-cancerous cell lines, which is essential for determining their selectivity index.

Table 1: Cytotoxicity of this compound Against Selected Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)
This compoundMCF-7Breast42
This compoundA2780Ovarian24

GI50: The concentration of a drug that causes 50% inhibition of cell growth. (Data sourced from[1])

Table 2: Cytotoxicity of Selected this compound Analogs Against Various Cancer Cell Lines

AnalogCell LineCancer TypeGI50 (µM)
4l HT29Colon< 5
SW480Colon< 5
5a HT29Colon< 5
5l HT29Colon< 5
SW480Colon< 5
MCF-7Breast< 5
A431Skin< 5
Du145Prostate< 5
BE2-CNeuroblastoma< 5
MIAPancreas< 5

(Data sourced from[1])

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound analogs using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound analog stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium from the stock solution. The final concentrations should cover a broad range to determine the full dose-response curve. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Logical Workflow for Enhancing this compound Selectivity

Enhancing_Oroidin_Selectivity cluster_synthesis Structural Modification cluster_screening In Vitro Screening cluster_delivery Targeted Delivery This compound This compound Scaffold Synthesis Synthesize Analog Library This compound->Synthesis Analogs This compound Analogs Synthesis->Analogs Cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) Analogs->Cytotoxicity Selectivity Determine Selectivity Index Cytotoxicity->Selectivity PotentAnalog Potent & Selective Analog Selectivity->PotentAnalog High Selectivity Nanoformulation Nanoparticle Formulation PotentAnalog->Nanoformulation TargetedNP Targeted Nanoparticles Nanoformulation->TargetedNP InVivo In Vivo Efficacy & Toxicity Studies TargetedNP->InVivo Preclinical Testing

Caption: A logical workflow for developing cancer cell-selective this compound analogs.

Signaling Pathway for Apoptosis Induction (Hypothetical for this compound Analogs)

Apoptosis_Pathway cluster_cell Cancer Cell OroidinAnalog This compound Analog Receptor Cell Surface Receptor (Hypothetical Target) OroidinAnalog->Receptor SignalCascade Signal Transduction Cascade Receptor->SignalCascade Mitochondrion Mitochondrion SignalCascade->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A hypothetical signaling pathway for apoptosis induced by this compound analogs.

References

Validation & Comparative

Oroidin vs. Clathrodin: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two closely related marine alkaloids, Oroidin and Clathrodin. Isolated from marine sponges of the genus Agelas, these pyrrole-imidazole alkaloids have garnered significant interest in the scientific community for their potential therapeutic applications. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the known biological pathways and experimental workflows to offer a clear and objective comparison.

Data Presentation: A Head-to-Head Comparison of Bioactivities

The bioactivities of this compound and Clathrodin have been evaluated across several key areas, primarily focusing on their antimicrobial, antibiofilm, and anticancer properties. The following table summarizes the quantitative data from comparative studies.

Bioactivity AssayOrganism/Cell LineThis compoundClathrodinReference
Antimicrobial Activity (MIC in µM) [1][2]
Staphylococcus aureus (ATCC 25923)>90% inhibition at 50 µM<80% inhibition at 50 µM[1][3]
Enterococcus faecalis (ATCC 29212)~50% inhibition at 50 µM<80% inhibition at 50 µM[1][3]
Escherichia coli (ATCC 25922)InactiveInactive[1]
Candida albicans (ATCC 90028)InactiveInactive[1]
Cytotoxicity (IC₅₀ in µM) [4][5]
Human Hepatocellular Carcinoma (Huh-7)>100 µMNot reported[4][5]
Anticancer Activity [6][7]
Apoptosis Induction (Analogues)Induces apoptosis in HepG2 and THP-1 cellsAnalogues induce apoptosis in various cancer cell lines[6][7]

Key Findings:

  • Antimicrobial Activity: this compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. In contrast, Clathrodin shows little to no antimicrobial activity against the tested strains.[1][2] Neither compound has significant activity against the Gram-negative bacterium Escherichia coli or the fungus Candida albicans.[1]

  • Cytotoxicity: this compound exhibits low cytotoxicity against the human hepatocellular carcinoma cell line (Huh-7), with an IC₅₀ value greater than 100 µM.[4][5]

  • Anticancer Activity: While direct comparative studies on the parent compounds are limited, research on their analogues suggests that both this compound and Clathrodin scaffolds have the potential for anticancer activity through the induction of apoptosis.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

  • Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a standardized turbidity, typically equivalent to 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of this compound and Clathrodin is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 16-20 hours.[8]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Biofilm Inhibition Assay: Crystal Violet Method

This assay is used to quantify the ability of a compound to inhibit the formation of bacterial biofilms.[11][12][13][14][15]

  • Inoculation and Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate. The test compounds (this compound and Clathrodin) are added at various concentrations. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.[15]

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.

  • Washing and Solubilization: The excess stain is washed away, and the plate is allowed to dry. The crystal violet retained by the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.[15]

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is directly proportional to the amount of biofilm formed.

Apoptosis Assay: Annexin V Staining by Flow Cytometry

This method is used to detect and quantify apoptosis (programmed cell death) in cell populations.[16][17][18][19]

  • Cell Culture and Treatment: Adherent or suspension cells are cultured in appropriate media and then treated with the test compounds (this compound or Clathrodin) at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Washing: After treatment, the cells are harvested. Adherent cells are detached using trypsin, and both adherent and suspension cells are washed with cold PBS.

  • Staining: The washed cells are resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Visualization of Signaling Pathways and Workflows

To further elucidate the biological context of these findings, the following diagrams, generated using the DOT language, illustrate a proposed signaling pathway for this compound's anticancer activity and a typical experimental workflow.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathways for this compound and Clathrodin are not yet fully elucidated, studies on similar natural products and this compound analogues suggest a potential mechanism for apoptosis induction.[20][21][22][23] The following diagram illustrates a plausible pathway for this compound's pro-apoptotic effects in cancer cells.

Oroidin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cell_Membrane Cell Membrane MAPK MAPK Pathway (p38, JNK) ROS->MAPK p53 ↑ p53 MAPK->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway for this compound-induced apoptosis in cancer cells.

Experimental Workflow for Biofilm Inhibition Assay

The following diagram outlines the key steps in the crystal violet biofilm inhibition assay.

Biofilm_Inhibition_Workflow A Bacterial Culture Preparation B Inoculation of 96-well plate + Test Compounds A->B C Incubation (24-48h, 37°C) B->C D Wash to remove planktonic cells C->D E Stain with 0.1% Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain F->G H Measure Absorbance (570-595 nm) G->H

Caption: Workflow for the crystal violet biofilm inhibition assay.

References

A Comparative Guide to the Anticancer Efficacy of Oroidin and Sceptrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of two marine natural products, Oroidin and Sceptrin. While both compounds originate from marine sponges and have been investigated for their potential in cancer therapy, their mechanisms of action and overall anticancer profiles differ significantly. This document synthesizes available experimental data to highlight these differences, offering a resource for researchers in oncology and drug discovery.

Introduction

This compound and Sceptrin are both pyrrole-imidazole alkaloids isolated from marine sponges of the genus Agelas. Their structural similarities have prompted investigations into their biological activities, including their potential as anticancer agents. However, extensive research has revealed divergent paths for their anticancer efficacy. This compound has demonstrated notable cytotoxic, pro-apoptotic, and cell cycle inhibitory effects across a range of cancer cell lines. In contrast, the primary anticancer-related activity reported for Sceptrin is the inhibition of cancer cell motility, a crucial factor in metastasis, with studies indicating a lack of direct cytotoxicity at effective concentrations.

Quantitative Analysis of Anticancer Efficacy

The following tables summarize the available quantitative data for this compound. Due to a lack of published data on the cytotoxic and apoptotic effects of Sceptrin, a direct quantitative comparison is not possible.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineCell TypeIC50 (µM)Exposure Time (h)
HepG2Human Hepatocellular Carcinoma38.8624
HepG2Human Hepatocellular Carcinoma24.9048
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372
MCF-7Human Breast Adenocarcinoma78.348
MCF-7Human Breast Adenocarcinoma31.6272
BEL-7402Human Hepatoma0.50Not Specified
K562Human Myelogenous Leukemia0.95Not Specified
HCT-116Human Colorectal Carcinoma1.05Not Specified

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Sceptrin: Studies have reported that Sceptrin shows no toxicity at concentrations double the amount required for its maximal inhibitory effect on cell motility[1][2]. No significant effect on cell proliferation or apoptosis was observed at concentrations up to 100 µM in HeLa cells[2][3].

Mechanisms of Anticancer Action

This compound: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.

  • Apoptosis: this compound has been shown to induce apoptosis in various cancer cells, including colon, esophageal, and laryngeal cancer cell lines[2][3][4]. This is often accompanied by the activation of key executioner proteins in the apoptotic cascade, such as caspase-3 and PARP[3]. The induction of apoptosis can be triggered by an increase in reactive oxygen species (ROS) and the modulation of signaling pathways like the AMPK-mTOR-ULK1 pathway[3].

  • Cell Cycle Arrest: this compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, it has been observed to cause G2/M phase arrest in colon and liver cancer cells and G1 phase arrest in colorectal adenocarcinoma cells[3][5][6]. This arrest is often mediated by the modulation of key cell cycle regulatory proteins and signaling pathways, including MAPK and p53[5].

Sceptrin: Inhibition of Cell Motility

The primary anticancer-related activity of Sceptrin identified to date is its ability to inhibit cancer cell motility[1]. This is a significant finding as cell migration is a critical step in cancer metastasis.

  • Mechanism: Sceptrin's anti-motility effect is attributed, at least in part, to its ability to inhibit cell contractility[1]. It has also been found to bind to monomeric actin, suggesting a mechanism that involves the disruption of the actin cytoskeleton, which is essential for cell movement[1]. Studies have shown that Sceptrin impairs both random and factor-induced cell migration[1].

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound. As the detailed signaling pathway for Sceptrin's anti-motility effect is not fully elucidated, a comparable diagram cannot be provided.

Oroidin_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway (↑ p-JNK, ↑ p-p38, ↓ p-ERK) This compound->MAPK AMPK ↑ p-AMPK ROS->AMPK mTOR ↓ p-mTOR AMPK->mTOR ULK1 ↓ p-ULK1 mTOR->ULK1 Autophagy ↑ Autophagy ULK1->Autophagy Apoptosis ↑ Apoptosis Autophagy->Apoptosis MAPK->Apoptosis p53 ↑ p-p53 MAPK->p53 p21 ↑ p21 p53->p21 CellCycleArrest G2/M Phase Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->Apoptosis

Caption: this compound-induced signaling pathways leading to apoptosis and cell cycle arrest.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound/Sceptrin A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Experimental Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis A1 Treat cells A2 Harvest cells A1->A2 A3 Stain with Annexin V/PI A2->A3 A4 Analyze by flow cytometry A3->A4 B1 Treat cells B2 Harvest & Fix cells B1->B2 B3 Stain with PI/RNase A B2->B3 B4 Analyze by flow cytometry B3->B4

Caption: General workflow for apoptosis and cell cycle analysis using flow cytometry.

Conclusion

References

Oroidin Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of oroidin analogues, detailing their structure-activity relationships (SAR) in anticancer, antimicrobial, and anti-biofilm applications. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

The marine natural product this compound, a pyrrole-imidazole alkaloid, has emerged as a promising scaffold in drug discovery. Its unique chemical structure has inspired the synthesis of a multitude of analogues with a broad spectrum of biological activities. Understanding the relationship between the structural modifications of these analogues and their resulting biological functions is crucial for the development of novel therapeutics. This guide synthesizes experimental data to provide a clear comparison of the performance of various this compound derivatives.

Anticancer Activity of this compound Analogues

This compound itself exhibits modest cytotoxic activity against various cancer cell lines. However, synthetic modifications have led to the development of analogues with significantly enhanced potency. Routine screening of this compound revealed a 50% growth inhibition concentration (GI50) of 42 μM in MCF-7 breast cancer cells and 24 μM in A2780 ovarian cancer cells.[1][2] The development of focused libraries of this compound analogues has identified compounds with GI50 values below 5 μM against a panel of cancer cell lines, including colon, skin, prostate, neuroblastoma, and pancreatic cancer cells.[1][2]

Key structural modifications influencing anticancer activity include alterations to the pyrrole ring, the imidazole head, and the linker connecting them. For instance, the introduction of a biphenylmethyl group at the N-position of the pyrrole-2-carboxamide has been shown to significantly increase cytotoxicity.[3]

Compound/AnalogueCancer Cell LineAssayActivity (IC50/GI50 in µM)Reference
This compoundMCF-7 (breast)Growth Inhibition42[1][2]
This compoundA2780 (ovarian)Growth Inhibition24[1][2]
Analogue 4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide)HT29 (colon)Growth Inhibition<5[1][2]
Analogue 4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide)SW480 (colon)Growth Inhibition<5[1][2]
Analogue 5a (N-benzyl-4,5-dibromo-1H-pyrrole-2-carboxamide)HT29 (colon)Growth Inhibition<5[1][2]
Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)HT29 (colon)Growth Inhibition<5[1][2]
Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)SW480 (colon)Growth Inhibition<5[1][2]
Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)MCF-7 (breast)Growth Inhibition<5[1][2]
Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)A431 (skin)Growth Inhibition<5[1][2]
Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)Du145 (prostate)Growth Inhibition<5[1][2]
Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)BE2-C (neuroblastoma)Growth Inhibition<5[1][2]
Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)MIA (pancreas)Growth Inhibition<5[1][2]
Indole-based analogue 24c HepG2 (liver)Apoptosis InductionEC50 in low µM range[4]
Indole-based analogue 28c HepG2 (liver)Apoptosis InductionEC50 in low µM range[4]
Indole-based analogue 29c HepG2 (liver)Apoptosis InductionEC50 in low µM range[4]
Indole-based analogue 34c HepG2 (liver)Apoptosis InductionEC50 in low µM range[4]
Indole-based analogue 24c THP-1 (leukemia)Apoptosis InductionEC50 in low µM range[4]
Indole-based analogue 28c THP-1 (leukemia)Apoptosis InductionEC50 in low µM range[4]
Indole-based analogue 29c THP-1 (leukemia)Apoptosis InductionEC50 in low µM range[4]
Indole-based analogue 34c THP-1 (leukemia)Apoptosis InductionEC50 in low µM range[4]

Antimicrobial and Anti-Biofilm Activity of this compound Analogues

This compound and its analogues have demonstrated significant activity against a range of bacterial pathogens, including Gram-positive and Gram-negative bacteria. This compound exhibits promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[5][6] Synthetic analogues have been developed that show improved potency and a broader spectrum of activity. For example, a 4-phenyl-2-aminoimidazole derivative exhibited minimum inhibitory concentration (MIC90) values of 12.5 µM against Gram-positive bacteria.[5][6][7][8]

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound analogues have been extensively investigated as inhibitors of biofilm formation.[6] Structure-activity relationship studies have revealed that the 2-aminoimidazole motif and a brominated pyrrolecarboxamide subunit are crucial for anti-biofilm activity.[9] Notably, some analogues inhibit biofilm formation at concentrations that do not affect bacterial growth, suggesting a mechanism that interferes with biofilm-specific pathways rather than exerting a direct bactericidal effect.[9]

Compound/AnalogueBacterial StrainAssayActivity (MIC90/MBIC50 in µM)Reference
This compoundS. aureusGrowth Inhibition>50[5]
This compoundE. faecalisGrowth Inhibition>50[5]
Analogue 6h (4-phenyl-2-aminoimidazole derivative)S. aureusGrowth Inhibition12.5[5][6][7][8]
Analogue 6h (4-phenyl-2-aminoimidazole derivative)E. faecalisGrowth Inhibition12.5[5][6][7][8]
Analogue 6h (4-phenyl-2-aminoimidazole derivative)E. coliGrowth Inhibition50[5][6][7][8]
Analogue 6g (5-trifluoromethoxy-indole derivative)S. aureusGrowth Inhibition25[5][6]
Analogue 6g (5-trifluoromethoxy-indole derivative)E. faecalisGrowth Inhibition25[5][6]
Analogue 6g (5-trifluoromethoxy-indole derivative)E. coliGrowth Inhibition25[5][6]
Analogue 6g (5-trifluoromethoxy-indole derivative)C. albicansGrowth Inhibition50[5][6]
Indole-based analogue 4b (5-(trifluoromethoxy)indole)Methicillin-resistant S. aureus (MRSA)Biofilm Inhibition20[10]
Indole-based analogue 4b (5-(trifluoromethoxy)indole)S. mutansBiofilm Inhibition20[10]

Experimental Protocols

Anticancer Activity Assays

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cancer cells with the this compound analogues at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Antimicrobial and Anti-Biofilm Assays

Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound analogues in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Staining)

  • Inoculation and Treatment: In a 96-well plate, add the bacterial suspension and different concentrations of the this compound analogues. Incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

  • Fixation: Fix the remaining biofilms with methanol for 15 minutes.

  • Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Washing and Solubilization: Wash the wells to remove excess stain and then solubilize the bound crystal violet with 33% acetic acid.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm. The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control and determine the MBIC50 (Minimum Biofilm Inhibitory Concentration), the concentration that inhibits biofilm formation by 50%.

Signaling Pathways and Mechanisms of Action

Several this compound analogues exert their anticancer effects by inducing apoptosis, a form of programmed cell death. The underlying mechanisms often involve the modulation of key signaling pathways.

Apoptosis Induction Pathway

Many potent this compound analogues trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

apoptosis_pathway Oroidin_Analogue This compound Analogue Bcl2_Family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Oroidin_Analogue->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

Hsp90 Inhibition

Some this compound analogues have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. By inhibiting Hsp90, these analogues can lead to the degradation of oncoproteins, thereby suppressing tumor progression.

hsp90_inhibition cluster_inhibition Inhibition by this compound Analogue Oroidin_Analogue This compound Analogue Hsp90 Hsp90 Oroidin_Analogue->Hsp90 Inhibits Client_Protein Oncogenic Client Protein (e.g., Akt, HER2) Hsp90->Client_Protein Stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome Prevents degradation of client Client_Protein->Ubiquitin_Proteasome Leads to ubiquitination Cell_Survival Cancer Cell Survival and Proliferation Client_Protein->Cell_Survival Promotes Degradation Protein Degradation Ubiquitin_Proteasome->Degradation Mediates Degradation->Cell_Survival Inhibits

References

Oroidin's Challenge to Conventional Antibiotics in the Fight Against Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of marine-derived compounds, led by oroidin and its synthetic analogs, is demonstrating significant potential in combating bacterial biofilms, a primary driver of persistent and recurrent infections. These compounds exhibit potent antibiofilm activity, often at concentrations that do not kill the bacteria outright, presenting a promising alternative and synergistic approach to traditional antibiotic therapies that frequently fall short in eradicating these resilient microbial communities.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. This resistance can be up to 1,000 times greater than that of their free-floating, or planktonic, counterparts. The marine natural product this compound, originally isolated from the sponge Agelas oroides, and its derivatives have emerged as a focal point for research into novel antibiofilm agents.

This compound Analogs Outperform in Biofilm Inhibition

Recent studies have highlighted the efficacy of synthetic this compound analogs in preventing the formation of biofilms by clinically significant pathogens. Notably, an indole-based analog of this compound has demonstrated a Minimum Biofilm Inhibitory Concentration (MBIC50) of 20 μM against methicillin-resistant Staphylococcus aureus (MRSA), a notorious biofilm-forming bacterium responsible for numerous difficult-to-treat infections.[1] This indicates that a low concentration of this compound is sufficient to inhibit 50% of biofilm formation.

In contrast, conventional antibiotics often require significantly higher concentrations to impact biofilms, if they are effective at all. The following tables summarize the antibiofilm activity of an this compound analog against Staphylococcus aureus and the significantly higher concentrations of conventional antibiotics required to achieve a similar effect against biofilms of common pathogens.

Table 1: Antibiofilm Activity of this compound Analog against Staphylococcus aureus

CompoundOrganismMBIC50 (μM)
Indole-based this compound AnalogMethicillin-Resistant Staphylococcus aureus (MRSA)20

Table 2: Antibiofilm Activity of Conventional Antibiotics against Bacterial Biofilms

AntibioticOrganismMBIC (μg/mL)MBEC (μg/mL)
TobramycinPseudomonas aeruginosa> 64> 1024
CiprofloxacinPseudomonas aeruginosa> 64> 1024
MeropenemPseudomonas aeruginosa> 64> 1024
VancomycinStaphylococcus aureus> 1024> 1024
LinezolidStaphylococcus aureus128256
DaptomycinStaphylococcus aureus64128

Note: MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the formation of a biofilm. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration required to kill a pre-formed biofilm. Data for conventional antibiotics is compiled from various studies and may not be directly comparable due to differing experimental conditions.

The data clearly illustrates the challenge conventional antibiotics face in tackling biofilms. The concentrations required to inhibit or eradicate biofilms are often far above what is achievable in a clinical setting without causing toxicity to the patient. This compound and its analogs, with their potent, non-bactericidal antibiofilm properties, offer a paradigm shift in addressing this challenge.

A Novel Mechanism of Action: Targeting Bacterial Communication

The effectiveness of this compound-based compounds appears to stem from their ability to interfere with key bacterial signaling pathways that regulate biofilm formation. Research has identified the two-component system BfmRS in Acinetobacter baumannii, a critical regulator of biofilm development, as a target for 2-aminoimidazole compounds, the core chemical structure of this compound.[2][3][4][5]

The BfmR response regulator is a master controller of biofilm formation.[2][4][5] By interacting with BfmR, 2-aminoimidazole compounds can disrupt the downstream signaling cascade that leads to the production of the biofilm matrix and other virulence factors.[2][4][5][6] This targeted interference with bacterial communication and coordination prevents the bacteria from establishing a resilient biofilm community.

BfmR_Signaling_Pathway cluster_cytoplasm Cytoplasm BfmS BfmS (Sensor Kinase) BfmR_U BfmR (Unphosphorylated) BfmS->BfmR_U Phosphorylates BfmR_P BfmR-P (Phosphorylated) BfmR_U->BfmR_P Biofilm_Inhibition Biofilm Formation Inhibited DNA DNA (Promoter Regions) BfmR_P->DNA Binds to Biofilm_Genes Biofilm Formation Genes (e.g., csu operon) DNA->Biofilm_Genes Activates Transcription This compound This compound Analog (2-Aminoimidazole) This compound->BfmR_U Inhibits Environmental_Signal Environmental Signal Environmental_Signal->BfmS Activates

BfmR Signaling Pathway Inhibition by this compound Analogs

This non-lethal mechanism of action is a significant advantage over conventional antibiotics, as it is less likely to drive the development of antibiotic resistance. Furthermore, some this compound analogs have been shown to work synergistically with traditional antibiotics, suggesting a future where combination therapies could both eliminate planktonic bacteria and prevent the formation of resilient biofilms.[7]

Experimental Methodologies

The antibiofilm activity of these compounds is typically assessed using standardized in vitro assays. A common method is the crystal violet biofilm assay, which quantifies the total biofilm biomass.

Experimental Protocol: Crystal Violet Biofilm Assay for MBIC Determination
  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted in fresh broth to a standardized optical density (e.g., OD600 of 0.1).

  • Microtiter Plate Assay: A 96-well microtiter plate is prepared with serial dilutions of the test compound (this compound analog or conventional antibiotic).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only bacteria and no compound, and sterile broth wells are included.

  • Incubation: The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.

  • Washing: Excess crystal violet is removed by washing the wells with water.

  • Solubilization: The crystal violet retained by the biofilm is solubilized by adding a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is directly proportional to the amount of biofilm.

  • MBIC Determination: The MBIC is determined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the control.

A similar protocol can be adapted to determine the MBEC by allowing the biofilm to form for 24 hours before adding the test compounds and then assessing the viability of the remaining biofilm cells.

Future Directions

The promising antibiofilm activity of this compound and its analogs opens up new avenues for the development of novel therapeutics to combat biofilm-associated infections. Further research is needed to optimize the efficacy and safety of these compounds for clinical use. The exploration of their synergistic potential with existing antibiotics is a particularly exciting area that could lead to more effective treatment strategies and help to mitigate the growing threat of antimicrobial resistance. The unique, non-bactericidal mechanism of action of these marine-derived compounds represents a significant advancement in the ongoing battle against bacterial biofilms.

References

In Vivo Anticancer Potential of Oroidin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the in vivo validation of the anticancer properties of the marine natural product Oroidin in animal models. While its synthetic analogs have shown preliminary promise in preclinical studies, comprehensive data on the efficacy of the parent compound remains elusive. This guide provides a comparative overview of the available in vitro data for this compound and its derivatives, alongside the limited in vivo findings for its analogs, to offer a current perspective for researchers and drug development professionals.

In Vitro Cytotoxicity: this compound vs. Synthetic Analogs

Initial screenings of this compound have revealed modest cytotoxic activity against a panel of cancer cell lines. In contrast, synthetic modifications of the this compound scaffold have led to the development of analogs with significantly enhanced potency.

CompoundCancer Cell LineGI50 (µM)Reference
This compound MCF-7 (Breast)42[1][2]
A2780 (Ovarian)24[1]
HT29 (Colon)>50[1][2]
SW480 (Colon)>50[1][2]
Analog 4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide)HT29 (Colon)<5[2]
SW480 (Colon)<5[2]
Analog 5a (N-benzyl-4,5-dibromo-1H-pyrrole-2-carboxamide)HT29 (Colon)<5[2]
Analog 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide)HT29 (Colon)<5[2]
SW480 (Colon)<5[2]
MCF-7 (Breast)<5[2]
A431 (Skin)<5[2]
Du145 (Prostate)<5[2]
BE2-C (Neuroblastoma)<5[2]
MIA (Pancreas)<5[2]
Analog 28 HL-60 (Leukemia)2.91[3]
A549 (Lung)15[3]
Analog 29 4T1 (Breast)3.1[3]
A549 (Lung)15[3]

In Vivo Studies: Preliminary Evidence for this compound Analogs

While no in vivo anticancer data for this compound has been identified, two lead synthetic analogs have demonstrated tumor growth inhibition in mouse xenograft models.[3] Unfortunately, specific quantitative data from these studies are not detailed in the available literature. The models used were the 4T1 triple-negative breast cancer and the A549 human lung adenocarcinoma xenografts.

Experimental Protocols

In Vitro Cytotoxicity Assay (Resazurin-Based)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or its analogs) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

4T1 Murine Breast Cancer Xenograft Model

This protocol describes the establishment of an orthotopic breast cancer model in immunocompetent mice.

  • Animal Model: Use female BALB/c mice, 8-10 weeks old.

  • Cell Preparation: Culture 4T1 murine breast carcinoma cells and resuspend them in a sterile, serum-free medium at a concentration of 1 x 10^5 cells per 100 µL.

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the test compounds via the desired route (e.g., intraperitoneal, oral).

  • Endpoint: At the end of the study (due to tumor burden or a set time point), euthanize the mice, and excise and weigh the tumors. Further analysis, such as histology or biomarker assessment, can be performed.

A549 Human Lung Adenocarcinoma Xenograft Model

This protocol details the establishment of a subcutaneous lung cancer model in immunodeficient mice.

  • Animal Model: Use immunodeficient mice, such as NOD/SCID or athymic nude mice, 6-8 weeks old.

  • Cell Preparation: Culture A549 human lung adenocarcinoma cells and resuspend them in a sterile medium, often mixed with Matrigel to enhance tumor formation, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: As with the 4T1 model, monitor tumor growth using calipers.

  • Treatment: Initiate treatment when tumors are established and have reached a specified volume.

  • Endpoint: The study concludes when tumors reach the maximum allowed size or after a defined treatment period. Tumors are then excised and analyzed.

Signaling Pathways and Experimental Workflow

The precise molecular mechanisms of this compound and its analogs are not fully elucidated. However, many natural products exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., Resazurin) Cell_Culture->Cytotoxicity_Assay Determine_GI50 Determine GI50/IC50 Cytotoxicity_Assay->Determine_GI50 Animal_Model Xenograft Model (e.g., 4T1, A549) Determine_GI50->Animal_Model Lead Compound Selection Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, etc.) Tumor_Measurement->Endpoint_Analysis

Caption: A generalized workflow for anticancer drug discovery.

apoptosis_pathway Oroidin_Analog This compound Analog Mitochondrion Mitochondrion Oroidin_Analog->Mitochondrion induces stress Caspase_9 Caspase-9 Mitochondrion->Caspase_9 releases cytochrome c Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: A simplified diagram of a potential apoptosis pathway.

References

Comparative Analysis of Oroidin Derivatives Against Drug-Resistant Bacteria: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Marine natural products, such as Oroidin, have become a focal point of this research due to their unique chemical scaffolds and potent biological activities. This compound, a pyrrole-2-aminoimidazole alkaloid originally isolated from marine sponges of the genus Agelas, has demonstrated promising antibacterial properties, particularly against Gram-positive bacteria.[1][2][3] This guide provides a comparative analysis of various this compound derivatives, summarizing their efficacy against drug-resistant bacterial strains, detailing relevant experimental protocols, and visualizing key structure-activity relationships.

Comparative Performance Data

The antibacterial and antibiofilm activities of this compound and its synthetic analogues have been evaluated against several clinically relevant bacteria. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and biofilm inhibition percentages, are summarized below.

Table 1: Antibacterial Activity (MIC) of this compound and Key Derivatives

CompoundBacterial StrainMIC (µM)Notes
This compound Staphylococcus aureus (ATCC 25923)>50Shows >90% growth inhibition at 50 µM.[1]
This compound Enterococcus faecalis (ATCC 29212)>50Shows ~50% growth inhibition at 50 µM.[1]
Analogue 6h (4-phenyl-2-aminoimidazole)S. aureus (ATCC 25923)12.5 (MIC₉₀)One of the most active derivatives identified.[1][2][3]
Analogue 6h (4-phenyl-2-aminoimidazole)E. faecalis (ATCC 29212)12.5 (MIC₉₀)Potent activity against Gram-positive bacteria.[1][3]
Analogue 6h (4-phenyl-2-aminoimidazole)Escherichia coli (ATCC 25922)50 (MIC₉₀)Demonstrates some Gram-negative activity.[1][2][3]
Analogue 6g (5-trifluoromethoxy-indole)S. aureus (ATCC 25923)25 (MIC₉₀)Active against all bacteria tested.[3]
Oridonin MRSA (USA300)64 µg/mLNote: Oridonin is a different natural product, included for its detailed MRSA data.[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC₉₀ is the concentration required to inhibit 90% of the isolates.

Table 2: Anti-Biofilm Activity of this compound and Key Derivatives

CompoundBacterial StrainBiofilm InhibitionConcentration
This compound Pseudomonas aeruginosa PA14Moderate (IC₅₀ = 166 µM)166 µM[5]
Indole Analogue 4b (5-trifluoromethoxy)MRSAPotent (MBIC₅₀ = 20 µM)20 µM[6]
Indole Analogue 4b (5-trifluoromethoxy)Streptococcus mutansPotent (MBIC₅₀ = 20 µM)20 µM[6]
Reverse Amide Analogues P. aeruginosa PAO1 & PA14More potent than this compoundLow micromolar concentrations[7]
N-methylthis compound Acinetobacter baumanniiIncreased inhibition & dispersionNot specified[8]

Note: IC₅₀ is the concentration of a drug that gives half-maximal response. MBIC₅₀ is the minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation.

Mechanism of Action & Potential Signaling Pathways

While the precise signaling pathways affected by this compound derivatives are still under investigation, proposed mechanisms include the disruption of bacterial cell membranes, inhibition of enoyl reductases, and interference with the response regulator protein BfmR.[1] A key strategy for combating bacterial virulence and biofilm formation is the disruption of quorum sensing (QS), the cell-to-cell communication system in bacteria. The diagram below illustrates a generalized QS system and highlights potential points of inhibition for antimicrobial compounds.

QuorumSensing_Inhibition cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (Signal Molecule) Signal_Synthase->Autoinducer Synthesis Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binding & Activation Extracellular_Signal Extracellular Autoinducers Autoinducer->Extracellular_Signal Efflux Virulence_Genes Virulence & Biofilm Genes Receptor->Virulence_Genes Gene Expression Oroidin_Derivative This compound Derivative Oroidin_Derivative->Signal_Synthase Inhibition? Oroidin_Derivative->Receptor Inhibition? Extracellular_Signal->Receptor

Caption: Potential inhibition of a bacterial quorum sensing pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For this compound derivatives, specific chemical modifications have been shown to significantly impact their biological activity. The 2-aminoimidazole (2-AI) motif and the pyrrolecarboxamide subunit are generally considered necessary for activity.[9] Modifications to these core structures have yielded analogues with enhanced potency.

SAR_Analysis cluster_modifications Chemical Modifications & Impact on Activity cluster_outcomes Biological Outcomes Oroidin_Scaffold 2-Aminoimidazole (2-AI) Linker Pyrrole Ring AI_Mod Maintain 2-AI Motif Linker_Mod Linker Isosteres (Reverse Amide, Sulfonamide) Pyrrole_Mod Pyrrole Mimetics (Indole, Phenyl) High_Activity Enhanced Activity AI_Mod->High_Activity Essential for activity Moderate_Activity Moderate Activity Linker_Mod->Moderate_Activity Activity often conserved Bromination_Mod Dibromination of Pyrrole Pyrrole_Mod->High_Activity Indole mimics potent Bromination_Mod->High_Activity Often increases potency Reduced_Activity Reduced Activity

Caption: Structure-Activity Relationship (SAR) map for this compound derivatives.

Analysis shows that:

  • 2-Aminoimidazole (2-AI) Motif : This group is critical for anti-biofilm activity.[9]

  • Pyrrole Ring : Replacing the dibromopyrrole moiety with substituted indoles or a simple phenyl group can result in highly active compounds, such as analogues 4b and 6h, respectively.[1][6]

  • Bromination : The presence of bromine atoms on the pyrrole ring often enhances potency.[9]

  • Linker : Altering the central amide linker to create "reverse amide" or sulfonamide isosteres can maintain or, in some cases, improve activity against specific strains like P. aeruginosa.[5][7]

Experimental Protocols

Standardized protocols are essential for comparing results across different studies. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of this compound Derivative start->prep_compound inoculate_plate Inoculate Microtiter Plate Wells (Compound + Bacteria) prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate_plate controls Prepare Controls (Growth & Sterility) inoculate_plate->controls incubation Incubate Plate (e.g., 37°C for 16-20h) controls->incubation read_results Visually Inspect for Turbidity or Use Spectrophotometer incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Broth Microdilution MIC assay.

This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of Antimicrobial Agent:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the compound.

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL, depending on the specific format.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.

    • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum) on each plate.

    • Seal the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.

  • Endpoint Determination:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism as detected by the unaided eye.[11] For confirmation, a growth indicator like resazurin can be used.[10]

This guide provides a foundational comparison of this compound derivatives as potential antibacterial agents. The data indicates that synthetic modification of the natural this compound scaffold, particularly at the pyrrole ring and amide linker, can yield compounds with potent activity against drug-resistant bacteria, including MRSA and P. aeruginosa. Further research focusing on optimizing the SAR, elucidating precise mechanisms of action, and evaluating in vivo efficacy is warranted.

References

Validating Hsp90 as a Molecular Target of Oroidin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oroidin analogues as potential inhibitors of Heat Shock Protein 90 (Hsp90) against other established Hsp90 inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.

Introduction to Hsp90 and this compound Analogues

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key signaling molecules involved in cell growth, proliferation, and survival, making Hsp90 an attractive target for cancer therapy.[2][3] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1][2]

This compound, a natural product isolated from marine sponges, and its synthetic analogues have emerged as a novel class of compounds with the potential to target the ATP-binding site of Hsp90.[4][5] This guide explores the validation of Hsp90 as a molecular target for these analogues and compares their performance with well-characterized Hsp90 inhibitors.

Comparative Performance of Hsp90 Inhibitors

The following tables summarize quantitative data for this compound analogues and other prominent Hsp90 inhibitors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, which are provided for context.

Table 1: Binding Affinity and ATPase Inhibition of Hsp90 Inhibitors

Compound ClassCompoundHsp90 IsoformBinding Affinity (Kd)ATPase Inhibition (IC50)Assay ConditionsReference
This compound Analogues Analogue 1Human Hsp90α18 µMNot ReportedMicroscale Thermophoresis[4]
Analogue 2Human Hsp90α35 µMNot ReportedMicroscale Thermophoresis[4]
Analogue 3Human Hsp90α79 µMNot ReportedMicroscale Thermophoresis[4]
Geldanamycin Analogues 17-AAGHuman Hsp90Not Reported~30 nMMalachite Green Assay[6]
17-DMAGHuman Hsp90Not ReportedNot ReportedNot Reported
Resorcinol-based Ganetespib (STA-9090)Human Hsp90Not Reported26 nMLUMIER Assay[7]
Purine-based BIIB021Human Hsp90Not ReportedNot ReportedNot Reported

Table 2: Cellular Activity of Hsp90 Inhibitors

Compound ClassCompoundCell LineCellular Potency (GI50/IC50/EC50)Assay TypeReference
This compound Analogues This compoundMCF-7 (Breast)42 µMGrowth Inhibition[8]
Analogue 5lHT29 (Colon)<5 µMGrowth Inhibition[8]
Oridonin Analogue (CYD0682)LX-2 (Hepatic Stellate)Dose-dependent inhibition of STAT3 phosphorylationWestern Blot[8]
Geldanamycin Analogues 17-AAGHCT116 (Colon)Not ReportedApoptosis Induction[9]
17-DMAGBreast Cancer Cell LinesComparable or superior to 17-AAGProliferation Assay[10]
Resorcinol-based Ganetespib (STA-9090)Lung Adenocarcinoma Cell LinesVaries by cell line (nM range)Growth Inhibition[11]
Purine-based BIIB021Multiple Cancer Cell LinesNanomolar rangeProliferation Assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.

Hsp90 Binding Affinity Assay using Microscale Thermophoresis (MST)

Microscale thermophoresis is a powerful technique to quantify the binding affinity between a fluorescently labeled Hsp90 and a small molecule inhibitor.[12][13][14][15][16]

Materials:

  • Purified, fluorescently labeled Hsp90 protein (e.g., with RED-tris-NTA 2nd Generation dye for His-tagged protein).

  • This compound analogue or other Hsp90 inhibitor.

  • MST Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

  • MST instrument (e.g., Monolith NT.115).

  • Premium Capillaries.

Procedure:

  • Protein Labeling: Label purified Hsp90 with a suitable fluorescent dye according to the manufacturer's protocol. The final concentration of labeled Hsp90 should be in the low nanomolar range.

  • Serial Dilution: Prepare a 16-point serial dilution of the this compound analogue or other inhibitor in MST Buffer. The highest concentration should be at least two orders of magnitude above the expected Kd.

  • Sample Preparation: Mix each dilution of the inhibitor with an equal volume of the labeled Hsp90 solution. This will result in a constant concentration of labeled Hsp90 and varying concentrations of the inhibitor.

  • Incubation: Incubate the samples for 15-30 minutes at room temperature in the dark to allow the binding to reach equilibrium.

  • Capillary Loading: Load the samples into the premium capillaries.

  • MST Measurement: Place the capillaries into the MST instrument and perform the measurement. The instrument uses an infrared laser to create a microscopic temperature gradient and detects the movement of the fluorescently labeled Hsp90.

  • Data Analysis: The change in thermophoresis upon binding of the inhibitor is used to calculate the dissociation constant (Kd).

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 and the inhibitory effect of compounds like this compound analogues. A common method is the malachite green assay, which detects the release of inorganic phosphate.[6]

Materials:

  • Purified Hsp90 protein.

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

  • ATP solution.

  • This compound analogue or other Hsp90 inhibitor.

  • Malachite Green Reagent.

  • 96-well microplate.

  • Plate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp90, and varying concentrations of the inhibitor.

  • Initiate Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the inorganic phosphate produced during ATP hydrolysis.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The amount of phosphate released is proportional to the ATPase activity. Calculate the IC₅₀ value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol assesses the downstream cellular effects of Hsp90 inhibition by measuring the degradation of its client proteins.[9][10]

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • This compound analogue or other Hsp90 inhibitor.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of client proteins.

Visualizing the Molecular Landscape

Diagrams are essential for understanding the complex relationships in Hsp90 signaling and experimental design. Below are Graphviz (DOT language) scripts to generate these visualizations.

Hsp90 Signaling Pathway and Inhibition

Hsp90_Signaling_Pathway cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Inhibition Mechanism of Inhibition Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP Binding Hsp90_ADP Hsp90 (ADP-bound) Hsp90_closed->Hsp90_ADP ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Hsp90_ADP->Hsp90_open ADP Release Cochaperones Co-chaperones (e.g., Hop, p23) Cochaperones->Hsp90_closed Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_closed Degradation Ubiquitin-Proteasome Degradation Client_unfolded->Degradation Downstream_Signaling Oncogenic Signaling (e.g., PI3K/Akt, Raf/MEK/ERK) Client_folded->Downstream_Signaling Activates This compound This compound Analogue This compound->Hsp90_closed Binds to ATP Pocket Degradation->Downstream_Signaling Inhibits

Caption: Hsp90 inhibition by this compound analogues disrupts the chaperone cycle.

Experimental Workflow for Hsp90 Inhibitor Validation

Experimental_Workflow cluster_Biochem In Vitro Validation cluster_Cellular Cell-Based Validation Start Start: Synthesize/Acquire This compound Analogues Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays MST Microscale Thermophoresis (Binding Affinity - Kd) Biochemical_Assays->MST ATPase ATPase Activity Assay (Inhibition - IC50) Biochemical_Assays->ATPase CETSA Cellular Thermal Shift Assay (Target Engagement) Cellular_Assays->CETSA Western_Blot Western Blot (Client Protein Degradation) Cellular_Assays->Western_Blot Proliferation Cell Proliferation Assay (Cellular Potency - GI50) Cellular_Assays->Proliferation Data_Analysis Data Analysis & Comparison Conclusion Conclusion: Validate Hsp90 as Target & Assess Therapeutic Potential Data_Analysis->Conclusion MST->Data_Analysis ATPase->Data_Analysis CETSA->Data_Analysis Western_Blot->Data_Analysis Proliferation->Data_Analysis

Caption: Workflow for validating Hsp90 as a target for this compound analogues.

Logical Comparison Framework

Logical_Comparison cluster_Parameters Comparison Parameters Oroidin_Analogues This compound Analogues - Novel Scaffolds - Potential for Improved Selectivity Binding_Affinity Binding Affinity (Kd) Oroidin_Analogues->Binding_Affinity ATPase_Inhibition ATPase Inhibition (IC50) Oroidin_Analogues->ATPase_Inhibition Cellular_Potency Cellular Potency (GI50) Oroidin_Analogues->Cellular_Potency Downstream_Effects Downstream Effects (Client Protein Degradation) Oroidin_Analogues->Downstream_Effects Target_Engagement Target Engagement (CETSA) Oroidin_Analogues->Target_Engagement Established_Inhibitors Established Hsp90 Inhibitors - Geldanamycin Analogues - Resorcinol-based - Purine-based Established_Inhibitors->Binding_Affinity Established_Inhibitors->ATPase_Inhibition Established_Inhibitors->Cellular_Potency Established_Inhibitors->Downstream_Effects Established_Inhibitors->Target_Engagement

Caption: Framework for comparing this compound analogues to other Hsp90 inhibitors.

Conclusion

The validation of Hsp90 as a molecular target for this compound analogues requires a multi-faceted approach, combining direct binding and enzymatic assays with cell-based assessments of target engagement and downstream functional consequences. The available data suggests that this compound analogues can interact with Hsp90 and exhibit anti-proliferative activity in cancer cell lines. However, more comprehensive and direct comparative studies with established Hsp90 inhibitors are necessary to fully elucidate their therapeutic potential. The experimental protocols and comparative framework provided in this guide are intended to facilitate these future investigations and aid in the rational design and development of this promising class of Hsp90 inhibitors.

References

Efficacy of Oroidin derivatives against different cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research is emerging with the investigation of oroidin derivatives as potential anti-cancer agents. These compounds, derived from a natural marine sponge alkaloid, are demonstrating significant efficacy in inhibiting the proliferation of various cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of key this compound derivatives, details the experimental methodologies used to assess their efficacy, and illustrates the proposed mechanism of action.

Researchers in drug development and cancer biology will find valuable insights into this promising class of compounds. The data presented herein, collated from recent studies, highlights the potential of this compound derivatives as a foundation for novel cancer therapeutics. While the parent compound, this compound, exhibits poor cytotoxicity, synthetic modifications have yielded analogues with potent anti-cancer properties.

Comparative Efficacy of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. Lower values indicate greater potency.

Cytotoxicity (GI50, µM) of this compound Analogues Against Various Cancer Cell Lines
DerivativeColon Cancer (HT29)Colon Cancer (SW480)Breast Cancer (MCF-7)Skin Cancer (A431)Prostate Cancer (Du145)Neuroblastoma (BE2-C)Pancreatic Cancer (MIA)
This compound >50>5042>50>50>50>50
4l <5<5-----
5a <5------
5l <5<5<5<5<5<5<5

Data sourced from studies on focused libraries of this compound derivatives.[1]

Cytotoxicity (IC50, µM) of this compound Analogues Against Various Cancer Cell Lines
DerivativeMyeloid Leukemia (HL-60)Breast Cancer (4T1)Lung Cancer (A549)
Compound 28 2.91-15
Compound 29 -3.115

Data from studies on synthetic marine sponge alkaloid analogues.[2]

Apoptosis-Inducing Activity (EC50, µM) of Indole-Based this compound Analogues
DerivativeHepatocellular Carcinoma (HepG2)Acute Monocytic Leukemia (THP-1)
24c Low µM rangeLow µM range
28c Low µM rangeLow µM range
29c Low µM rangeLow µM range
34c Low µM rangeLow µM range

These compounds were identified as potent inducers of apoptosis.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assays (MTT and ATP-based)

Objective: To determine the concentration of this compound derivatives that inhibits 50% of cancer cell growth (IC50/GI50).

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.

  • MTT Assay:

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

    • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • ATP-based Assay (e.g., CellTiter-Glo®):

    • Following treatment, a reagent that lyses the cells and contains luciferase and its substrate is added to the wells.

    • In the presence of ATP from viable cells, luciferase catalyzes a reaction that produces a luminescent signal.

    • The luminescence is measured using a luminometer, with the signal intensity being proportional to the number of viable cells.

  • Data Analysis: The IC50/GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis after treatment with this compound derivatives.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound derivatives for 24 to 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.

  • Staining: The cell pellet is resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is determined using the flow cytometry software.

Mechanism of Action: Inducing Apoptosis

Preliminary studies suggest that the anticancer activity of potent this compound derivatives is mediated through the induction of apoptosis, or programmed cell death. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

G cluster_0 cluster_1 cluster_2 Oroidin_Derivative This compound Derivative Mitochondrion Mitochondrion Oroidin_Derivative->Mitochondrion Induces Mitochondrial Membrane Depolarization Caspase_9 Caspase-9 (Initiator Caspase) Mitochondrion->Caspase_9 Release of Cytochrome c Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Proposed intrinsic pathway of apoptosis induced by this compound derivatives.

The workflow for evaluating the anticancer efficacy of this compound derivatives typically follows a standardized process from initial screening to mechanistic studies.

G cluster_workflow Experimental Workflow Synthesis Synthesis of This compound Derivatives Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening IC50 Determination of IC50/GI50 Values Screening->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Mechanism Mechanistic Studies (e.g., Western Blot for Apoptotic Proteins) Apoptosis_Assay->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: General experimental workflow for the evaluation of this compound derivatives.

Further in-depth studies, including western blot analysis of key apoptosis-related proteins such as the Bcl-2 family members (Bax, Bcl-2) and caspases, are necessary to fully elucidate the detailed signaling cascade. The promising preliminary data warrants continued investigation into this compound derivatives as a potential new class of chemotherapy agents.

References

Cross-Validation of Oroidin's Bioactivity in Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the marine alkaloid Oroidin across various assay formats. The information is supported by experimental data to aid in the evaluation and selection of appropriate methodologies for future studies.

This compound, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has garnered significant interest in the scientific community for its diverse biological activities. Primarily recognized for its anticancer, antimicrobial, and anti-biofilm properties, the characterization and quantification of these effects are highly dependent on the experimental assays employed. This guide aims to cross-validate the bioactivity of this compound by comparing its performance in different assay formats, providing a comprehensive overview for researchers in the field.

This compound's Bioactivity: A Quantitative Comparison

The following tables summarize the reported bioactivity of this compound in various assay formats, offering a side-by-side comparison of its efficacy. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, microbial strains, and incubation times.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) are common metrics used to quantify this activity, often measured using metabolic assays like the MTT and resazurin assays.

Cell LineAssay FormatIC50 / GI50 (µM)Reference
MCF-7 (Breast Cancer)Not Specified42[1]
A2780 (Ovarian Cancer)Not Specified24[1]
HT29 (Colon Cancer)Not Specified>50[1]
SW480 (Colon Cancer)Not Specified>50[1]
Huh-7 (Hepatocellular Carcinoma)ATP-based assay>50[2]
Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth, is a standard measure. Broth microdilution and agar dilution are two common methods for determining MIC values.

Bacterial StrainAssay FormatMIC90 (µM)Reference
Staphylococcus aureusBroth Microdilution>50[2]
Enterococcus faecalisBroth Microdilution>50[2]
Escherichia coliBroth Microdilution>50[2]
Anti-biofilm Activity

This compound has also been investigated for its ability to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics. The anti-biofilm activity is often assessed by quantifying the biofilm biomass using methods like crystal violet staining or by microscopic visualization.

Bacterial StrainAssay FormatIC50 (µM)Reference
Pseudomonas aeruginosa PAO1Not Specified190[1]
Pseudomonas aeruginosa PA14Not Specified166[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Anti-biofilm Assay (Crystal Violet Staining)

The crystal violet assay is a simple and widely used method for quantifying biofilm biomass.

  • Biofilm Formation: Bacteria are cultured in a 96-well plate in the presence of varying concentrations of this compound to allow for biofilm formation, typically for 24-48 hours.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., PBS).

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.

  • Absorbance Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 595 nm. The absorbance is proportional to the amount of biofilm biomass.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in this compound's bioactivity and the experimental procedures used to assess them, the following diagrams are provided.

experimental_workflow cluster_antimicrobial Antimicrobial Assay cluster_antibiofilm Anti-biofilm Assay cluster_anticancer Anticancer Assay (MTT) b1 Bacterial Culture b2 Inoculum Preparation (0.5 McFarland) b1->b2 b4 Inoculation b2->b4 b3 Serial Dilution of this compound b3->b4 b5 Incubation (18-24h, 37°C) b4->b5 b6 MIC Determination b5->b6 c1 Bacterial Culture + this compound c2 Biofilm Formation (24-48h) c1->c2 c3 Wash Planktonic Cells c2->c3 c4 Crystal Violet Staining c3->c4 c5 Wash Excess Stain c4->c5 c6 Solubilization c5->c6 c7 Absorbance Measurement (595nm) c6->c7 a1 Cancer Cell Culture a2 Cell Seeding (96-well plate) a1->a2 a3 This compound Treatment a2->a3 a4 Incubation (24-72h) a3->a4 a5 MTT Addition a4->a5 a6 Incubation (2-4h) a5->a6 a7 Solubilization (DMSO) a6->a7 a8 Absorbance Measurement (570nm) a7->a8

Experimental Workflows for Bioactivity Assays

While the precise signaling pathways modulated by this compound are still under active investigation, preliminary evidence suggests its involvement in pathways crucial for cell survival and proliferation. It is important to distinguish this compound from the structurally related compound Oridonin, for which more extensive signaling pathway data is available. For this compound, the direct molecular targets and downstream effects are yet to be fully elucidated.

signaling_pathway This compound This compound Unknown_Target Molecular Target(s) (Under Investigation) This compound->Unknown_Target Binds to / Interacts with Downstream_Effects Downstream Cellular Effects Unknown_Target->Downstream_Effects Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effects->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effects->Apoptosis Biofilm_Inhibition Biofilm Formation Inhibition Downstream_Effects->Biofilm_Inhibition

Proposed General Mechanism of this compound Bioactivity

This guide serves as a starting point for researchers interested in the bioactivity of this compound. The provided data and protocols aim to facilitate the design of future experiments and encourage further investigation into the therapeutic potential of this fascinating marine natural product. As more research becomes available, a clearer picture of this compound's mechanisms of action and its performance across a wider array of assay formats will undoubtedly emerge.

References

Oroidin vs. Other Marine-Derived Anticancer Agents: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment offers a rich and diverse source of novel bioactive compounds with significant therapeutic potential. Among these, numerous agents have demonstrated potent anticancer activity, leading to the development of new cancer therapies. This guide provides a comparative analysis of oroidin, a pyrrole-imidazole alkaloid from marine sponges, against other prominent marine-derived anticancer agents that are either clinically approved or in advanced stages of development: cytarabine, trabectedin, and eribulin mesylate. This comparison focuses on their performance based on experimental data, mechanisms of action, and the methodologies used to evaluate their efficacy.

Quantitative Performance Analysis

The following table summarizes the cytotoxic activity (IC50/GI50 values) of this compound and the selected marine-derived anticancer agents against various human cancer cell lines. It is important to note that a direct comparison of these values should be made with caution, as the experimental conditions, such as incubation time and specific assay used, can vary between studies.

CompoundCancer Cell LineCell Line TypeIC50/GI50 Value
This compound MCF-7Breast Adenocarcinoma42 µM (GI50)[1][2]
A2780Ovarian Carcinoma24 µM (GI50)[1][2]
Cytarabine HL-60Promyelocytic Leukemia407.2 nM[3]
KG-1Acute Myelogenous Leukemia>10 µM
MOLM13Acute Myeloid Leukemia~1 µM
Trabectedin A2780Ovarian CarcinomaNot specified, but induces apoptosis[4][5]
MCF-7Breast AdenocarcinomaInduces apoptosis[6]
NCI-H295RAdrenocortical Carcinoma0.15 nM
MUC-1Adrenocortical Carcinoma0.80 nM
HAC-15Adrenocortical Carcinoma0.50 nM
Eribulin Mesylate A2780/1A9Ovarian Cancer0.09–9.5 nmol/L[7][8][9]
MDA-MB-231Breast Adenocarcinoma>200 µM (24h), cytotoxic at 48/72h[10]
HCC38Breast Carcinoma>200 µM (24h), cytotoxic at 48/72h[10]
SKBR3Breast Adenocarcinoma>200 µM (24h), cytotoxic at 48/72h[10]
MCF-7Breast Adenocarcinoma~1 nM[11]

Mechanisms of Action and Signaling Pathways

The anticancer activity of these marine-derived compounds stems from their distinct mechanisms of action, targeting various cellular processes from DNA replication and repair to microtubule dynamics.

This compound

This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. Its mechanism involves the activation of multiple signaling pathways, including the JNK and p38 MAPK pathways, which are critical regulators of cellular stress responses and apoptosis.

Oroidin_Signaling_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) This compound->Cell_Cycle_Arrest JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Caspase_Activation Caspase Activation (Caspase-3, -9) JNK_p38->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytarabine_Signaling_Pathway Cytarabine Cytarabine ara_CTP ara-CTP (Active Metabolite) Cytarabine->ara_CTP Metabolism DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibits DNA_Damage DNA Damage & Chain Termination ara_CTP->DNA_Damage Incorporation into DNA DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Damage->Apoptosis Trabectedin_Signaling_Pathway Trabectedin Trabectedin DNA_Minor_Groove Binds to DNA Minor Groove Trabectedin->DNA_Minor_Groove DNA_Distortion DNA Helix Distortion DNA_Minor_Groove->DNA_Distortion Transcription_Inhibition Transcription Factor Interference DNA_Distortion->Transcription_Inhibition DNA_Repair_Inhibition DNA Repair Inhibition DNA_Distortion->DNA_Repair_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Inhibition->Cell_Cycle_Arrest DNA_Repair_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Eribulin_Signaling_Pathway Eribulin Eribulin Mesylate Microtubule Binds to Microtubule Plus Ends Eribulin->Microtubule Polymerization_Inhibition Inhibits Microtubule Polymerization Microtubule->Polymerization_Inhibition Spindle_Disruption Mitotic Spindle Disruption Polymerization_Inhibition->Spindle_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate (e.g., 48h or 72h) add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate (e.g., 15 min) with shaking add_solubilizer->incubate4 read_absorbance Measure absorbance at 570 nm incubate4->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend cells in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark (15 min) add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow quantify Quantify cell populations (Viable, Apoptotic, Necrotic) analyze_flow->quantify end End quantify->end

References

Safety Operating Guide

Oroidin: A Guide to Safe Disposal Procedures for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of oroidin, a bromopyrrole alkaloid of marine origin. Given the compound's biological activity and the absence of specific federal disposal guidelines, a cautious approach, treating this compound as hazardous chemical waste, is mandatory to ensure laboratory safety and environmental protection. Adherence to these protocols will help your institution remain a trusted leader in laboratory safety and chemical handling.

This compound and its analogues have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines.[1][2] While some research suggests it may have a favorable toxicity profile in specific contexts, comprehensive toxicological data is lacking.[1][3] Therefore, all personnel must handle this compound and its waste products with the utmost care, utilizing appropriate personal protective equipment (PPE) and adhering to the disposal procedures outlined below.

Key Chemical and Physical Properties of this compound

A summary of essential quantitative data for this compound is presented below. This information is critical for safe handling and for the accurate labeling of waste containers.

PropertyValueSource
Molecular Formula C₁₁H₁₁Br₂N₅OPubChem[4]
Molar Mass 389.05 g/mol PubChem[4]
CAS Number 34649-22-4PubChem[4]
Appearance Not specified (likely solid)-
Solubility Not specified-
Known Cytotoxicity IC₅₀ of 42 µM in MCF-7 (breast) and 24 µM in A2780 (ovarian) cells.PubMed[2]

Experimental Protocols for Safe Disposal

The following step-by-step methodologies are to be followed for the disposal of this compound and this compound-contaminated materials. These protocols are based on best practices for handling halogenated organic compounds.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If handling fine powders or creating aerosols, a respirator may be necessary. All handling of solid this compound should be done in a chemical fume hood.

Disposal of Pure this compound (Solid Waste)
  • Waste Collection:

    • Place solid this compound waste into a designated, leak-proof, and sealable container that is compatible with halogenated organic compounds.

    • Do not mix with non-hazardous waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: "34649-22-4".

    • Indicate that it is a "Halogenated Organic Solid."

  • Storage:

    • Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.

Disposal of this compound Solutions (Liquid Waste)

The disposal of this compound solutions is primarily determined by the solvent used. As this compound is a halogenated compound, any solution containing it should be treated as halogenated organic waste.

  • Waste Segregation:

    • Crucially, do not mix halogenated and non-halogenated solvent waste streams. [5][6][7][8] Mixing can significantly increase disposal costs and complexity.[7]

    • Collect this compound solutions in a designated container for "Halogenated Liquid Waste."[5][8]

  • Containerization:

    • Use a sealable, chemical-resistant container (e.g., a polyethylene carboy) specifically designated for halogenated waste.[9]

    • Keep the container closed at all times except when adding waste.[5][6][7]

  • Labeling:

    • Attach a "Hazardous Waste" label to the container.

    • List all chemical constituents and their approximate percentages, for example: "this compound (~1%), Dichloromethane (99%)".

    • Ensure the label clearly indicates "Halogenated Organic Liquid."

  • Storage and Disposal:

    • Store the container in a designated satellite accumulation area with secondary containment.

    • When the container is full, submit a hazardous waste pickup request to your institution's EH&S department.

Disposal of this compound-Contaminated Materials

Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must be disposed of as hazardous solid waste.

  • Collection:

    • Place all contaminated solid materials into a designated, sealed plastic bag or container.

  • Labeling:

    • Label the bag or container as "Hazardous Waste" and specify the contents as "Debris contaminated with this compound."

  • Disposal:

    • Dispose of this container in the same manner as pure solid this compound waste, through your institution's EH&S department.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final removal by EH&S.

OroidinDisposalWorkflow cluster_generation Waste Generation Point cluster_identification Waste Identification & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated) B Is the waste liquid or solid? A->B C Solid Waste (Pure this compound or Contaminated Debris) B->C Solid D Liquid Waste (this compound in Solvent) B->D Liquid E Package in a sealed container. Label as 'Hazardous Waste - Halogenated Organic Solid'. List 'this compound' and CAS number. C->E F Collect in a designated 'Halogenated Liquid Waste' container. Label as 'Hazardous Waste'. List all chemical constituents and percentages. D->F G Store in designated Satellite Accumulation Area. Ensure proper segregation. E->G F->G H Request pickup by Environmental Health & Safety (EH&S) G->H

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reinforcing your institution's commitment to excellence in research and safety.

References

Essential Safety and Logistical Protocol for Handling Oroidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of Oroidin, a bromopyrrole alkaloid of marine origin. Due to limited publicly available toxicological data, this compound should be handled as a potentially hazardous substance, adhering to strict safety protocols to minimize exposure.

Hazard Profile and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 34649-22-4[1][2][3][4][5]
Molecular Formula C₁₁H₁₁Br₂N₅O[1][3][4][5]
Molecular Weight 389.05 g/mol [3][5]
Appearance Solid[5]
Topological Polar Surface Area 99.6 Ų[3][5]
Hydrogen Bond Donor Count 4[3][5]
Hydrogen Bond Acceptor Count 3[3][5]
Rotatable Bond Count 4[3][5]

Personal Protective Equipment (PPE)

Given the unknown long-term health effects, a robust PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment for this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised for all procedures involving the handling of pure this compound or concentrated solutions.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing.
Body Protection Laboratory coatA fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respiratorAn N95 dust mask should be used for handling small quantities of solid this compound to prevent inhalation of airborne particles. For larger quantities or when creating solutions, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used within a chemical fume hood.
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound will minimize risks and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazards.

Handling Procedures
  • Designated Area : All handling of this compound, including weighing and solution preparation, should be conducted in a designated area, such as a certified chemical fume hood.

  • Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance safety enclosure to control airborne particles.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Management : In the event of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures. All materials used for spill cleanup should be treated as hazardous waste.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste in accordance with all local, state, and federal regulations.

  • Waste Segregation :

    • Solid Waste : Collect unused this compound powder and any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams.

    • Sharps Waste : Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a puncture-proof sharps container labeled "Chemical Contaminated Sharps".

  • Container Labeling : All waste containers must be labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste" and a list of any solvents.

    • The date when waste was first added.

    • The specific hazard characteristics (e.g., "Irritant," "Potentially Toxic").

  • Storage of Waste : Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory until they are collected by your institution's environmental health and safety department.

  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

Experimental Protocols

Determination of Antimicrobial Activity (Broth Microdilution Method)

This protocol is adapted from methodologies used to assess the antimicrobial properties of marine alkaloids.

  • Microbial Strains : Clinical control strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Inoculum Preparation : Prepare bacterial and fungal suspensions and dilute them in appropriate broth (e.g., Mueller Hinton Broth for bacteria) to achieve a final inoculum of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution : Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation : Add the prepared microbial suspension to each well containing the diluted this compound.

  • Incubation : Incubate the plates at the optimal temperature for the specific microorganism for a defined period (e.g., 24 hours).

  • Analysis : Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of this compound that prevents visible growth of the microorganism.

Synthesis of 7-¹⁵N-Oroidin for Biosynthetic Studies

This protocol provides a method for synthesizing isotopically labeled this compound to trace its metabolic fate.

  • Starting Materials : The synthesis can be initiated from urocanic acid.

  • Chemical Synthesis : A concise chemical synthesis is employed to introduce the ¹⁵N label at the 7-position of the this compound molecule.

  • Purification : The synthesized 7-¹⁵N-Oroidin is purified using standard chromatographic techniques.

  • Analysis : The incorporation of the ¹⁵N label is confirmed and quantified using techniques such as 1D ¹H-¹⁵N HSQC NMR and Fourier Transform Mass Spectrometry (FTMS). This labeled compound can then be used in feeding experiments with organisms that produce this compound-derived alkaloids to study their biosynthetic pathways.

Visualizations

Known Molecular Interactions of this compound

The following diagram illustrates the known inhibitory effects of this compound on specific cellular proteins. This is not a complete signaling pathway but represents key molecular targets identified in research. This compound has been shown to inhibit the Pdr5p multidrug resistance protein in yeast and its analogues have been found to target the cellular chaperone Hsp90.[6]

Oroidin_Interactions This compound This compound Pdr5p Pdr5p (ABC Transporter) This compound->Pdr5p Inhibits Hsp90 Hsp90 (Chaperone Protein) This compound->Hsp90 Analogue Inhibition MDR Multidrug Resistance Pdr5p->MDR Contributes to ViralReplication Viral Replication Support Hsp90->ViralReplication Supports

Caption: Known molecular targets of this compound and its analogues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oroidin
Reactant of Route 2
Reactant of Route 2
Oroidin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.